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  • Product: Isopropyl 2-aminoacetate hydrochloride
  • CAS: 14019-62-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the primary synthesis mechanisms for Glycine Isopropyl Ester Hydrochloride, a key intermediate in the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis mechanisms for Glycine Isopropyl Ester Hydrochloride, a key intermediate in the development of various pharmaceuticals and biochemical compounds. The document outlines the core chemical principles, reaction mechanisms, and detailed experimental protocols for the most common and effective synthesis routes.

Introduction

Glycine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of glycine. Its enhanced stability and solubility compared to the free ester make it a valuable building block in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients (APIs). The synthesis of this compound primarily relies on two well-established methods: Fischer-Speier Esterification and esterification using thionyl chloride. This guide will explore the mechanisms, protocols, and quantitative aspects of both approaches.

Core Synthesis Mechanisms

The esterification of glycine, an amino acid, presents a unique challenge due to the presence of both a carboxylic acid group and a basic amino group. The synthesis of the hydrochloride salt addresses this by protecting the amino group through protonation, allowing the esterification of the carboxylic acid to proceed efficiently.

Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, glycine reacts with isopropanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). The HCl serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol, and it protonates the amino group, preventing it from undergoing unwanted side reactions. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Glycine Glycine (NH₂CH₂COOH) Protonation_COOH 1. Protonation of Carboxyl Group Glycine->Protonation_COOH Isopropanol Isopropanol ((CH₃)₂CHOH) Nucleophilic_Attack 2. Nucleophilic Attack by Isopropanol Isopropanol->Nucleophilic_Attack HCl HCl (catalyst) HCl->Protonation_COOH Protonation_COOH->Nucleophilic_Attack + Isopropanol Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation - H₂O Water Water (H₂O) Water_Elimination->Water Protonation_NH2 6. Protonation of Amino Group Deprotonation->Protonation_NH2 Product Glycine Isopropyl Ester Hydrochloride Protonation_NH2->Product + HCl

Caption: Fischer-Speier Esterification Mechanism for Glycine Isopropyl Ester Hydrochloride.

Thionyl Chloride Method

A more reactive and often higher-yielding method involves the use of thionyl chloride (SOCl₂). In this process, thionyl chloride reacts with the alcohol (isopropanol) to generate hydrogen chloride and an alkyl sulfite intermediate in situ.[1] The HCl produced protonates the amino group of glycine. Thionyl chloride also reacts with the carboxylic acid of glycine to form a highly reactive acyl chloride intermediate. This intermediate is then rapidly attacked by isopropanol to form the ester. This method is advantageous as it is not an equilibrium reaction and the by-products, sulfur dioxide (SO₂) and HCl, are gases that can be easily removed.[1]

Thionyl_Chloride_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products & By-products Glycine Glycine (NH₂CH₂COOH) Protonation_NH2 2. Protonation of Amino Group by HCl Glycine->Protonation_NH2 Isopropanol Isopropanol ((CH₃)₂CHOH) InSitu_HCl 1. SOCl₂ + Isopropanol → HCl + SO₂ Isopropanol->InSitu_HCl SOCl2 Thionyl Chloride (SOCl₂) SOCl2->InSitu_HCl Acyl_Chloride 3. Acyl Chloride Formation (Glycine + SOCl₂) SOCl2->Acyl_Chloride InSitu_HCl->Protonation_NH2 Protonation_NH2->Acyl_Chloride Esterification 4. Nucleophilic Attack by Isopropanol Acyl_Chloride->Esterification + Isopropanol Product Glycine Isopropyl Ester Hydrochloride Esterification->Product Byproducts SO₂ + HCl Esterification->Byproducts

Caption: Thionyl Chloride Esterification Mechanism for Glycine Isopropyl Ester Hydrochloride.

Experimental Protocols & Data

The following sections provide detailed methodologies for the synthesis of glycine isopropyl ester hydrochloride. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory, especially when handling corrosive reagents like thionyl chloride and concentrated acids.

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from general procedures for amino acid esterification.[2][3]

Methodology:

  • Preparation: A 500 mL round-bottom flask equipped with a reflux condenser and a drying tube is charged with anhydrous isopropanol (250 mL, ~3.27 mol).

  • Acidification: The isopropanol is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the alcohol until saturation is achieved. Alternatively, acetyl chloride (15 mL, ~0.21 mol) can be added dropwise to the cold isopropanol to generate HCl in situ.

  • Reaction: Glycine (15.0 g, 0.2 mol) is added to the acidic isopropanol solution.

  • Reflux: The mixture is heated to reflux (approximately 82°C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath to precipitate the product.

  • Isolation: The crystalline product is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

Protocol 2: Thionyl Chloride Method

This protocol is based on established methods for amino acid esterification using thionyl chloride, with conditions adapted from similar syntheses.[4][5]

Methodology:

  • Preparation: A 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas outlet to a trap), and a magnetic stirrer is charged with anhydrous isopropanol (200 mL, ~2.62 mol).

  • Cooling: The flask is cooled in an ice-salt bath to between -5°C and 0°C.

  • Thionyl Chloride Addition: Thionyl chloride (16.2 mL, 26.4 g, 0.22 mol) is added dropwise to the cold, stirred isopropanol over 30-45 minutes, ensuring the temperature does not rise above 5°C.

  • Glycine Addition: Once the addition is complete, glycine (15.0 g, 0.2 mol) is added portion-wise to the mixture.

  • Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux (approximately 82°C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is triturated with diethyl ether, collected by vacuum filtration, washed with fresh diethyl ether, and dried under vacuum to yield the final product.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the described synthesis protocols. Yields are representative and can vary based on reaction scale and purity of reagents.

Parameter Fischer-Speier Esterification Thionyl Chloride Method
Glycine 1.0 eq (0.2 mol)1.0 eq (0.2 mol)
Isopropanol ~16 eq (serves as solvent)~13 eq (serves as solvent)
Acid/Reagent HCl (gas) or Acetyl Chloride (~1.05 eq)Thionyl Chloride (1.1 eq)
Temperature Reflux (~82°C)-5°C to Reflux (~82°C)
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 75 - 85%90 - 98%
Table 1: Comparison of Reaction Parameters.
Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
GlycineC₂H₅NO₂75.07-White solid
IsopropanolC₃H₈O60.10-Colorless liquid
Thionyl ChlorideSOCl₂118.97-Colorless to yellow liquid
Glycine Isopropyl Ester HClC₅H₁₂ClNO₂153.6197-104White crystalline powder
Table 2: Properties of Key Compounds.

Experimental Workflow Visualization

The general workflow for the synthesis and isolation of glycine isopropyl ester hydrochloride is depicted below.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage Reactants Charge Glycine & Isopropanol to Flask Reagent_Add Add Acid Catalyst (HCl or SOCl₂) Reactants->Reagent_Add Reaction Heat to Reflux (2-6 hours) Reagent_Add->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Evaporation Solvent Removal (Rotary Evaporation) Cooling->Evaporation Precipitation Precipitate/Triturate with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Product Final Product: Glycine Isopropyl Ester HCl Drying->Product

Caption: General experimental workflow for the synthesis of Glycine Isopropyl Ester Hydrochloride.

Conclusion

Both the Fischer-Speier esterification and the thionyl chloride method are effective for synthesizing glycine isopropyl ester hydrochloride. The thionyl chloride method generally offers higher yields and shorter reaction times due to the formation of a more reactive acyl chloride intermediate.[4] However, it requires more stringent handling precautions due to the corrosive and reactive nature of thionyl chloride. The choice of method will depend on the desired scale, yield requirements, and available laboratory facilities. The data and protocols presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Exploratory

In-Depth Technical Guide: Characterization of Isopropyl 2-aminoacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the characterization data for Isopropyl 2-aminoacetate hydrochloride, a key intermediate in variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Isopropyl 2-aminoacetate hydrochloride, a key intermediate in various synthetic applications, including pharmaceutical development.[1] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and includes relevant safety and handling information.

Chemical and Physical Properties

Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is the hydrochloride salt of the isopropyl ester of glycine.[1] It is a white powder with a melting point ranging from 97 to 104 °C.[1][2] Its excellent solubility and stability make it a valuable reagent in biochemical research and as an intermediate in the synthesis of bioactive compounds like peptides.[1]

Table 1: Chemical Identification

IdentifierValue
Chemical Name Isopropyl 2-aminoacetate hydrochloride
Synonyms Glycine isopropyl ester hydrochloride, Isopropyl glycinate hydrochloride, Gly-OiPr·HCl
CAS Number 14019-62-6
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol [3]
InChI Key UBKCIXXGQRZHRO-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CN.Cl

Table 2: Physical Properties

PropertyValue
Appearance White powder or crystals
Melting Point 97-104 °C[1][2]
Solubility Soluble in water
Storage Store at 0-8°C[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Isopropyl 2-aminoacetate hydrochloride in a suitable deuterated solvent (e.g., D₂O) is expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and a singlet for the methylene protons of the glycine backbone. The amino protons may appear as a broad singlet or may exchange with the solvent.

¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the methyl and methine carbons of the isopropyl group, the methylene carbon of the glycine unit, and the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine hydrochloride (broad band around 2500-3000 cm⁻¹), the ester carbonyl group (strong absorption around 1730-1750 cm⁻¹), and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of the free base (isopropyl 2-aminoacetate) would be expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of Isopropyl 2-aminoacetate hydrochloride

This protocol is adapted from general methods for the synthesis of amino acid esters.[4][5][6][7]

Materials:

  • Glycine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

  • Diethyl ether (anhydrous)

Procedure:

  • Suspend glycine in anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the solid product under vacuum to yield Isopropyl 2-aminoacetate hydrochloride.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of the synthesized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and any significant fragmentation patterns.

Safety and Handling

Isopropyl 2-aminoacetate hydrochloride should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) for this or structurally related compounds.

Diagrams

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Glycine Glycine Reaction Esterification Reaction Glycine->Reaction Isopropanol Isopropanol Isopropanol->Reaction Reagents SOCl₂ or HCl Reagents->Reaction Workup Work-up & Purification Reaction->Workup Product Isopropyl 2-aminoacetate hydrochloride Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and characterization of Isopropyl 2-aminoacetate hydrochloride.

References

Foundational

Spectral Analysis of Isopropyl 2-aminoacetate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed spectral analysis of Isopropyl 2-aminoacetate hydrochloride. Due to the limited availability of published...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of Isopropyl 2-aminoacetate hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted data for 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of Isopropyl 2-aminoacetate hydrochloride in research and development settings.

Introduction

Isopropyl 2-aminoacetate hydrochloride, the hydrochloride salt of the isopropyl ester of glycine, is a chemical entity of interest in organic synthesis and pharmaceutical development. Its structural features, comprising an amino acid moiety and an ester group, make it a versatile building block. A thorough understanding of its spectral characteristics is crucial for its unambiguous identification and for monitoring its purity and stability. This guide provides an in-depth analysis of its expected spectral properties.

Disclaimer: The spectral data presented in this guide are predicted based on theoretical principles and analysis of similar chemical structures. While these predictions are expected to be highly accurate, experimental verification is recommended for critical applications.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Isopropyl 2-aminoacetate hydrochloride.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Broad Singlet3H-NH3+
~5.0Septet1H-CH(CH3)2
~3.8Singlet2H-CH2-
~1.25Doublet6H-CH(CH3)2
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~168QuaternaryC=O (Ester)
~70Tertiary-CH(CH3)2
~40Secondary-CH2-
~21Primary-CH(CH3)2
IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityFunctional Group Vibration
~3000-2800Strong, BroadN-H stretch (Ammonium)
~2980-2940MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ester)
~1580MediumN-H bend (Ammonium)
~1240StrongC-O stretch (Ester)
MS (Mass Spectrometry)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z RatioProposed Fragment Ion
118[M-Cl]+ (Isopropyl 2-aminoacetate)
74[H2N-CH2-COOH]+
59[CH(CH3)2O]+
43[CH(CH3)2]+
30[CH2NH2]+

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Isopropyl 2-aminoacetate hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance of 13C.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm-1). Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or by dissolving it in a suitable solvent and using a liquid chromatography inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 10-200).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure.

Visualization of Spectral Analysis Workflow and Interpretations

General Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet or ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Direct Insertion or LC Inlet Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Acq_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Structure Structural Elucidation of Isopropyl 2-aminoacetate hydrochloride Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for the spectral analysis of a chemical compound.

Predicted 1H NMR Signal Correlations

G cluster_structure Isopropyl 2-aminoacetate hydrochloride Structure cluster_signals Predicted ¹H NMR Signals Structure H3N⁺-CH₂-C(=O)O-CH(CH₃)₂  Cl⁻ NH3 ~8.4 ppm (s, 3H) Structure->NH3 a CH2 ~3.8 ppm (s, 2H) Structure->CH2 b CH ~5.0 ppm (sept, 1H) Structure->CH c CH3 ~1.25 ppm (d, 6H) Structure->CH3 d

Caption: Predicted 1H NMR signal assignments for Isopropyl 2-aminoacetate hydrochloride.

Predicted Mass Spectrometry Fragmentation Pathway

G Parent [C₅H₁₂NO₂]⁺ m/z = 118 Frag1 [C₃H₇O]⁺ m/z = 59 Parent->Frag1 - C₂H₅NO Frag2 [C₂H₄NO₂]⁺ m/z = 74 Parent->Frag2 - C₃H₇ Frag3 [C₃H₇]⁺ m/z = 43 Frag1->Frag3 - O Frag4 [CH₂NH₂]⁺ m/z = 30 Frag2->Frag4 - CO₂

Caption: Predicted major fragmentation pathways for the molecular ion of Isopropyl 2-aminoacetate.

Exploratory

An In-depth Technical Guide to the Solubility Profile of Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility information for glycine isopropyl ester hydrochloride in organic solvents...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for glycine isopropyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, physicochemical properties, and a generalized experimental protocol for solubility determination.

Introduction to Glycine Isopropyl Ester Hydrochloride

Glycine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of glycine. It is a white powder utilized as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and peptides[1]. The hydrochloride form generally enhances the stability and aqueous solubility of the parent ester. Its chemical structure is provided below:

  • IUPAC Name: propan-2-yl 2-aminoacetate hydrochloride

  • CAS Number: 14019-62-6

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol

Solubility Profile

2.1. Qualitative Solubility in Organic Solvents

  • Water: The compound is consistently reported to be soluble in water[2][3].

  • Benzene: Glycine isopropyl ester hydrochloride is used in chemical reactions where benzene is the solvent (menstruum), suggesting it has some degree of solubility in this nonpolar organic solvent[2][3].

For comparison, related amino acid ester hydrochlorides exhibit some solubility in alcohols. For instance, glycine methyl ester hydrochloride is soluble in methanol to the extent of 50 mg/mL. It is plausible that glycine isopropyl ester hydrochloride shares similar solubility characteristics in polar protic solvents.

2.2. Physicochemical Properties

A summary of the key physicochemical properties of glycine isopropyl ester hydrochloride is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
Appearance White powder[1]
Melting Point 97-104 °C[1][4]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Experimental Protocol for Solubility Determination

While specific experimental details for glycine isopropyl ester hydrochloride are not available, a general and widely accepted gravimetric method for determining the solubility of amino acid derivatives in organic solvents is described below.

3.1. Materials and Apparatus

  • Glycine isopropyl ester hydrochloride (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Centrifuge

  • Drying oven or vacuum oven

  • Vials or flasks with secure caps

  • Syringe filters (chemically compatible with the solvent)

  • Micropipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of glycine isopropyl ester hydrochloride to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved glycine isopropyl ester hydrochloride is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the initial volume of the supernatant and the mass of the dissolved solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

References

Foundational

An In-depth Technical Guide to Isopropyl 2-aminoacetate hydrochloride (CAS: 14019-62-6)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Isopropyl 2-aminoacetate hydrochloride, a key building block in synthetic organic chemistry, with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 2-aminoacetate hydrochloride, a key building block in synthetic organic chemistry, with a particular focus on its applications in pharmaceutical and peptide synthesis.

Physicochemical Properties

Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a white to off-white crystalline solid. It is the hydrochloride salt of the isopropyl ester of glycine. Its stability and solubility in certain organic solvents make it a valuable reagent in various chemical transformations.

PropertyValueReference
CAS Number 14019-62-6
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Melting Point 97-104 °C
Appearance White to off-white powder/solid
Solubility Soluble in water.
Storage Store at 0-8°C in a dry, sealed container.

Synthesis

The synthesis of Isopropyl 2-aminoacetate hydrochloride is typically achieved through the Fischer esterification of glycine with isopropanol in the presence of an acid catalyst, most commonly anhydrous hydrogen chloride. The following is a detailed experimental protocol adapted from the synthesis of a similar amino acid ester, L-alanine isopropyl ester hydrochloride.

Experimental Protocol: Synthesis of Isopropyl 2-aminoacetate hydrochloride

Materials:

  • Glycine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

  • Diethyl ether (anhydrous)

  • Reaction flask with a condenser and stirring mechanism

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine (1.0 equivalent) in anhydrous isopropanol (5-10 volumes).

  • Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture. This step is exothermic and should be performed with caution in a well-ventilated fume hood. The thionyl chloride reacts with isopropanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82°C). Maintain the reflux with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess isopropanol and any remaining volatile byproducts using a rotary evaporator.

  • Isolation and Purification: To the resulting crude oil or solid, add anhydrous diethyl ether and stir vigorously. The product, Isopropyl 2-aminoacetate hydrochloride, will precipitate as a white solid.

  • Drying: Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Intermediates Glycine Glycine Reflux Reflux in Isopropanol (4-6 hours) Glycine->Reflux Isopropanol Isopropanol Isopropanol->Reflux ThionylChloride Thionyl Chloride (or HCl gas) ThionylChloride->Reflux Product Isopropyl 2-aminoacetate hydrochloride Reflux->Product Byproducts SO2 + HCl (from Thionyl Chloride) Reflux->Byproducts

Synthesis of Isopropyl 2-aminoacetate hydrochloride.

Applications in Drug Development and Peptide Synthesis

Isopropyl 2-aminoacetate hydrochloride is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary utility lies in its role as a protected and activated form of glycine, ready for incorporation into larger structures.

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The isopropyl ester group acts as a protecting group for the carboxylic acid functionality of glycine, allowing for selective reactions at the amino group. Following its incorporation into the target molecule, the ester can be readily hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid.

Peptide Synthesis

In the realm of peptide synthesis, amino acid esters are fundamental components. Isopropyl 2-aminoacetate hydrochloride can be used in solution-phase peptide synthesis. The hydrochloride salt ensures the stability of the amino acid ester, preventing self-polymerization. For coupling with an N-protected amino acid, the hydrochloride is neutralized in situ to liberate the free amine, which then reacts to form a peptide bond.

The general workflow for its use in peptide bond formation is as follows:

G cluster_start Starting Materials cluster_activation Activation & Neutralization cluster_synthesis Peptide Bond Formation cluster_deprotection Final Steps AminoEster Isopropyl 2-aminoacetate hydrochloride Neutralization Neutralization with Base (e.g., DIEA, TEA) AminoEster->Neutralization ProtectedAA N-Protected Amino Acid CouplingAgent Addition of Coupling Agent (e.g., DCC, HBTU) ProtectedAA->CouplingAgent PeptideBond Formation of Dipeptide Ester Neutralization->PeptideBond CouplingAgent->PeptideBond EsterHydrolysis Ester Hydrolysis PeptideBond->EsterHydrolysis FinalPeptide Dipeptide EsterHydrolysis->FinalPeptide

Workflow for Peptide Synthesis.

Spectroscopic Data

The structural identity and purity of Isopropyl 2-aminoacetate hydrochloride can be confirmed using various spectroscopic techniques.

Technique Expected Features
¹H NMR Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and a singlet for the α-methylene (CH₂) protons of the glycine backbone. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methine and methyl carbons of the isopropyl group, and the α-carbon of the glycine moiety.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns, including the loss of the isopropyl group and cleavage adjacent to the carbonyl group.

Note: While general spectral characteristics can be predicted, obtaining and interpreting the actual spectra for a synthesized batch is crucial for quality control.

Exploratory

Physical and chemical properties of Glycine isopropyl ester hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Isopropyl Ester Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Glycine isopropyl ester hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The guide includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this versatile chemical intermediate.

Introduction

Glycine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of glycine, a non-essential amino acid.[1] Its hydrochloride form enhances its stability and solubility, making it a valuable reagent in various chemical syntheses.[1][2] This compound is frequently employed as a building block in peptide synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules.[1][3][4] Its applications extend to biochemical research, where it is used in studies involving amino acids and their derivatives to understand metabolic pathways and enzyme functions.[3][4]

Chemical Structure and Identifiers

The chemical structure of Glycine isopropyl ester hydrochloride is fundamental to its reactivity and physical properties.

Caption: Chemical Structure of Glycine Isopropyl Ester Hydrochloride.

Physical and Chemical Properties

The physical and chemical properties of Glycine isopropyl ester hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 1: Physical and Chemical Properties of Glycine Isopropyl Ester Hydrochloride

PropertyValueReferences
CAS Number 14019-62-6[3][5][6][7]
Molecular Formula C₅H₁₁NO₂·HCl or C₅H₁₂ClNO₂[1][3][5][6][7][8][9][10]
Molecular Weight 153.61 g/mol [3][5][6][10]
Appearance White powder or crystalline powder[1][3]
Melting Point 97-104 °C[3][8][11]
Purity ≥ 96% or ≥ 98% (HPLC)[1][3][5][8][11][12]
IUPAC Name propan-2-yl 2-aminoacetate hydrochloride[5][8]
Synonyms Gly-OiPr·HCl, Isopropyl glycinate hydrochloride[3][10]
Storage Conditions Store at 0-8°C or at room temperature in a cool, dry place.[3][7][12]

Solubility

The solubility of a compound is a critical parameter for its use in solution-based reactions and formulations. Glycine isopropyl ester hydrochloride is known for its good solubility in aqueous solutions.[1][3]

Table 2: Solubility of Glycine Isopropyl Ester Hydrochloride

SolventSolubilityReferences
WaterSoluble[1][12]

Chemical Reactivity and Stability

Glycine isopropyl ester hydrochloride is a stable compound, particularly due to its hydrochloride salt form, which makes it suitable for storage and use as a chemical intermediate.[1][3]

Table 3: Reactivity of Glycine Isopropyl Ester Hydrochloride

Reaction TypeReactantsProductsConditionsReferences
AcylationIndol-3-yl-oxo-acetyl chloride[2-(1H-indol-3-yl)-2-oxo-acetylamino]-acetic acid isopropyl esterReagent: Et₃N, Solvent: Benzene[8][11][12]
EsterificationGlycine, Isopropyl alcoholGlycine isopropyl esterNot specified[1]

Stability:

  • The hydrochloride salt form enhances its stability, making it less prone to degradation during storage compared to the free ester.[1][2]

  • It should be stored in a tightly sealed container to prevent moisture absorption.[12]

Applications in Research and Development

Glycine isopropyl ester hydrochloride is a versatile compound with several applications in scientific research and pharmaceutical development.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][4] It is also used in drug formulations to improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients.[3]

  • Peptide Synthesis: It acts as a building block in the synthesis of peptides.[1]

  • Biochemical Research: It is utilized in studies concerning amino acids and their derivatives, aiding in the understanding of metabolic pathways and enzyme functions.[3][4]

  • Other Industries: It finds use in the food industry as a flavor enhancer and in agriculture in the formulation of fertilizers and growth enhancers.[3]

Experimental Protocols

This section provides detailed methodologies for determining the key physical and chemical properties of Glycine isopropyl ester hydrochloride.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a key indicator of its purity.[13][14] A sharp melting point range is characteristic of a pure substance.[14]

G A Sample Preparation: Powder the crystalline solid. B Capillary Tube Packing: Fill a sealed-end capillary tube with the powdered sample. A->B C Apparatus Setup: Attach the capillary tube to a thermometer and place in a heating bath (e.g., Thiele tube or Mel-Temp). B->C D Heating: Heat the apparatus slowly and uniformly, ensuring constant stirring of the bath. C->D E Observation: Record the temperature at which the substance begins to melt (T1). D->E F Final Reading: Record the temperature at which the substance has completely melted (T2). E->F G Result: The melting point is reported as the range T1 - T2. F->G

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the Glycine isopropyl ester hydrochloride sample is dry and in a fine powdered form.[15]

  • Capillary Tube Filling: Take a thin-walled capillary tube sealed at one end.[13] Press the open end into the powdered sample to fill the tube to a height of a few millimeters.[13][16] Tap the sealed end gently on a hard surface to compact the powder.[16]

  • Apparatus Assembly: Attach the filled capillary tube to a thermometer.[13] Immerse the assembly in a heating bath (such as mineral oil in a Thiele tube) or place it in a modern melting point apparatus.[15]

  • Heating: Begin heating the bath slowly, at a rate of about 1-2°C per minute as the expected melting point is approached. If using a heating bath, stir continuously to ensure a uniform temperature.[13]

  • Observation and Recording: Observe the sample closely through the viewing eyepiece.[15] Record the temperature at which the first drop of liquid appears.[13] Continue heating and record the temperature at which the entire solid has turned into a clear liquid.[13]

  • Reporting: The melting point is reported as the range between these two temperatures. For a pure substance, this range is typically narrow.[14]

Determination of Solubility (Qualitative Method)

This protocol outlines a general procedure for qualitatively assessing the solubility of Glycine isopropyl ester hydrochloride in a given solvent.

G A Sample Measurement: Place a known amount (e.g., 25 mg) of the compound into a small test tube. B Solvent Addition: Add a small portion (e.g., 0.25 mL) of the solvent to the test tube. A->B C Mixing: Shake the test tube vigorously after each addition of solvent. B->C D Observation: Observe if the solid dissolves completely. C->D E Iterative Addition: If not dissolved, continue adding solvent in small portions up to a defined volume (e.g., 0.75 mL). D->E Solid remains F Classification: Classify the compound's solubility (e.g., soluble, partially soluble, or insoluble) based on the observations. D->F Solid dissolves E->C E->F Final observation

Caption: Workflow for Qualitative Solubility Determination.

Methodology:

  • Preparation: Place a small, accurately weighed amount (e.g., 25 mg) of Glycine isopropyl ester hydrochloride into a clean, dry test tube.[17]

  • Solvent Addition: Add the desired solvent (e.g., water) in small, measured portions (e.g., 0.25 mL) to the test tube.[17]

  • Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[17]

  • Observation: Observe the mixture to see if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, continue adding portions of the solvent up to a predetermined total volume (e.g., 0.75 mL), shaking after each addition.[17]

Assessment of Chemical Stability (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[18][19]

G A Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent. B Stress Conditions: Subject aliquots of the stock solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). A->B C Time-Point Sampling: Withdraw samples at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). B->C D Sample Quenching/Neutralization: Stop the degradation process if necessary (e.g., neutralize acidic/basic samples). C->D E Analysis: Analyze the samples using a stability-indicating method (e.g., HPLC-MS) to quantify the remaining compound. D->E F Data Interpretation: Calculate the percentage of the compound remaining at each time point to determine its stability profile. E->F

Caption: Workflow for Chemical Stability Assessment.

Methodology:

  • Stock Solution: Prepare a stock solution of Glycine isopropyl ester hydrochloride at a known concentration in a suitable solvent (e.g., water or a buffer).[20]

  • Stress Conditions: Distribute aliquots of the stock solution into separate containers for each stress condition to be tested.[18]

    • Acidic Hydrolysis: Add an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).[18]

    • Basic Hydrolysis: Add an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.[18]

    • Thermal Stress: Place a sample in a temperature-controlled oven at a high temperature (e.g., 70°C).[18]

    • Photostability: Expose a sample to a light source according to ICH Q1B guidelines.[18]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.[18][20]

  • Sample Preparation for Analysis: For acidic and basic samples, neutralize them.[18] Dilute all samples with the mobile phase to a suitable concentration for analysis.[18]

  • Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to separate the parent compound from any degradation products.[20][21]

  • Data Analysis: Calculate the percentage of the intact Glycine isopropyl ester hydrochloride remaining at each time point relative to the initial (time zero) concentration.[20] This data provides the stability profile of the compound under the tested conditions.

References

Foundational

In-Depth Technical Guide: Stability and Storage of Isopropyl 2-aminoacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a crucial intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other bioactive molecules. Ensuring its stability throughout its lifecycle—from storage to handling in experimental and manufacturing processes—is paramount to guarantee the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for Isopropyl 2-aminoacetate hydrochloride. It also outlines potential degradation pathways and provides detailed experimental protocols for stability assessment based on established methodologies for similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Isopropyl 2-aminoacetate hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of Isopropyl 2-aminoacetate hydrochloride

PropertyValue
CAS Number 14019-62-6
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white solid/powder[1]
Solubility Soluble in water

Stability Profile and Storage Conditions

Based on information from various chemical suppliers, Isopropyl 2-aminoacetate hydrochloride is generally considered stable under normal conditions.

Recommended Storage Conditions

The recommended storage conditions for Isopropyl 2-aminoacetate hydrochloride are summarized in Table 2. Adherence to these conditions is crucial to prevent degradation and maintain the integrity of the compound.

Table 2: Recommended Storage Conditions for Isopropyl 2-aminoacetate hydrochloride

ConditionRecommendationRationale
Temperature Room temperature (Ambient)[2][3]The compound is generally stable at ambient temperatures.
Atmosphere Keep in a well-ventilated place.[1]Prevents the accumulation of any potential volatile degradation products.
Moisture Keep container tightly closed and in a dry place.[1]The ester functional group is susceptible to hydrolysis.
Light Store away from direct sunlight.Although specific photostability data is not available, it is a general good practice for chemical storage.
Incompatible Materials Strong oxidizing agents, Strong acids.[1]To prevent potential hazardous reactions.
Key Stability Considerations
  • Hydrolytic Stability : The ester linkage in Isopropyl 2-aminoacetate hydrochloride is susceptible to hydrolysis, which would yield isopropyl alcohol and glycine hydrochloride. This reaction is catalyzed by both acidic and basic conditions. However, a study on a similar N-substituted isopropyl ester of glycine indicated that the isopropyl ester is more stable than the corresponding methyl ester across a pH range of 1-9.[4] The rate of degradation for the isopropyl ester was observed to be between 3.14 to 4.45 x 10⁻³ h⁻¹ over this pH range.[4]

  • Thermal Stability : While specific data for this compound is not available, pure, dry amino acids are generally stable up to approximately 200°C.[5] The hydrochloride salt form is expected to enhance thermal stability.

  • Photostability : No specific photostability studies on Isopropyl 2-aminoacetate hydrochloride were found. General guidelines for photostability testing, as outlined by the International Council for Harmonisation (ICH) guideline Q1B, should be followed to assess this parameter.[6]

  • Oxidative Stability : The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, exposure to strong oxidizing agents should be avoided.[1]

Potential Degradation Pathways

Based on the chemical structure of Isopropyl 2-aminoacetate hydrochloride and known degradation pathways of similar amino acid esters, the following degradation routes can be postulated.

Isopropyl 2-aminoacetate hydrochloride Isopropyl 2-aminoacetate hydrochloride Glycine hydrochloride Glycine hydrochloride Isopropyl 2-aminoacetate hydrochloride->Glycine hydrochloride Hydrolysis (H₂O, H⁺/OH⁻) Isopropyl alcohol Isopropyl alcohol Isopropyl 2-aminoacetate hydrochloride->Isopropyl alcohol Hydrolysis (H₂O, H⁺/OH⁻) 2,5-Diketopiperazine 2,5-Diketopiperazine Isopropyl 2-aminoacetate hydrochloride->2,5-Diketopiperazine Intramolecular Cyclization

Caption: Potential degradation pathways of Isopropyl 2-aminoacetate hydrochloride.

The primary degradation pathways are expected to be:

  • Ester Hydrolysis : Cleavage of the ester bond to form glycine hydrochloride and isopropyl alcohol. This is likely the most significant degradation pathway, especially in the presence of moisture.

  • Intramolecular Cyclization : Dimerization to form 2,5-diketopiperazine (glycine anhydride), a common degradation product for glycine esters.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of Isopropyl 2-aminoacetate hydrochloride, a stability-indicating analytical method should be developed and validated. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.[7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[9][10]

cluster_0 Forced Degradation Protocol Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Prepare Stock Solution->Photolytic Degradation Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Base Hydrolysis->Analyze Samples by HPLC Oxidative Degradation->Analyze Samples by HPLC Thermal Degradation->Analyze Samples by HPLC Photolytic Degradation->Analyze Samples by HPLC Evaluate Peak Purity Evaluate Peak Purity Analyze Samples by HPLC->Evaluate Peak Purity Identify Degradants Identify Degradants Evaluate Peak Purity->Identify Degradants End End Identify Degradants->End

Caption: Workflow for forced degradation studies.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at RT or 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at RT or 60°C
Oxidative Degradation 3% H₂O₂24 hours at RT
Thermal Degradation 105°C (solid state)24 - 48 hours
Photolytic Degradation ICH Q1B conditions (1.2 million lux hours and 200 W h/m²)As per ICH guidelines

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Isopropyl 2-aminoacetate hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions:

    • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base.[9][10] Store at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Neutralize the samples before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂.[11] Store at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven.[11] Dissolve the sample in a suitable solvent before analysis.

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.[6][11] A dark control should be stored under the same conditions to differentiate between thermal and photolytic degradation.[6]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Proposed)

A reversed-phase HPLC method would be suitable for separating Isopropyl 2-aminoacetate hydrochloride from its potential degradation products.

Table 4: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[12]

Conclusion

Isopropyl 2-aminoacetate hydrochloride is a relatively stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis and, to a lesser extent, intramolecular cyclization. This guide provides a framework for understanding its stability profile and for developing robust analytical methods to monitor its quality. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions that mimic their specific use and storage environments.

References

Exploratory

"Isopropyl 2-aminoacetate hydrochloride" molecular weight and formula

An In-depth Technical Guide to Isopropyl 2-aminoacetate hydrochloride This guide provides comprehensive technical information on Isopropyl 2-aminoacetate hydrochloride, a key intermediate in various chemical syntheses. I...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 2-aminoacetate hydrochloride

This guide provides comprehensive technical information on Isopropyl 2-aminoacetate hydrochloride, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Compound Data

Isopropyl 2-aminoacetate hydrochloride, also known as Glycine isopropyl ester hydrochloride, is a stable, water-soluble organic salt.[1] Its properties make it a valuable reagent in the synthesis of more complex molecules, including peptides and other bioactive compounds.[2]

Physicochemical Properties

A summary of the key quantitative data for Isopropyl 2-aminoacetate hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C5H12ClNO2[3][4][5][6]
Molecular Weight 153.606 g/mol [4]
CAS Number 14019-62-6[3][4][5][6]
Appearance White Powder[2][5]
Melting Point 97-104 °C[2][5]
Purity 96% - ≥ 98% (HPLC)[2][3][4]
IUPAC Name propan-2-yl 2-aminoacetate;hydrochloride[4]
Synonyms Glycine isopropyl ester hydrochloride, H-Gly-OiPr·HCl[2][4][7]

Experimental Protocols

A general and efficient method for the synthesis of amino acid ester hydrochlorides involves the esterification of the corresponding amino acid using an alcohol in the presence of trimethylchlorosilane (TMSCl).[8] The following protocol is adapted for the synthesis of Isopropyl 2-aminoacetate hydrochloride from glycine.

Synthesis of Isopropyl 2-aminoacetate hydrochloride

Objective: To synthesize Isopropyl 2-aminoacetate hydrochloride via the esterification of glycine with isopropanol, facilitated by trimethylchlorosilane.

Materials:

  • Glycine

  • Isopropanol

  • Trimethylchlorosilane (freshly distilled)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a round bottom flask, add the amino acid, glycine (1 equivalent).

  • Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask while stirring with a magnetic stirrer.

  • Following the addition of TMSCl, add isopropanol to the mixture.

  • Allow the resulting solution or suspension to stir at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, concentrate the reaction mixture using a rotary evaporator.

  • The resulting solid is the product, Isopropyl 2-aminoacetate hydrochloride.

This method is noted for being compatible with a range of natural, aromatic, and aliphatic amino acids, generally providing good to excellent yields.[8]

Visualized Workflow and Pathways

To illustrate the logical flow of the synthesis process, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product Glycine Glycine Esterification Esterification Reaction (Room Temperature) Glycine->Esterification Isopropanol Isopropanol Isopropanol->Esterification TMSCl Trimethylchlorosilane TMSCl->Esterification Concentration Concentration (Rotary Evaporator) Esterification->Concentration Product Isopropyl 2-aminoacetate hydrochloride Concentration->Product

References

Foundational

A Comprehensive Technical Guide to Isopropyl 2-aminoacetate Hydrochloride for Researchers and Drug Development Professionals

An In-depth Overview of Synonyms, Chemical Properties, Synthesis, and Applications in Neuroscience and Peptide Chemistry Isopropyl 2-aminoacetate hydrochloride, a key building block in synthetic organic chemistry, holds...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Synonyms, Chemical Properties, Synthesis, and Applications in Neuroscience and Peptide Chemistry

Isopropyl 2-aminoacetate hydrochloride, a key building block in synthetic organic chemistry, holds significant importance for researchers, scientists, and professionals in drug development. This technical guide provides a thorough examination of its synonyms, chemical properties, detailed experimental methodologies, and its role in critical biological pathways.

Nomenclature and Identification: A Review of Synonyms

In chemical literature and commercial catalogs, Isopropyl 2-aminoacetate hydrochloride is known by several alternative names. A comprehensive list of these synonyms is crucial for accurate literature searches and material sourcing.

SynonymCommon AbbreviationSource
Glycine isopropyl ester hydrochlorideGly-OiPr·HClChemical Supplier Catalogs
Isopropyl glycinate hydrochloride-Chemical Supplier Catalogs
Propan-2-yl 2-aminoacetate hydrochloride-IUPAC Nomenclature
H-Gly-OiPr HCl-Peptide Chemistry
Glycine, 1-methylethyl ester, hydrochloride-Chemical Databases

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical identifiers for Isopropyl 2-aminoacetate hydrochloride is provided below, offering a quick reference for laboratory use.

PropertyValueReference(s)
CAS Registry Number 14019-62-6[1][2]
Molecular Formula C5H12ClNO2[3]
Molecular Weight 153.61 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 97-104 °C[3]
Purity (typical) ≥96% (HPLC)[4]
Solubility Soluble in water[3]
Storage Conditions Room temperature, protect from moisture[2]
Expected Spectral Characteristics
  • ¹H NMR (Proton NMR): The spectrum is expected to show a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the two methylene protons of the glycine backbone. The amino group protons may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The spectrum should exhibit distinct signals for the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the methylene carbon of the glycine backbone, and the carbonyl carbon of the ester.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a strong carbonyl (C=O) stretch from the ester group, N-H stretching vibrations from the ammonium group, and C-O stretching from the ester linkage.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (isopropyl 2-aminoacetate) and characteristic fragmentation patterns, including the loss of the isopropyl group and cleavage of the ester bond.[8]

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of Isopropyl 2-aminoacetate hydrochloride and its application in solid-phase peptide synthesis.

Synthesis of Isopropyl 2-aminoacetate Hydrochloride

The synthesis of amino acid esters is a fundamental transformation in organic chemistry. A common and effective method involves the esterification of the corresponding amino acid using an alcohol in the presence of a catalyst. The following protocol is a representative procedure based on methods described in the patent literature for the synthesis of amino acid ester hydrochlorides.[2]

Materials:

  • Glycine

  • Anhydrous isopropanol

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend glycine in anhydrous isopropanol.

  • Addition of Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride or trimethylsilyl chloride dropwise to the stirred suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then typically heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or other suitable analytical methods).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess isopropanol and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is triturated with anhydrous diethyl ether to precipitate the hydrochloride salt. The solid product is then collected by filtration, washed with fresh anhydrous diethyl ether, and dried under vacuum to yield Isopropyl 2-aminoacetate hydrochloride as a white crystalline solid.

G cluster_synthesis Synthesis Workflow start Start: Glycine & Anhydrous Isopropanol add_catalyst Add Catalyst (e.g., Thionyl Chloride) start->add_catalyst reaction Reflux Reaction add_catalyst->reaction workup Rotary Evaporation reaction->workup purification Precipitation with Diethyl Ether workup->purification product Final Product: Isopropyl 2-aminoacetate hydrochloride purification->product

Caption: A generalized workflow for the synthesis of Isopropyl 2-aminoacetate hydrochloride.

Role in Biological Signaling Pathways and Drug Development

Glycine is a crucial neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter at its own receptors (GlyRs) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor.[9][10] The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1 and GlyT2.[11]

Isopropyl 2-aminoacetate hydrochloride, as a derivative of glycine, is of significant interest in the development of therapeutic agents that modulate glycinergic signaling. Its primary relevance lies in its potential use as a building block for the synthesis of more complex molecules that can act as inhibitors of the glycine transporter 1 (GlyT1).[12][13]

Inhibition of GlyT1 leads to an increase in the extracellular concentration of glycine in the vicinity of NMDA receptors. This enhancement of NMDA receptor function has been proposed as a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[11][14] Therefore, the synthesis of novel GlyT1 inhibitors is an active area of research in neuroscience drug discovery.

G cluster_pathway Glycinergic Signaling and GlyT1 Inhibition Glycine Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Neuronal_Response Enhanced Neuronal Response NMDA_Receptor->Neuronal_Response Activates GlyT1_Inhibitor GlyT1 Inhibitor (Synthesized from Glycine Esters) GlyT1_Inhibitor->GlyT1 Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Binds

Caption: The role of GlyT1 in regulating synaptic glycine levels and its inhibition as a therapeutic strategy.

Application in Solid-Phase Peptide Synthesis (SPPS)

Isopropyl 2-aminoacetate hydrochloride is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.

The ester group of Isopropyl 2-aminoacetate hydrochloride serves as a protecting group for the carboxylic acid functionality of glycine. This protection is essential to prevent unwanted side reactions during the coupling of the amino group to the growing peptide chain. The hydrochloride salt form enhances the stability and handling of the amino acid ester.

The general workflow for incorporating an amino acid ester like Isopropyl 2-aminoacetate hydrochloride into a peptide chain via SPPS involves the following key steps:

  • Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed to expose a free amino group.

  • Activation: The carboxylic acid of the incoming amino acid (in this case, another protected amino acid) is activated using a coupling reagent.

  • Coupling: The activated amino acid is then coupled to the free amino group of the resin-bound peptide, forming a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. Isopropyl 2-aminoacetate hydrochloride can be used as the initial amino acid to be attached to the resin, or it can be deprotected and used in solution for subsequent coupling steps after the initial amino acid has been attached to the resin.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Resin-bound Peptide with N-terminal Protecting Group deprotection Deprotection of N-terminus start->deprotection washing1 Washing deprotection->washing1 coupling Coupling to form new Peptide Bond washing1->coupling activation Activation of incoming Amino Acid Ester (e.g., Isopropyl 2-aminoacetate) activation->coupling washing2 Washing coupling->washing2 elongated_peptide Elongated Resin-bound Peptide washing2->elongated_peptide

Caption: A simplified workflow illustrating the use of an amino acid ester in SPPS.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Isopropyl 2-aminoacetate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a glycine derivative utilized in peptide synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a glycine derivative utilized in peptide synthesis. It serves as the amine component, providing the initial glycine residue at the C-terminus of a peptide chain in solution-phase synthesis. The isopropyl ester protects the carboxyl group of glycine, preventing self-condensation and allowing for the controlled formation of a peptide bond with an N-protected amino acid. This document provides detailed application notes and experimental protocols for its use in the synthesis of dipeptides.

Data Presentation

The following tables summarize representative quantitative data for dipeptide synthesis using glycine alkyl ester hydrochlorides. These values are analogous to what can be expected when using isopropyl 2-aminoacetate hydrochloride under similar conditions. Actual yields may vary depending on the specific amino acid being coupled, the coupling reagents, and reaction conditions.

Table 1: Representative Yields for Solution-Phase Dipeptide Synthesis

N-Protected Amino AcidAmine ComponentCoupling MethodSolventReported Yield (%)
Boc-L-PhenylalanineGlycine Ethyl Ester HydrochloridePentafluorophenyl Ester Active EsterDioxane76
Z-L-LeucineGlycine Ethyl EsterMethoxyacetyleneEtherNot specified
N-Benzoyl-GlycineGlycine Methyl Ester HydrochlorideEDC/Ionic Liquid[C4-DABCO][N(CN)2]98
Z-L-PhenylglycineL-Valine Methyl Ester HydrochlorideEDC/Oxyma PureDichloromethaneHigh

Table 2: Common Reagents and their Roles in Dipeptide Synthesis

ReagentAbbreviationFunction
N,N'-DicyclohexylcarbodiimideDCCCoupling agent (activates carboxylic acid)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble coupling agent
1-HydroxybenzotriazoleHOBtAdditive to suppress racemization and improve coupling efficiency
Triethylamine / DiisopropylethylamineTEA / DIPEABase to neutralize the hydrochloride salt and facilitate coupling
Dichloromethane / N,N-DimethylformamideDCM / DMFReaction solvent

Experimental Protocols

The following are detailed protocols for the synthesis of dipeptides using Isopropyl 2-aminoacetate hydrochloride as the amine component. These protocols are adapted from established procedures for similar glycine alkyl esters.[1][2][3]

Protocol 1: EDC/HOBt Mediated Coupling of an N-Protected Amino Acid with Isopropyl 2-aminoacetate Hydrochloride

This protocol describes a general and widely used method for forming a peptide bond in solution-phase synthesis.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Isopropyl 2-aminoacetate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 0.5 M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Neutralization of Isopropyl 2-aminoacetate Hydrochloride:

    • In a round-bottom flask, suspend Isopropyl 2-aminoacetate hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to the stirred suspension to neutralize the hydrochloride salt.

    • Stir the mixture for 15-20 minutes at 0 °C.

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the neutralized Isopropyl 2-aminoacetate solution from step 1 to the activated N-protected amino acid solution from step 2 at 0 °C.

    • Allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-protected dipeptide isopropyl ester.

Protocol 2: DCC Mediated Coupling

This protocol provides an alternative coupling method using DCC.

Materials:

  • N-protected amino acid (e.g., Z-L-Phenylalanine)

  • Isopropyl 2-aminoacetate hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Neutralization of Isopropyl 2-aminoacetate Hydrochloride:

    • Suspend Isopropyl 2-aminoacetate hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add TEA (1.0 equivalent) and stir for 20 minutes at room temperature.

  • Coupling Reaction:

    • To the neutralized amine solution, add the N-protected amino acid (1.0 equivalent).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in EtOAc and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of Isopropyl 2-aminoacetate hydrochloride in peptide synthesis.

G General Peptide Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents N-Protected_AA N-Protected Amino Acid (R-COOH) Activation Activation N-Protected_AA->Activation Amino_Ester Isopropyl 2-aminoacetate Hydrochloride (H2N-Gly-OiPr.HCl) Neutralization Neutralization Amino_Ester->Neutralization Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activation Base Base (e.g., DIPEA, TEA) Base->Neutralization Coupling Coupling Activation->Coupling Neutralization->Coupling Dipeptide N-Protected Dipeptide Isopropyl Ester Coupling->Dipeptide G Solution-Phase Dipeptide Synthesis Workflow start Start neutralization Neutralize Isopropyl 2-aminoacetate HCl with Base start->neutralization activation Activate N-Protected Amino Acid with Coupling Agent start->activation coupling Combine Activated Acid and Neutralized Amine neutralization->coupling activation->coupling reaction Stir at Room Temperature (Overnight) coupling->reaction workup Aqueous Work-up (Wash with Acid, Base, Brine) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify Crude Product (Chromatography) concentration->purification product Pure N-Protected Dipeptide Isopropyl Ester purification->product G EDC/HOBt Coupling Signaling Pathway RCOOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Dipeptide N-Protected Dipeptide O_Acylisourea->Dipeptide + H2N-Gly-OiPr HOBt HOBt HOBt_Ester->Dipeptide + H2N-Gly-OiPr H2N_Gly_OiPr Isopropyl 2-aminoacetate Urea Urea Byproduct

References

Application

Application Notes and Protocols: Glycine Isopropyl Ester Hydrochloride as a Carboxyl Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of glycine isopropyl ester hydrochloride as a versatile tool for the protection of the carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of glycine isopropyl ester hydrochloride as a versatile tool for the protection of the carboxylic acid functionality of glycine, primarily in the context of solution-phase peptide synthesis. Detailed protocols for its synthesis, application in dipeptide formation, and subsequent deprotection are provided, alongside comparative data on its stability and effectiveness.

Introduction

In the stepwise synthesis of peptides, the temporary protection of the α-amino and α-carboxyl groups of the constituent amino acids is essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[1][2] Glycine isopropyl ester hydrochloride serves as a stable, crystalline solid where the carboxyl group of glycine is protected as an isopropyl ester.[3] The hydrochloride salt form enhances its stability and handling properties.[4]

The isopropyl ester group offers a balance of stability and reactivity. It is generally stable under the conditions required for the deprotection of common N-terminal protecting groups like Boc (tert-butoxycarbonyl) and can be selectively cleaved under basic conditions, typically through saponification.[5][6] This orthogonality is crucial for a successful multi-step peptide synthesis strategy.[2]

Physicochemical Properties and Handling

Glycine isopropyl ester hydrochloride is a white crystalline powder that is soluble in water and alcohols.[3]

Table 1: Physicochemical Properties of Glycine Isopropyl Ester Hydrochloride

PropertyValueReference(s)
CAS Number 14019-62-6[3]
Molecular Formula C₅H₁₂ClNO₂[3]
Molecular Weight 153.61 g/mol [3]
Appearance White crystalline powder[3]
Solubility Soluble in water and ethanol[3]

Storage: Store in a cool, dry place, protected from moisture.

Experimental Protocols

Protocol 1: Synthesis of Glycine Isopropyl Ester Hydrochloride

This protocol is adapted from general methods for the synthesis of amino acid ester hydrochlorides.[4][7]

Materials:

  • Glycine

  • Anhydrous Isopropanol

  • Thionyl chloride (SOCl₂) or Chlorotrimethylsilane (TMSCl)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure using Thionyl Chloride:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.

  • Suspension: Add anhydrous isopropanol to the flask, followed by glycine, to form a suspension.

  • Cooling: Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the white crystalline product, glycine isopropyl ester hydrochloride, under vacuum.

Procedure using Chlorotrimethylsilane:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Suspension: Add glycine to the flask, followed by anhydrous isopropanol.

  • Addition of TMSCl: While stirring, slowly add chlorotrimethylsilane to the suspension at room temperature.[4]

  • Reaction: Continue stirring at room temperature for 12-24 hours.[4]

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with anhydrous diethyl ether, collected by filtration, and dried under vacuum to yield glycine isopropyl ester hydrochloride.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product Glycine Glycine Reaction Esterification in Isopropanol Glycine->Reaction Isopropanol Anhydrous Isopropanol Isopropanol->Reaction Reagent Thionyl Chloride or TMSCl Reagent->Reaction Product Glycine Isopropyl Ester Hydrochloride Reaction->Product

Caption: Workflow for the synthesis of Glycine Isopropyl Ester Hydrochloride.

Protocol 2: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-Gly-OiPr)

This protocol describes the coupling of an N-terminally protected amino acid (Boc-L-Alanine) with glycine isopropyl ester hydrochloride in solution.[8][9]

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • Glycine isopropyl ester hydrochloride (H-Gly-OiPr·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Neutralization of Glycine Isopropyl Ester:

    • Suspend glycine isopropyl ester hydrochloride in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add one equivalent of DIPEA or TEA dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to obtain the free base of glycine isopropyl ester.

  • Activation of Boc-L-Alanine:

    • In a separate flask, dissolve Boc-L-Alanine and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-L-Alanine solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated Boc-L-Alanine mixture, add the neutralized glycine isopropyl ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings, and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.

Dipeptide_Synthesis_Workflow A Boc-Ala-OH D Activation (DCC/HOBt) A->D B H-Gly-OiPr·HCl C Neutralization (DIPEA/TEA) B->C E Coupling Reaction C->E D->E F Work-up and Purification E->F G Boc-Ala-Gly-OiPr F->G Peptide_Synthesis_Cycle Start Glycine Isopropyl Ester Hydrochloride Step1 Couple with N-Protected Amino Acid Start->Step1 Product1 Protected Dipeptide (e.g., Boc-AA-Gly-OiPr) Step1->Product1 Step2 N-terminal Deprotection (e.g., TFA for Boc) Product1->Step2 Product2 Dipeptide Ester Salt (e.g., H-AA-Gly-OiPr·TFA) Step2->Product2 Step3 Couple with next N-Protected Amino Acid Product2->Step3 Product3 Protected Tripeptide (e.g., Boc-AA-AA-Gly-OiPr) Step3->Product3 Step4 Final C-terminal Deprotection (Saponification) Product3->Step4 FinalProduct Protected Peptide Acid (e.g., Boc-Peptide-OH) Step4->FinalProduct

References

Method

Application Notes and Protocols for Coupling Reactions with Isopropyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Isopropyl 2-aminoacetate hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-aminoacetate hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of peptides, peptidomimetics, and other amide-containing molecules of pharmaceutical interest. Its ester functionality provides a protected carboxylic acid group, while the primary amine, available for reaction upon neutralization of the hydrochloride salt, serves as a key nucleophile for amide bond formation. This document provides detailed protocols and reaction conditions for the successful coupling of Isopropyl 2-aminoacetate hydrochloride with carboxylic acids using common and efficient coupling reagents.

General Principles of Coupling

The formation of an amide bond between a carboxylic acid and Isopropyl 2-aminoacetate hydrochloride requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. As Isopropyl 2-aminoacetate is supplied as a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic organic base. The general scheme for this reaction is depicted below.

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Product R-CONH-CH₂-COOiPr (Amide Product) Carboxylic_Acid->Product Amino_Ester_HCl HCl·H₂N-CH₂-COOiPr (Isopropyl 2-aminoacetate hydrochloride) Amino_Ester_HCl->Product Base Base (e.g., DIPEA, TEA) Base->Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Product Additive Additive (optional) (e.g., HOBt) Additive->Product Byproducts Byproducts (e.g., Urea, Base·HCl)

Caption: General scheme for the coupling of a carboxylic acid with Isopropyl 2-aminoacetate hydrochloride.

Quantitative Data Summary

The selection of coupling reagents, bases, and solvents significantly influences the yield and purity of the final amide product. The following table summarizes typical reaction conditions for the coupling of a carboxylic acid with Isopropyl 2-aminoacetate hydrochloride.

Carboxylic AcidCoupling Reagent(s)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
(1S,2S,5R)-1-hydroxy-2-isopropyl-5-methylcyclohexane-1-carboxylic acidNot Specified ("Coupling Conditions B")Not SpecifiedNot Specified50-5516~44%
Generic N-Boc-Amino AcidEDC, HOBtDIPEA (2.0)DCM or DMF0 to RT12-1685-95 (Typical)
Generic N-Boc-Amino AcidHATUDIPEA (2.0-3.0)DMF0 to RT1-490-98 (Typical)

Note: Yields are highly dependent on the specific substrates and purification methods.

Experimental Protocols

Below are detailed protocols for common amide coupling reactions involving Isopropyl 2-aminoacetate hydrochloride.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • Isopropyl 2-aminoacetate hydrochloride (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and Isopropyl 2-aminoacetate hydrochloride (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 2: EDC/HOBt Coupling Workflow

G A 1. Dissolve Carboxylic Acid, HOBt, and Amino Ester HCl in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add DIPEA B->C D 4. Add EDC C->D E 5. Warm to RT and Stir (12-16h) D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Work-up (Dilution and Washes) F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify Product H->I

Caption: Step-by-step workflow for EDC/HOBt mediated coupling.

Protocol 2: HATU Mediated Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and low racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • Isopropyl 2-aminoacetate hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve Isopropyl 2-aminoacetate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to ensure complete neutralization.

  • Cool the carboxylic acid/HATU solution to 0 °C in an ice bath.

  • Add the neutralized Isopropyl 2-aminoacetate solution to the carboxylic acid/HATU mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.5 M aqueous LiCl solution (3 times) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 3: HATU Coupling Workflow

G cluster_0 Vessel 1 cluster_1 Vessel 2 A 1a. Dissolve Carboxylic Acid and HATU in DMF C 1c. Cool to 0 °C A->C D 2. Add Neutralized Amine to Activated Acid C->D B 1b. Dissolve Amino Ester HCl in DMF, add DIPEA B->D E 3. Stir at 0 °C then RT (1-4h) D->E F 4. Monitor Reaction (TLC/LC-MS) E->F G 5. Work-up and Extraction F->G H 6. Dry and Concentrate G->H I 7. Purify Product H->I

Caption: Step-by-step workflow for HATU mediated coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid with the coupling reagent and HOBt (for EDC) for 15-30 minutes before adding the neutralized amine. Increasing the equivalents of the coupling reagent and amine may also improve the yield.

  • Incomplete Reaction: For sterically hindered carboxylic acids, reaction times may need to be extended, or the reaction may require gentle heating. In such cases, monitor for potential epimerization.

  • Purification Difficulties: The urea byproduct from carbodiimide reagents (like EDC) can sometimes be challenging to remove. If using EDC, ensure thorough aqueous washes. Alternatively, using DIC will produce a less soluble urea byproduct that can often be removed by filtration.

Conclusion

Isopropyl 2-aminoacetate hydrochloride is a versatile reagent for the synthesis of amide-containing compounds. The choice of coupling conditions, particularly the coupling reagent and base, is crucial for achieving high yields and purity. The protocols provided herein offer robust starting points for the successful implementation of this building block in various synthetic applications. Researchers are encouraged to optimize these conditions based on the specific reactivity of their substrates.

Application

Applications of Glycine Isopropyl Ester Hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Glycine isopropyl ester hydrochloride is a versatile and valuable building block in medicinal chemistry.[1][2] As the hydrochloride salt of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine isopropyl ester hydrochloride is a versatile and valuable building block in medicinal chemistry.[1][2] As the hydrochloride salt of the isopropyl ester of glycine, it offers enhanced stability and solubility compared to the free ester, making it a convenient intermediate for a variety of synthetic transformations.[1][3] Its primary applications lie in its role as a precursor for peptide synthesis and, most notably, as a crucial component in the design of phosphoramidate prodrugs, a strategy widely employed to improve the cellular uptake and therapeutic efficacy of nucleotide-based antiviral and anticancer agents.[4][5] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Glycine isopropyl ester hydrochloride in their drug discovery and development efforts.

Physicochemical Properties

A clear understanding of the physicochemical properties of Glycine isopropyl ester hydrochloride is essential for its effective use in synthesis and formulation.

PropertyValueReference(s)
CAS Number 14019-62-6[1]
Molecular Formula C₅H₁₂ClNO₂[1][6]
Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 97-104 °C[1]
Solubility Soluble in water[6]
Purity ≥ 96-98% (HPLC)[1]

Key Applications in Medicinal Chemistry

Intermediate in Peptide Synthesis

Glycine isopropyl ester hydrochloride serves as a protected form of glycine, ready for peptide coupling reactions. The ester group protects the carboxylic acid functionality, allowing for the selective formation of a peptide bond with the N-terminus of a growing peptide chain. The hydrochloride salt form improves its handling and stability.

Logical Workflow for Peptide Synthesis:

G A Glycine Isopropyl Ester Hydrochloride B Neutralization (e.g., with a tertiary amine) A->B Step 1 C Free Glycine Isopropyl Ester B->C E Peptide Coupling (e.g., DCC, HOBt) C->E Step 2 D N-Protected Amino Acid D->E F Protected Dipeptide E->F

Caption: General workflow for using Glycine isopropyl ester hydrochloride in peptide synthesis.

Precursor for Phosphoramidate Prodrugs (ProTide Technology)

A significant application of Glycine isopropyl ester hydrochloride is in the synthesis of phosphoramidate prodrugs, often referred to as ProTides. This technology is a powerful strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs. The amino acid ester moiety masks the negative charge of the phosphate group, increasing lipophilicity and facilitating passive diffusion across cell membranes.

Signaling Pathway of ProTide Activation:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Phosphoramidate Prodrug (ProTide) B Ester Hydrolysis (Carboxyesterase) A->B Cellular Uptake C Carboxylate Intermediate B->C D Intramolecular Cyclization C->D E Aryl Group Departure D->E F Phosphoramidate Anion E->F G Hydrolysis F->G H Nucleoside Monophosphate (Active Form) G->H

Caption: Intracellular activation pathway of a phosphoramidat prodrug (ProTide).

Experimental Protocols

Protocol 1: Synthesis of Glycine Isopropyl Ester Hydrochloride

This protocol is a representative procedure based on the Fischer esterification and thionyl chloride methods for synthesizing amino acid esters.[7][8][9][10]

Materials:

  • Glycine (1.0 eq)

  • Anhydrous Isopropanol (10-20 volumes)

  • Thionyl chloride (SOCl₂) (1.2-1.5 eq) or dry HCl gas

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure using Thionyl Chloride:

  • Suspend glycine (e.g., 7.51 g, 0.1 mol) in anhydrous isopropanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (e.g., 8.7 mL, 0.12 mol) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • If crystallization is slow, the volume of isopropanol can be reduced under reduced pressure.

  • Collect the crystalline product by filtration, wash with a small amount of cold anhydrous isopropanol and then with anhydrous diethyl ether.

  • Dry the product under vacuum to yield Glycine isopropyl ester hydrochloride as a white crystalline solid.

Expected Yield: 80-90%

Procedure using HCl Gas (Fischer Esterification):

  • Suspend glycine (e.g., 7.51 g, 0.1 mol) in anhydrous isopropanol (e.g., 150 mL) in a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.

  • Cool the suspension in an ice bath while bubbling dry HCl gas through the mixture with vigorous stirring until the glycine dissolves completely.

  • Remove the ice bath and heat the solution to reflux for 4-6 hours.

  • Cool the solution to room temperature and then in an ice bath to allow the product to crystallize.

  • Collect the crystals by filtration, wash with cold anhydrous isopropanol and diethyl ether.

  • Dry the product under vacuum.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Phenylphosphoramidate of a Nucleoside Analog using Glycine Isopropyl Ester Hydrochloride

This protocol outlines a general procedure for the synthesis of a ProTide, a key application of the title compound.

Materials:

  • Nucleoside analog (1.0 eq)

  • Phenyl dichlorophosphate (1.1 eq)

  • Glycine isopropyl ester hydrochloride (1.2 eq)

  • Anhydrous pyridine or another suitable anhydrous, non-protic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_reagents Reactants A Nucleoside Analog D Reaction in Anhydrous Solvent (e.g., Pyridine/DCM) with Base (e.g., TEA) A->D B Phenyl Dichlorophosphate B->D C Glycine Isopropyl Ester Hydrochloride C->D E Crude Reaction Mixture D->E F Work-up (e.g., Aqueous wash, extraction) E->F G Crude Product F->G H Purification (Silica Gel Chromatography) G->H I Pure Phosphoramidate Prodrug (Diastereomeric Mixture) H->I

References

Method

Application Notes and Protocols for Peptide Synthesis Utilizing Isopropyl 2-aminoacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity and yield. Isopropyl 2-aminoacetate hydrochloride, the isopropyl ester of glycine hydrochloride, serves as a valuable C-terminal starting material for solution-phase peptide synthesis (SPPS). The isopropyl ester provides temporary protection of the carboxylic acid, preventing self-condensation and allowing for the sequential addition of N-terminally protected amino acids.

These application notes provide a detailed protocol for the synthesis of a model dipeptide, N-α-(tert-butoxycarbonyl)-L-alanyl-glycine isopropyl ester (Boc-Ala-Gly-O-iPr), beginning with Isopropyl 2-aminoacetate hydrochloride. The protocol covers the neutralization of the amine, the peptide coupling reaction, and subsequent deprotection steps.

Quantitative Data Summary

The following table outlines the typical quantitative parameters for the synthesis of a dipeptide such as Boc-Ala-Gly-O-iPr using the protocols described below. These values are representative and may vary based on the specific amino acid sequence and reaction scale.

ParameterReactantsReagentsMolar EquivalentsTypical Yield (%)Purity (%) (Post-Purification)
Peptide Coupling Boc-L-Alanine, Isopropyl 2-aminoacetate HClEDC, HOBt, DIPEA1.0 : 1.0 : 1.1 : 1.1 : 2.280-95>95
Boc Deprotection Boc-Ala-Gly-O-iPrTrifluoroacetic Acid (TFA)->95>98
Ester Saponification Ala-Gly-O-iPrLithium Hydroxide (LiOH)-85-95>95

Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures for the synthesis of a dipeptide using Isopropyl 2-aminoacetate hydrochloride as the starting C-terminal amino acid.

Protocol 1: Synthesis of Boc-L-Alanyl-Glycine Isopropyl Ester (Boc-Ala-Gly-O-iPr)

This protocol details the coupling of N-α-Boc-protected L-Alanine with Isopropyl 2-aminoacetate hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • Boc-L-Alanine

  • Isopropyl 2-aminoacetate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Isopropyl 2-aminoacetate (Free Base):

    • In a round-bottom flask, dissolve Isopropyl 2-aminoacetate hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise to neutralize the hydrochloride salt.

    • Stir the mixture for 20-30 minutes at 0 °C. This solution containing the free amine will be used directly in the next step.

  • Activation of Boc-L-Alanine:

    • In a separate round-bottom flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated Boc-L-Alanine solution, add the previously prepared solution of Isopropyl 2-aminoacetate free base dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography to yield the pure Boc-L-Alanyl-Glycine isopropyl ester.

Protocol 2: N-Terminal Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the N-terminal amine for further peptide chain elongation.

Materials:

  • Boc-L-Alanyl-Glycine isopropyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide (1.0 eq.) in anhydrous DCM.

    • Add an equal volume of TFA to the solution at room temperature.[2]

    • Stir the mixture for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the TFA and DCM under reduced pressure.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.[3]

    • The resulting product, L-Alanyl-Glycine isopropyl ester trifluoroacetate salt, can be used directly in the next coupling step after neutralization or isolated as required.

Protocol 3: C-Terminal Isopropyl Ester Saponification

This protocol details the hydrolysis of the C-terminal isopropyl ester to yield the free carboxylic acid.

Materials:

  • Peptide isopropyl ester (e.g., L-Alanyl-Glycine isopropyl ester)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 N HCl

Procedure:

  • Saponification Reaction:

    • Dissolve the peptide isopropyl ester (1.0 eq.) in a mixture of THF and water.[4][5]

    • Add LiOH (1.2-2.0 eq.) and stir the mixture at room temperature.[6]

    • Monitor the reaction by TLC until the ester starting material is fully consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield the peptide with a free C-terminal carboxylic acid.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key processes described in the protocols.

G cluster_0 Step 1: Peptide Coupling start Start: Boc-Ala-OH + Isopropyl 2-aminoacetate HCl neutralize Neutralize Amine HCl with DIPEA in DCM start->neutralize activate Activate Carboxylic Acid with EDC/HOBt in DCM at 0°C start->activate couple Combine Activated Acid and Free Amine neutralize->couple activate->couple workup Aqueous Workup (Acid/Base Wash) couple->workup Stir 12-18h at RT purify Purification (Chromatography) workup->purify end_couple End: Boc-Ala-Gly-O-iPr purify->end_couple

Caption: Workflow for Solution-Phase Dipeptide Synthesis.

G cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ester Saponification start_boc Start: Boc-Ala-Gly-O-iPr add_tfa Add TFA in DCM start_boc->add_tfa stir Stir 1-2h at RT add_tfa->stir evaporate Evaporate Solvents & Co-evaporate with Toluene stir->evaporate end_boc End: H-Ala-Gly-O-iPr · TFA Salt evaporate->end_boc start_ester Start: H-Ala-Gly-O-iPr add_lioh Add LiOH in THF/Water start_ester->add_lioh stir_sapon Stir 2-4h at RT add_lioh->stir_sapon acidify Acidify with HCl stir_sapon->acidify extract Extract and Purify acidify->extract end_ester End: H-Ala-Gly-OH extract->end_ester

Caption: Deprotection Pathways for N-Terminal Boc and C-Terminal Ester.

LogicalRelationships Start Isopropyl 2-aminoacetate HCl (C-Terminus Building Block) Coupling Peptide Bond Formation (Solution Phase) Start->Coupling N_Protected_AA N-Protected Amino Acid (e.g., Boc-Alanine) N_Protected_AA->Coupling Protected_Peptide Protected Peptide (e.g., Boc-Ala-Gly-O-iPr) Coupling->Protected_Peptide Forms Peptide Bond N_Deprotection N-Terminal Deprotection (e.g., TFA for Boc) Protected_Peptide->N_Deprotection C_Deprotection C-Terminal Deprotection (e.g., LiOH for Isopropyl Ester) Protected_Peptide->C_Deprotection Free_Amine_Peptide Peptide with Free N-Terminus (Ready for Elongation) N_Deprotection->Free_Amine_Peptide Exposes Amine Final_Peptide Final Peptide with Free Termini (e.g., H-Ala-Gly-OH) N_Deprotection->Final_Peptide If Final Step C_Deprotection->Final_Peptide Exposes Carboxyl Free_Amine_Peptide->Coupling Chain Elongation Cycle

Caption: Logical Flow of Peptide Synthesis and Deprotection Steps.

References

Application

Downstream Purification of Products from Isopropyl 2-aminoacetate Hydrochloride Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the downstream purification of products derived from reactions involving Isopropyl 2-ami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream purification of products derived from reactions involving Isopropyl 2-aminoacetate hydrochloride. The focus is on providing practical guidance for common synthetic transformations, including N-protection and peptide coupling reactions.

Introduction

Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a versatile building block in organic synthesis, particularly in peptide chemistry and the preparation of medicinal compounds. Its ester functionality allows for temporary protection of the carboxylic acid group of glycine, while the hydrochloride salt ensures stability and ease of handling. Following a reaction, the desired product must be isolated from a mixture of unreacted starting materials, reagents, and byproducts. This document outlines robust purification strategies, including acid-base extraction, crystallization, and flash column chromatography, to obtain high-purity products.

Common Reactions and Purification Strategies

Two of the most frequent applications of Isopropyl 2-aminoacetate hydrochloride are N-protection and its use as the amine component in peptide coupling reactions. The purification strategy is highly dependent on the nature of the product and the impurities present.

N-Protection of Isopropyl 2-aminoacetate

A common reaction is the protection of the amino group, for example, with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

(CH₃)₂CHOC(O)CH₂NH₃⁺Cl⁻ + (Boc)₂O + Base → (CH₃)₂CHOC(O)CH₂NHBoc + Base·HCl + CO₂ + tert-Butanol

Typical Impurities:

  • Unreacted Isopropyl 2-aminoacetate hydrochloride

  • Excess (Boc)₂O

  • tert-Butanol

  • Base hydrochloride salt

Purification Strategy: The primary method for purifying the N-Boc protected product is through a liquid-liquid extraction (acid-base workup), followed by crystallization or flash column chromatography if necessary.

Peptide Coupling Reactions

Isopropyl 2-aminoacetate hydrochloride serves as the C-terminal residue in the synthesis of dipeptides. A common coupling method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) to activate the carboxylic acid of an N-protected amino acid.

Reaction Scheme:

N-Protected-AA-OH + (CH₃)₂CHOC(O)CH₂NH₃⁺Cl⁻ + EDC·HCl + Base → N-Protected-AA-NHCH₂CO₂CH(CH₃)₂ + EDC-urea + HOBt + Base·HCl

Typical Impurities:

  • Unreacted N-protected amino acid

  • Unreacted Isopropyl 2-aminoacetate hydrochloride

  • EDC-urea byproduct

  • Excess coupling reagents and additives

  • Side products from racemization

Purification Strategy: Purification typically involves an aqueous workup to remove water-soluble byproducts, followed by flash column chromatography or crystallization to isolate the pure dipeptide.

Quantitative Data Summary

The following tables summarize typical yields and purities achieved for the purification of common products derived from Isopropyl 2-aminoacetate hydrochloride.

ProductReaction TypePurification Method(s)Yield (%)Purity (%)Reference
N-Boc-Glycine Isopropyl EsterN-protectionLiquid-Liquid Extraction~98>98
N-Fmoc-Glycine Isopropyl EsterN-protectionLiquid-Liquid Extraction & Crystallization~87>99[1]
Boc-Ala-Gly-OBzlPeptide CouplingLiquid-Liquid Extraction & Crystallization92.3>99[2]
Boc-Phe-Gly-OBzlPeptide CouplingLiquid-Liquid Extraction & Precipitation85-90>98[2]
2-(2'-Isopropyl-5'-methylphenoxy)acetyl-L-Phe-OMePeptide CouplingLiquid-Liquid Extraction & Recrystallization70-80>98[3]

Note: Yields and purities are representative and can vary based on reaction scale, specific conditions, and the purity of starting materials.

Experimental Protocols

Protocol 1: Purification of N-Boc-Glycine Isopropyl Ester by Liquid-Liquid Extraction

This protocol describes the purification of N-Boc-Glycine Isopropyl Ester following its synthesis from Isopropyl 2-aminoacetate hydrochloride and (Boc)₂O.

Materials:

  • Reaction mixture containing crude N-Boc-Glycine Isopropyl Ester in an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (to remove unreacted amine and base).

    • Water.

    • Saturated NaHCO₃ solution (to remove unreacted acidic starting materials and acidic byproducts).

    • Brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified N-Boc-Glycine Isopropyl Ester.

Protocol 2: Purification of a Dipeptide by Flash Column Chromatography

This protocol outlines the purification of a protected dipeptide, for example, Boc-Ala-Gly-O-iPr, synthesized via an EDC/HOBt coupling reaction.

Materials:

  • Crude dipeptide mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Develop a TLC method:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and elute with various ratios of Hexanes:EtOAc to find a solvent system that provides good separation of the product from impurities (a product Rf of ~0.3 is often ideal).

  • Pack the column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude dipeptide in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample to the top of the silica gel.

  • Elute the column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect fractions in test tubes.

  • Analyze fractions:

    • Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Isolate the product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified dipeptide.

Protocol 3: Purification by Recrystallization

This protocol is suitable for solid products with moderate to high purity after an initial workup.

Materials:

  • Crude solid product

  • A suitable solvent system (a single solvent or a binary mixture in which the product is soluble at high temperature and insoluble at low temperature, e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent (or the more soluble solvent in a binary system) to just dissolve the solid.

  • If using a binary solvent system, add the anti-solvent (the less soluble solvent) dropwise at elevated temperature until the solution becomes slightly turbid. Add a few drops of the hot solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

experimental_workflow_extraction start Crude Reaction Mixture wash1 Wash with 1M HCl start->wash1 wash2 Wash with Water wash1->wash2 wash3 Wash with sat. NaHCO3 wash2->wash3 wash4 Wash with Brine wash3->wash4 dry Dry over Na2SO4 wash4->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product

Caption: Workflow for Liquid-Liquid Extraction.

experimental_workflow_chromatography start Crude Product dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Flash Column Chromatography.

logical_relationship_impurities cluster_impurities reaction Peptide Coupling Reaction product Desired Dipeptide reaction->product impurities Impurities reaction->impurities unreacted_sm Unreacted Starting Materials reagent_byproducts Reagent Byproducts (e.g., Urea) side_products Side-Reaction Products

Caption: Products and Impurities from Peptide Coupling.

References

Method

Application Notes and Protocols: Use of Triethylamine (Et3N) with Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of triethylamine (Et3N) with glycine isopropyl ester hydrochloride. This combina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of triethylamine (Et3N) with glycine isopropyl ester hydrochloride. This combination is frequently employed in organic synthesis, particularly in peptide chemistry, where triethylamine acts as a base to liberate the free amino ester from its hydrochloride salt, enabling it to participate in subsequent reactions.

Overview and Chemical Principle

Glycine isopropyl ester hydrochloride is a common building block in the synthesis of peptides and other pharmaceutically relevant molecules. The primary amino group of the glycine ester is protonated, forming a stable hydrochloride salt. To utilize this building block in reactions such as amide bond formation, the free amine must be generated. Triethylamine, a tertiary amine, is a widely used organic base for this in situ neutralization. The reaction is an acid-base neutralization that produces the free glycine isopropyl ester and triethylamine hydrochloride as a byproduct, which often precipitates from the reaction mixture and can be removed by filtration.

The general reaction is as follows:

H₃N⁺CH₂CO₂iPr · Cl⁻ + N(CH₂CH₃)₃ → H₂NCH₂CO₂iPr + HN⁺(CH₂CH₃)₃ · Cl⁻

Key Applications

The primary application of this reagent combination is in peptide synthesis . The liberated glycine isopropyl ester serves as the nucleophilic amino component in a peptide coupling reaction with an N-protected amino acid or peptide fragment.

Experimental Protocols

In Situ Neutralization of Glycine Isopropyl Ester Hydrochloride for Peptide Coupling

This protocol describes the in situ neutralization of glycine isopropyl ester hydrochloride with triethylamine for a subsequent peptide coupling reaction.

Materials:

  • Glycine isopropyl ester hydrochloride

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • Peptide coupling agent (e.g., DIC, HOBt)

  • Triethylamine (Et3N), distilled from a suitable drying agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Protocol:

  • To a round-bottom flask under an inert atmosphere, add Glycine isopropyl ester hydrochloride (1.0 eq.).

  • Add anhydrous Dichloromethane (DCM) to the flask to create a suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add triethylamine (1.1 eq.) to the stirred suspension. It is crucial to measure triethylamine by weight for accuracy, as a small excess can be detrimental to the reaction.[1]

  • Allow the mixture to stir at 0°C for 15-30 minutes. The formation of a precipitate (triethylamine hydrochloride) may be observed.

  • In a separate flask, pre-activate the N-protected amino acid (1.0 eq.) with a coupling agent (e.g., DIC, 1.1 eq.) and an additive (e.g., HOBt, 1.0 eq.) in anhydrous DCM at 0°C for 15 minutes.[2]

  • Add the pre-activated N-protected amino acid solution to the flask containing the neutralized glycine isopropyl ester.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with 1M HCl, saturated NaHCO₃, and brine.[2] The organic layer is then dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude dipeptide.

Quantitative Data

The following table summarizes representative yields from peptide coupling reactions utilizing triethylamine and glycine ester hydrochlorides.

N-Protected Amino AcidCoupling Agent/AdditiveSolventYield of DipeptideReference
N-Carbobenzyloxy-3-hydroxy-L-prolineN-ethyl-5-phenylisoxazolium-3'-sulfonateAcetonitrile78-80%[1]
N-trityl glycineMixed anhydride with ethyl chloroformateChloroform~80%[3]
Boc-Gly-OHDIC/HOBtDCMNot specified[2]

Visualizations

Chemical Reaction and Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow.

G cluster_reaction Chemical Reaction: Neutralization cluster_workflow Experimental Workflow reagent1 Glycine Isopropyl Ester Hydrochloride product1 Free Glycine Isopropyl Ester reagent1->product1 + Et3N reagent2 Triethylamine (Et3N) product2 Triethylamine Hydrochloride reagent2->product2 + H⁺Cl⁻ step1 1. Suspend Glycine Isopropyl Ester HCl in Solvent step2 2. Cool to 0°C step1->step2 step3 3. Add Triethylamine step2->step3 step4 4. Stir for 15-30 min step3->step4 step5 5. Add Activated N-Protected Amino Acid step4->step5 step6 6. Reaction at RT step5->step6 step7 7. Work-up and Purification step6->step7

Caption: Neutralization reaction and experimental workflow.

Logical Relationship in Peptide Synthesis

This diagram shows the logical flow of a typical peptide coupling reaction involving in situ neutralization.

G start Start neutralization In Situ Neutralization of Amino Ester HCl with Triethylamine start->neutralization activation Activation of N-Protected Amino Acid start->activation coupling Peptide Bond Formation neutralization->coupling activation->coupling workup Reaction Work-up coupling->workup purification Purification workup->purification end End Product: Dipeptide purification->end

References

Application

Application Notes and Protocols for Dichloromethane in Reactions with Isopropyl 2-Aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Dichloromethane (DCM) is a widely utilized solvent in organic synthesis, particularly in peptide chemistry and modifications of amino acids.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (DCM) is a widely utilized solvent in organic synthesis, particularly in peptide chemistry and modifications of amino acids.[1][2] Its utility stems from its ability to dissolve a broad range of organic compounds and its relatively low boiling point, which facilitates easy removal post-reaction. This document provides detailed application notes and protocols for the use of DCM as a solvent in reactions involving Isopropyl 2-aminoacetate hydrochloride, with a focus on N-acylation reactions.

Isopropyl 2-aminoacetate hydrochloride is an esterified form of the amino acid glycine. The presence of the hydrochloride salt necessitates specific considerations during reaction setup, primarily the need for a base to liberate the free amine for subsequent reactions. While amino acid hydrochlorides can exhibit limited solubility in non-polar organic solvents, the use of co-solvents or specific reaction conditions can facilitate successful transformations.[3][4]

Data Presentation

Solubility and Reactivity Profile
Compound ClassSolventSolubilityReactivity Consideration
Amino acid hydrochloridesDichloromethane (DCM)Generally low to moderateThe hydrochloride salt is typically insoluble and requires a base to be neutralized to the free amine, which is more soluble and reactive.
Free amino acid estersDichloromethane (DCM)Moderate to highThe free amine is nucleophilic and readily participates in reactions like acylation and peptide coupling.[5]
Acylating agents (e.g., acyl chlorides, anhydrides)Dichloromethane (DCM)HighReadily soluble, allowing for homogeneous reaction conditions.
Peptide coupling reagents (e.g., DCC, EDC)Dichloromethane (DCM)HighSoluble, facilitating amide bond formation.[5]
Representative Reaction Yields

The following table summarizes typical yields for N-acylation reactions of amino acid esters performed in dichloromethane, which can be expected to be comparable for reactions with Isopropyl 2-aminoacetate.

Reaction TypeAcylating AgentBaseTypical Yield (%)
N-AcetylationAcetyl chlorideTriethylamine (TEA)85-95%
N-BenzoylationBenzoyl chlorideDiisopropylethylamine (DIPEA)80-90%
Peptide CouplingBoc-protected amino acid + EDC/HOBtTriethylamine (TEA)75-90%

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Isopropyl 2-Aminoacetate Hydrochloride

This protocol describes a general method for the N-acylation of Isopropyl 2-aminoacetate hydrochloride using an acyl chloride in dichloromethane.

Materials:

  • Isopropyl 2-aminoacetate hydrochloride

  • Dichloromethane (DCM), anhydrous

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Isopropyl 2-aminoacetate hydrochloride (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add the tertiary amine base (2.2 equivalents) dropwise with vigorous stirring. Stir the mixture at 0 °C for 15-30 minutes. The suspension may become a clear solution as the free amine is formed.

  • Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated isopropyl 2-aminoacetate.

Safety Precautions:

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.[7]

  • Acyl chlorides are corrosive and react violently with water; handle with appropriate personal protective equipment (glokes, safety glasses).

  • Tertiary amines are flammable and have strong odors; handle in a fume hood.

Mandatory Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Suspend Isopropyl 2-aminoacetate HCl in DCM add_base Add tertiary amine base at 0 °C start->add_base 1. Neutralization add_acyl Add acyl chloride dropwise at 0 °C add_base->add_acyl 2. Forms free amine react Stir at room temperature add_acyl->react 3. Acylation quench Quench with water react->quench 4. Reaction completion extract Aqueous work-up quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end end purify->end Final Product

Caption: Workflow for the N-acylation of Isopropyl 2-aminoacetate hydrochloride.

Logical Relationship of Reaction Components

logical_relationship cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products & By-products amino_ester_hcl Isopropyl 2-aminoacetate Hydrochloride product N-Acyl Isopropyl 2-aminoacetate amino_ester_hcl->product acyl_chloride Acyl Chloride acyl_chloride->product base Tertiary Amine Base (e.g., TEA, DIPEA) base->amino_ester_hcl Liberates free amine byproduct Amine Hydrochloride Salt base->byproduct Neutralizes HCl solvent Dichloromethane (DCM) solvent->amino_ester_hcl Suspends/Dissolves solvent->acyl_chloride Dissolves solvent->base Dissolves

Caption: Key components and their roles in the N-acylation reaction.

References

Method

Application Notes & Protocols: A Step-by-Step Guide to the Deprotection of Isopropyl 2-aminoacetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: Isopropyl 2-aminoacetate hydrochloride is a protected form of glycine, where the carboxylic acid is masked as an isopropyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isopropyl 2-aminoacetate hydrochloride is a protected form of glycine, where the carboxylic acid is masked as an isopropyl ester. The removal of this protecting group, a process known as deprotection or hydrolysis, is a critical step to yield the free amino acid, glycine. This document provides detailed protocols for two primary methods for the deprotection of the isopropyl ester: classic base-mediated saponification and a selective Lewis acid-mediated cleavage. These methods are essential for synthetic chemists working with amino acid derivatives in pharmaceutical and biochemical research.

Experimental Protocols

Two primary methodologies for the deprotection of Isopropyl 2-aminoacetate hydrochloride are presented below. The choice of method depends on the substrate's sensitivity to pH, the desired reaction conditions, and the scale of the synthesis.

Method 1: Base-Mediated Saponification

Base-mediated hydrolysis, or saponification, is a robust and widely used method for cleaving ester bonds. The reaction is typically irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a stable carboxylate salt.[1] An acidic workup is required to protonate the carboxylate and isolate the final glycine product.

Protocol:

  • Dissolution: Dissolve Isopropyl 2-aminoacetate hydrochloride (1.0 eq) in a mixture of water and a co-solvent like methanol or THF (e.g., a 1:1 ratio). The concentration should be approximately 0.5 M.

  • Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).[2] The use of LiOH in a THF/water solvent system is common for this transformation.[2]

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[2]

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it to a pH of approximately 5.5-6.0 using a 1-2 M HCl solution. Glycine has its isoelectric point at pH 5.97 and is least soluble at this pH, facilitating its precipitation.

  • Crystallization & Isolation: Allow the mixture to stand at a low temperature (e.g., 4°C) to promote crystallization. Collect the precipitated glycine by filtration.

  • Purification: Wash the collected crystals with a small amount of cold water or ethanol to remove residual salts and impurities. Dry the purified glycine under vacuum. Yields for saponification are typically high, often exceeding 95%.[3]

Method 2: Lewis Acid-Mediated Cleavage

The cleavage of sterically hindered esters, such as isopropyl esters, can be efficiently achieved using Lewis acids. Aluminum chloride (AlCl₃) in a suitable solvent has been shown to effectively and selectively cleave the O-isopropyl bond, providing the corresponding carboxylic acid in excellent yields and under relatively mild conditions.[4] This method is particularly useful when the substrate contains base-labile functional groups.

Protocol:

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Aluminum Chloride (AlCl₃, 3.0-4.0 eq) in a dry solvent such as nitromethane or dichloromethane.

  • Addition of Substrate: Cool the suspension to 0°C in an ice bath. Add Isopropyl 2-aminoacetate hydrochloride (1.0 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0°C for 45-60 minutes, then let it warm to room temperature.[4] The reaction is often rapid.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until completion.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred solution of cold 1 M HCl.

  • Work-up: If a water-immiscible organic solvent was used, separate the aqueous layer. Wash the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar impurities.

  • Isolation: Adjust the pH of the aqueous solution to the isoelectric point of glycine (~5.97) to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure glycine. This method has been reported to achieve yields of up to 92% for similar substrates.[4]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes and compares the key quantitative and qualitative parameters of the two described protocols. Data is based on typical results for ester hydrolysis and specific examples found in the literature.[2][3][4]

Parameter Method 1: Base-Mediated Saponification Method 2: Lewis Acid-Mediated Cleavage
Primary Reagent Strong Base (e.g., LiOH, NaOH)[2]Lewis Acid (e.g., AlCl₃)[4]
Stoichiometry 2.0 - 3.0 equivalents of base[2]3.0 - 4.0 equivalents of Lewis acid
Solvent Water, Methanol, THF[2]Nitromethane, Dichloromethane[4]
Temperature Room Temperature to 50°C0°C to Room Temperature[4]
Typical Reaction Time 1 - 4 hours[2]45 - 60 minutes[4]
Typical Yield > 95%[3]~ 92%[4]
Work-up Acidification to isoelectric pointAqueous quench, pH adjustment
Pros High yield, common reagents, robust methodFast reaction, mild temperature, good for base-sensitive molecules[4]
Cons Requires pH adjustment, may affect base-labile groupsRequires anhydrous conditions, stoichiometric Lewis acid

Workflow and Analysis

General Experimental Workflow

The logical flow from the starting material to the final, purified product can be visualized as follows. This workflow is generally applicable to both saponification and Lewis acid-mediated deprotection, with variations primarily in the reaction and work-up steps.

G start_end start_end process process analysis analysis reagents reagents sub Isopropyl 2-aminoacetate hydrochloride reac Reaction Vessel sub->reac workup Work-up (Quench / Neutralize) reac->workup Stir, Heat (optional) iso Isolation (Crystallization & Filtration) workup->iso pure Purification (Wash & Dry) iso->pure anal Analysis (HPLC, NMR, etc.) iso->anal gly Pure Glycine pure->gly gly->anal reag Add Reagents (Base or Lewis Acid) & Solvent reag->reac

Caption: General workflow for the deprotection of Isopropyl 2-aminoacetate HCl.

Analytical Characterization

To ensure the successful synthesis and purity of the final glycine product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the reaction's progress and determining the purity of the final product. A C18 column with a mobile phase of phosphate buffer can be used for analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product. The disappearance of the isopropyl signals (a septet and a doublet) and the appearance of the characteristic glycine signals will confirm the deprotection.[5]

  • Melting Point: The melting point of the purified product can be compared to the literature value for glycine (decomposes at 233°C) as an indicator of purity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isopropyl 2-aminoacetate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of Isopropyl 2-aminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isopropyl 2-aminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Isopropyl 2-aminoacetate hydrochloride?

A1: The most prevalent method is the Fischer esterification of glycine with isopropanol in the presence of an acid catalyst.[1][2] Anhydrous conditions are crucial for this reaction to proceed efficiently. Typically, hydrogen chloride (either as a gas or generated in-situ) is used as the catalyst.[1][2][3]

Q2: Why is the product isolated as a hydrochloride salt?

A2: Isopropyl 2-aminoacetate, like other amino acid esters, is more stable as its hydrochloride salt.[4] The free ester is prone to self-condensation to form diketopiperazines or other polymers, especially during storage or purification.[4][5] The hydrochloride salt protects the amino group, preventing these side reactions and improving the compound's shelf-life.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Several parameters are critical for optimizing the yield:

  • Anhydrous Conditions: Water can hydrolyze the ester product back to glycine, reducing the yield. It's essential to use dry reagents and solvents.[3][6]

  • Reagent Stoichiometry: An excess of isopropanol is typically used to drive the equilibrium towards the product side.

  • Acid Catalyst: The concentration and type of acid catalyst can significantly impact the reaction rate and yield.[7] Thionyl chloride and trimethylchlorosilane are effective reagents for generating anhydrous HCl in situ.[1][2]

  • Reaction Temperature and Time: The reaction is often performed at room temperature or with gentle heating over several hours to overnight to ensure completion.[3][8][9]

Q4: Can other acid catalysts be used instead of HCl?

A4: While other strong acids like sulfuric acid can catalyze esterification, HCl is generally preferred for this synthesis.[7] In some cases, the choice of acid can be critical, with sulfuric acid showing efficacy in thin-film reactions where HCl was ineffective.[7] However, for bulk synthesis, HCl generated from thionyl chloride or as a gas is a well-established method.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of water in reagents or glassware. 2. Incomplete reaction. 3. Insufficient acid catalyst. 4. Loss of product during workup.1. Ensure all glassware is oven-dried. Use anhydrous isopropanol and other reagents. 2. Increase reaction time or gently heat the mixture. Monitor reaction progress using TLC.[8] 3. Ensure a sufficient amount of acid catalyst (e.g., thionyl chloride, HCl gas) is used. 4. Isopropyl 2-aminoacetate hydrochloride is soluble in water; avoid aqueous workups.[6] Use non-polar solvents like diethyl ether for washing the final product.
Formation of a White Precipitate (other than product) 1. Unreacted glycine. 2. Formation of ammonium chloride (if ammonia-based starting materials were used in prior steps). 3. Diketopiperazine formation.1. Glycine has low solubility in isopropanol. Ensure the reaction goes to completion. The product can be purified from unreacted glycine by dissolving it in a suitable solvent like chloroform.[10] 2. If applicable, filter the hot reaction mixture to remove ammonium chloride before crystallization of the product.[6] 3. This can occur if the free ester is formed in the absence of acid. Ensure the reaction mixture remains acidic throughout.
Product is an Oil or Gummy Solid, Not Crystalline 1. Presence of impurities. 2. Residual solvent. 3. Insufficient protonation to form the hydrochloride salt.1. Recrystallize the product from a suitable solvent system, such as isopropanol/diethyl ether. 2. Ensure the product is thoroughly dried under vacuum. 3. Ensure adequate HCl is present during the reaction and workup to fully form the salt.
Discolored Product 1. Reaction temperature is too high. 2. Use of rubber stoppers during reflux.[6]1. Avoid excessive heating. Room temperature or gentle warming is often sufficient. 2. Use ground glass joints or cork stoppers for refluxing to prevent contamination.[6]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This is a common and effective method for preparing amino acid ester hydrochlorides.[9][11]

Materials:

  • Glycine

  • Anhydrous Isopropanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend glycine (1 equivalent) in anhydrous isopropanol (5-10 equivalents).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or heat to a gentle reflux (40-50 °C) for 3-24 hours, until the reaction is complete (monitor by TLC).[9][11]

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add anhydrous diethyl ether and stir to induce crystallization.

  • Collect the white crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis using HCl Gas

This method avoids the use of thionyl chloride but requires a source of anhydrous HCl gas.

Materials:

  • Glycine

  • Anhydrous Isopropanol

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Diethyl ether (anhydrous)

Procedure:

  • Cool anhydrous isopropanol in a flask using an ice bath.

  • Bubble anhydrous HCl gas through the cold isopropanol until it is saturated.

  • Add glycine (1 equivalent) to the acidic isopropanol solution.

  • Stir the mixture at room temperature overnight or until the glycine has completely dissolved and the reaction is complete.[3]

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Triturate the crude product with anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for Amino Acid Ester Hydrochlorides

Method Reagents Typical Yield Advantages Disadvantages Reference
Thionyl Chloride Amino Acid, Alcohol, SOCl₂Good to ExcellentIn-situ generation of anhydrous HCl; effective for a wide range of amino acids.SOCl₂ is corrosive and toxic; reaction can be vigorous.[9][11]
HCl Gas Amino Acid, Alcohol, HCl gasGoodClean reaction; avoids corrosive byproducts of SOCl₂.Requires handling of gaseous HCl; can be slower.[3][12]
Trimethylchlorosilane (TMSCl) Amino Acid, Alcohol, TMSClGood to ExcellentMild reaction conditions; convenient.TMSCl is moisture-sensitive and can be costly.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Suspend Glycine in Anhydrous Isopropanol reagent_add Add Acid Catalyst (e.g., SOCl₂) at 0°C prep->reagent_add Cool react Stir at RT or Gentle Heat (3-24h) reagent_add->react Warm evap Evaporate Solvent Under Reduced Pressure react->evap Completion crystallize Crystallize from Diethyl Ether evap->crystallize Crude Product isolate Filter and Dry Product crystallize->isolate Precipitate

Caption: Experimental workflow for the synthesis of Isopropyl 2-aminoacetate hydrochloride.

troubleshooting_guide start Low Yield or No Reaction q1 Are all reagents and glassware anhydrous? start->q1 a1_no No q1->a1_no No q2 Was the reaction time sufficient? q1->q2 Yes a1_yes Yes fix1 Dry glassware and use anhydrous reagents. a1_no->fix1 a2_no No q2->a2_no No q3 Was enough acid catalyst used? q2->q3 Yes a2_yes Yes fix2 Increase reaction time and/or apply gentle heat. Monitor with TLC. a2_no->fix2 a3_no No q3->a3_no No end Consider purification issues (e.g., aqueous workup). q3->end Yes a3_yes Yes fix3 Use at least 1.1 eq. of catalyst (e.g., SOCl₂). a3_no->fix3

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Optimization

Improving reaction yield in Glycine isopropyl ester hydrochloride coupling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Glycine isop...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of Glycine isopropyl ester hydrochloride coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is Glycine isopropyl ester hydrochloride and why is it used in synthesis?

Glycine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of glycine.[1][2] It is frequently used as a building block in peptide synthesis and other organic syntheses. The isopropyl ester group protects the carboxylic acid functionality of glycine, allowing for selective reaction at the amino group.[3] The hydrochloride salt form enhances its stability and solubility, making it easier to handle and store.[2][3]

Q2: What are the most common side reactions that can lead to low yield in coupling reactions involving glycine esters?

The two most prevalent side reactions when using glycine esters in peptide synthesis are:

  • Diketopiperazine (DKP) formation: This is a significant issue, particularly when a dipeptide with an N-terminal glycine is formed. The free amino group of the dipeptide can intramolecularly attack the ester linkage, cleaving the dipeptide from the resin (in solid-phase synthesis) and forming a stable six-membered ring (diketopiperazine). This truncates the peptide chain and reduces the overall yield.[4]

  • Racemization: While glycine itself is achiral and cannot racemize, the activated chiral amino acid being coupled to the glycine ester can undergo racemization (epimerization) during the coupling step.[4] This leads to the formation of diastereomeric impurities, which can be difficult to separate from the desired product.

Q3: Which coupling reagents are recommended for difficult couplings to improve yield?

For challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, more reactive coupling reagents are recommended.[5][6] The choice of coupling reagent is crucial for the success of peptide manufacturing.[7]

Reagent TypeExamplesCharacteristics
Carbodiimides DIC, EDCCommonly used but often require an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.[5]
Aminium/Uronium HBTU, HATU, HCTU, COMUHighly efficient and fast-acting.[5] HATU and COMU are particularly effective for difficult couplings and can minimize racemization.[5][8]
Phosphonium PyBOP, PyAOPVery effective, especially for sterically hindered couplings and cyclization.[5]

Q4: How can I minimize diketopiperazine (DKP) formation?

Several strategies can be employed to suppress DKP formation:

  • Choice of Resin (for SPPS): Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit DKP formation.[4]

  • In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can help suppress this side reaction.[4]

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt secondary structures that may promote DKP formation.[8]

Q5: What should I do if I observe incomplete coupling?

If you suspect incomplete coupling, consider the following troubleshooting steps:

  • Extend Reaction Time: Sterically hindered couplings may require longer reaction times to proceed to completion.[9]

  • Increase Reagent Excess: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) can drive the reaction forward.[6]

  • Switch to a More Potent Coupling Reagent: Change from a standard carbodiimide to a more reactive uronium/aminium-based reagent like HATU or HBTU.[6][9]

  • Increase Temperature: Gentle heating can sometimes help overcome the activation energy barrier, but this should be done cautiously to avoid racemization.[6][9]

  • Perform a Double Coupling: Repeat the coupling step before proceeding to the next deprotection step.[6]

Troubleshooting Guide: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in Glycine isopropyl ester hydrochloride coupling reactions.

Problem: Low or No Product Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem: Presence of Impurities

Caption: Troubleshooting workflow for product impurities.

Experimental Protocols

General Protocol for Solution-Phase Coupling of an N-Protected Amino Acid to Glycine Isopropyl Ester Hydrochloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq), Glycine isopropyl ester hydrochloride (1.0 eq), and an additive such as HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).[4]

  • Neutralization: Add a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 eq) to the reaction mixture to neutralize the hydrochloride salt of the glycine ester.[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution while stirring.[4] If using a pre-activation method with a reagent like HATU, the N-protected amino acid and HATU are typically pre-activated with a base before adding to the glycine isopropyl ester solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will vary depending on the solvent and coupling reagent used. For example, if DCC or DIC is used, the dicyclohexylurea (DCU) or diisopropylurea byproduct can be removed by filtration.[9] The crude product is then typically purified by extraction and column chromatography.

Signaling Pathways and Logical Relationships

Caption: General reaction pathway for peptide coupling with potential side reactions.

References

Troubleshooting

Technical Support Center: Peptide Coupling with Isopropyl 2-Aminoacetate Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered during pepti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered during peptide coupling reactions involving Isopropyl 2-aminoacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using Isopropyl 2-aminoacetate hydrochloride in peptide coupling?

A1: The two most prevalent side products are Diketopiperazine (DKP) formation and racemization of the N-protected amino acid being coupled to the glycine ester. A less common, but possible, side reaction is the hydrolysis of the isopropyl ester .

Q2: Why is Diketopiperazine (DKP) formation a significant issue with Isopropyl 2-aminoacetate hydrochloride?

A2: DKP formation is an intramolecular cyclization that occurs at the dipeptide stage. When coupling the second amino acid to the N-terminus of isopropyl 2-aminoacetate, the resulting dipeptidyl ester can readily cyclize, cleaving from the solid support (if applicable) and forming a stable six-membered ring (a diketopiperazine). This side reaction is particularly favored with glycine residues due to their lack of steric hindrance, which facilitates the necessary conformational arrangement for the intramolecular attack.[1][2] The use of less sterically hindered esters, such as methyl or isopropyl esters, can also contribute to a higher propensity for DKP formation.

Q3: How does the hydrochloride salt form of Isopropyl 2-aminoacetate influence side reactions?

A3: The hydrochloride salt requires neutralization with a base before the coupling reaction can proceed. The choice and amount of base can significantly impact the extent of side reactions, particularly racemization. Strong, non-hindered bases can increase the rate of racemization of the activated N-protected amino acid.[3] Therefore, careful selection of the base is crucial for maintaining the chiral integrity of the peptide.

Q4: What is racemization in the context of coupling to Isopropyl 2-aminoacetate, and why is it a concern?

A4: Racemization is the loss of stereochemical purity at the alpha-carbon of the N-protected amino acid being activated for coupling. While glycine itself is achiral, the activated amino acid can lose its specific L- or D-configuration, leading to the formation of diastereomeric peptides. This occurs primarily through the formation of an oxazolone intermediate from the activated amino acid.[3] These diastereomers can be difficult to separate and can have significantly different biological activities.

Q5: Can the isopropyl ester of the glycine be hydrolyzed during the coupling reaction?

A5: While less common than DKP formation and racemization, hydrolysis of the isopropyl ester to the corresponding carboxylic acid can occur, especially if the reaction conditions involve the presence of water and a strong base. This would lead to the formation of a free C-terminal acid on the dipeptide, which could potentially lead to further side reactions or complicate purification.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Major Byproduct with a Mass Corresponding to a Cyclic Dipeptide.

Potential Cause: Diketopiperazine (DKP) Formation.

Troubleshooting Steps & Solutions:

Solution Detailed Methodology Rationale
Optimize Coupling Reagents and Additives Use coupling reagents known to suppress DKP formation. For example, use a combination of Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma.[3] Uronium/aminium-based reagents like HBTU or HATU can also be effective.Additives form active esters that are more reactive towards the desired intermolecular coupling, competing with the intramolecular cyclization.
Use a Weaker Base for Neutralization Instead of strong bases like Diisopropylethylamine (DIPEA), consider using a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine.[3]Weaker bases are less likely to promote the intramolecular cyclization that leads to DKP formation.
Lower the Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C).The rate of DKP formation is temperature-dependent, and lowering the temperature can significantly reduce this side reaction.
Introduce the Second Amino Acid as a Dipeptide Instead of coupling a single amino acid to the isopropyl 2-aminoacetate, synthesize a protected dipeptide (e.g., Fmoc-AA-Gly-OH) and couple it to the resin or subsequent amino acid.This strategy bypasses the dipeptidyl-ester intermediate that is prone to cyclization.[4]
Modify the Fmoc-Deprotection Conditions (for SPPS) For solid-phase peptide synthesis (SPPS), consider using a modified Fmoc-deprotection cocktail. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]These conditions can be milder and less prone to catalyzing the cyclization reaction.

Quantitative Data on DKP Formation:

The extent of DKP formation is highly sequence and condition-dependent. For instance, in one study, DKP formation after Fmoc-deprotection with 20% piperidine/DMF was as high as 13.8%, while using 5% piperazine in DMF or NMP reduced it to less than 4%.[6]

Fmoc-Deprotection Reagent Solvent DKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineToluene11.7
5% PiperazineDMF< 4
5% PiperazineNMP< 4
2% DBU, 5% PiperazineNMPSignificantly Reduced

Logical Workflow for Troubleshooting DKP Formation:

DKP_Troubleshooting Start Low Yield of Desired Peptide and DKP Byproduct Detected ChangeReagent Optimize Coupling Reagent (e.g., DIC/HOBt or HATU) Start->ChangeReagent ChangeBase Use Weaker Base (e.g., NMM or Collidine) Start->ChangeBase LowerTemp Lower Reaction Temperature (e.g., 0°C) Start->LowerTemp UseDipeptide Couple as a Dipeptide (Fmoc-AA-Gly-OH) Start->UseDipeptide ModifyDeprotection Modify Fmoc-Deprotection (e.g., 2% DBU/5% Piperazine/NMP) Start->ModifyDeprotection End Improved Yield and Reduced DKP Formation ChangeReagent->End ChangeBase->End LowerTemp->End UseDipeptide->End ModifyDeprotection->End

Troubleshooting workflow for DKP formation.
Issue 2: Presence of Diastereomeric Impurities in the Final Peptide.

Potential Cause: Racemization of the activated N-protected amino acid during coupling.

Troubleshooting Steps & Solutions:

Solution Detailed Methodology Rationale
Use Racemization-Suppressing Additives Always use coupling reagents in combination with additives like HOBt or Oxyma.[3][7]These additives form active esters that are less prone to forming the oxazolone intermediate responsible for racemization.[3][7]
Select an Appropriate Base Use a weaker or sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[3] If using DIPEA, use the minimum effective amount.Stronger bases can accelerate the abstraction of the alpha-proton, leading to racemization.[3]
Minimize Pre-activation Time Add the coupling reagent to the N-protected amino acid and then immediately add this solution to the neutralized Isopropyl 2-aminoacetate hydrochloride. Avoid long pre-activation times.Prolonged activation can increase the concentration of the racemization-prone activated species.[3]
Control Reaction Temperature Perform the coupling at a lower temperature (e.g., 0 °C).Racemization is a kinetic process that is slowed down at lower temperatures.[3]
Choose a Suitable Coupling Reagent For particularly sensitive amino acids, consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.The mechanism of activation with these reagents is less likely to promote oxazolone formation.

Quantitative Data on Racemization with Different Coupling Reagents:

The degree of racemization is highly dependent on the amino acid and the coupling conditions. For example, a study on the coupling of Fmoc-L-Cys(Trt)-OH showed that the choice of coupling reagent significantly impacted the level of racemization.

Coupling Reagent Combination Extent of Racemization
HATU/NMMSignificant
DIC/OxymaNegligible

Note: This data is for a specific amino acid and serves as an example of the impact of reagent choice.[8]

Signaling Pathway for Racemization:

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling N-Protected_AA N-Protected Amino Acid (L-form) Activated_Intermediate Activated Intermediate N-Protected_AA->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Intermediate Oxazolone Oxazolone Intermediate (Achiral) Activated_Intermediate->Oxazolone Base-catalyzed proton abstraction Activated_Intermediate->Oxazolone Desired_Dipeptide Desired Dipeptide (L-L) Activated_Intermediate->Desired_Dipeptide + Isopropyl Glycinate Activated_Intermediate->Desired_Dipeptide Oxazolone->Activated_Intermediate Racemized_AA Racemized Activated Amino Acid (D-form) Oxazolone->Racemized_AA Oxazolone->Racemized_AA Diastereomeric_Dipeptide Diastereomeric Dipeptide (D-L) Racemized_AA->Diastereomeric_Dipeptide + Isopropyl Glycinate Racemized_AA->Diastereomeric_Dipeptide Isopropyl_Glycinate Isopropyl 2-aminoacetate

Mechanism of racemization during peptide coupling.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling to Isopropyl 2-Aminoacetate Hydrochloride Minimizing Side Products

This protocol describes a general method for coupling an N-protected amino acid to Isopropyl 2-aminoacetate hydrochloride in solution phase, with measures to minimize both DKP formation and racemization.

Materials:

  • N-α-Fmoc-protected amino acid

  • Isopropyl 2-aminoacetate hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Procedure:

  • Neutralization of Isopropyl 2-aminoacetate hydrochloride:

    • In a round-bottom flask, dissolve Isopropyl 2-aminoacetate hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Methylmorpholine (NMM) (1.0 equivalent) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Activation of the N-protected Amino Acid:

    • In a separate flask, dissolve the N-α-Fmoc-protected amino acid (1.05 equivalents) and HOBt (1.05 equivalents) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C.

    • Add DIC (1.1 equivalents) to the amino acid solution and stir for 5 minutes at 0 °C. Do not exceed this pre-activation time to minimize racemization.

  • Coupling Reaction:

    • Add the activated amino acid solution from step 2 to the neutralized isopropyl 2-aminoacetate solution from step 1 at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired protected dipeptide.

Experimental Workflow Diagram:

Experimental_Workflow cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up and Purification Neutralization Dissolve Isopropyl 2-aminoacetate HCl in DCM/DMF Cool to 0°C Add NMM (1.0 eq) Stir for 15-20 min Coupling Add activated AA solution to neutralized glycinate solution at 0°C Stir at 0°C for 2h Stir at RT for 2-4h Neutralization->Coupling Activation Dissolve Fmoc-AA-OH (1.05 eq) and HOBt (1.05 eq) in DCM/DMF Cool to 0°C Add DIC (1.1 eq) Stir for 5 min Activation->Coupling Workup Filter DIU Aqueous work-up (NaHCO3, H2O, Brine) Dry and concentrate Purify by column chromatography Coupling->Workup

Workflow for peptide coupling to Isopropyl 2-aminoacetate HCl.

References

Optimization

Technical Support Center: Purification of Peptides Synthesized with Glycine Isopropyl Ester Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in purifying pept...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in purifying peptides synthesized using Glycine isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides synthesized with Glycine isopropyl ester hydrochloride?

A1: The standard and most effective method for purifying peptides, including those with a C-terminal Glycine isopropyl ester, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity.[1][2] The C-terminal isopropyl ester group increases the overall hydrophobicity of the peptide, which can improve its retention on the C18 stationary phase commonly used in RP-HPLC.[1]

Q2: What are the common impurities I should expect in my crude peptide sample?

A2: After solid-phase peptide synthesis (SPPS) and cleavage, your crude product will contain the desired peptide along with various impurities.[2] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3][4] Separating deletion sequences where the missing residue is glycine can be particularly challenging.[5]

  • Truncated Sequences: Peptides that are shorter than the target sequence, often resulting from incomplete deprotection.[2]

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on amino acid side chains.[2]

  • Residual Reagents and By-products: Chemicals from the cleavage and synthesis process, such as trifluoroacetic acid (TFA).[2]

  • Unhydrolyzed C-terminal Isopropyl Ester: If the synthesis goal is a C-terminal carboxylic acid, incomplete hydrolysis of the isopropyl ester during cleavage will result in this impurity. The ester-containing peptide will be more hydrophobic than the desired acid.

  • Diastereomers: Racemization of amino acids can lead to the formation of diastereomeric impurities.[3]

Q3: How does the Glycine isopropyl ester affect the purification strategy?

A3: The isopropyl ester at the C-terminus increases the peptide's hydrophobicity.[1] This has two main implications for your purification strategy:

  • Enhanced Retention in RP-HPLC: The increased hydrophobicity will lead to a longer retention time on a reversed-phase column compared to the corresponding free acid. This can be advantageous for separating the peptide from more polar impurities.

  • Potential for Aggregation: For longer or more hydrophobic peptide sequences, the presence of the ester may contribute to aggregation, which can complicate purification.

Q4: Can I use other purification methods besides RP-HPLC?

A4: Yes, other chromatographic techniques can be used, often in conjunction with RP-HPLC for multi-step purification protocols.[6] Ion-Exchange Chromatography (IEX) is a valuable alternative or complementary method that separates peptides based on their net charge.[6] This can be particularly useful for removing impurities with different charge characteristics from your target peptide.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your peptide.

Problem 1: Poor separation of the target peptide from a major impurity.
Possible Cause Solution
Co-elution of a Deletion Sequence: A common impurity, especially a sequence missing a single glycine, may have a very similar hydrophobicity to the target peptide, leading to poor resolution in RP-HPLC.Optimize the RP-HPLC Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to increase the separation between closely eluting peaks.[4] Change the Ion-Pairing Agent: Switching from trifluoroacetic acid (TFA) to an alternative ion-pairing agent like heptafluorobutyric acid (HFBA) can alter the selectivity of the separation. Employ a Different Chromatographic Mode: Consider using Ion-Exchange Chromatography (IEX) as an orthogonal purification step. Separation in IEX is based on charge, which will likely differ significantly between the target peptide and a deletion sequence.[6]
Incomplete Hydrolysis of the Isopropyl Ester: If your final product should have a free C-terminal carboxylic acid, the unhydrolyzed ester will be a significant, more hydrophobic impurity.Optimize Cleavage/Deprotection: Ensure your cleavage cocktail and reaction time are sufficient for complete ester hydrolysis. RP-HPLC Optimization: The ester-containing peptide will have a longer retention time. A well-optimized gradient should allow for its separation from the desired carboxylic acid product.
Problem 2: The peptide does not bind to the RP-HPLC column or elutes in the void volume.
Possible Cause Solution
Highly Hydrophilic Peptide: Despite the isopropyl ester, if the overall peptide sequence is very polar, it may not retain well on the column.Use a Less Hydrophobic Column: Consider a C8 or C4 column instead of a C18 column. Modify the Mobile Phase: Using a mobile phase with a lower concentration of organic solvent at the start of the gradient can improve retention.
Sample Dissolved in a Strong Organic Solvent: If the crude peptide is dissolved in a solvent with a high organic content, it may not bind effectively to the column.Dissolve in Aqueous Buffer: Dissolve the crude peptide in the initial mobile phase (high aqueous content, e.g., 95% water with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or isopropanol to dissolve the peptide first, then dilute with the aqueous mobile phase.[4]
Problem 3: Broad or tailing peaks in the chromatogram.
Possible Cause Solution
Column Overload: Injecting too much crude peptide can lead to poor peak shape.Reduce Sample Load: Decrease the amount of peptide injected onto the column.[4]
Peptide Aggregation: The peptide may be aggregating on the column.Modify Mobile Phase: Add a small percentage of isopropanol to the mobile phase to disrupt aggregation. Increase Column Temperature: Running the purification at a slightly elevated temperature can sometimes improve peak shape.
Secondary Interactions with the Stationary Phase: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.Use a Lower pH: Ensure the mobile phase pH is low (e.g., with 0.1% TFA) to protonate the peptide and minimize ionic interactions with the column.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide with a C-terminal Glycine Isopropyl Ester
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in Mobile Phase A (e.g., 0.1% TFA in water). If the peptide has poor aqueous solubility, dissolve it in a minimal amount of acetonitrile or isopropanol first, and then dilute it with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: A C18 reversed-phase column is a good starting point.[2]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes.[4] This should be optimized based on the hydrophobicity of the peptide. For peptides with C-terminal esters, a slightly higher starting percentage of Mobile Phase B might be necessary.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: Monitor the column effluent at 210-230 nm.[4]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fraction containing the desired peptide at the target purity.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[2]

Protocol 2: Ion-Exchange Chromatography (IEX) for Impurity Removal
  • Column and Buffer Selection:

    • Choose a cation-exchange or anion-exchange column based on the predicted net charge of your peptide at a given pH. Most peptides are purified on cation-exchange columns at a low pH where they carry a net positive charge.[6]

    • Starting Buffer (Buffer A): A low ionic strength buffer at the desired pH (e.g., 20 mM phosphate buffer, pH 3.0).

    • Elution Buffer (Buffer B): The starting buffer with a high concentration of salt (e.g., 1 M NaCl).

  • Purification Steps:

    • Equilibrate the column with Buffer A.

    • Dissolve the peptide in Buffer A and load it onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound peptides with a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 10-20 column volumes).

    • Collect fractions and analyze for the presence of the target peptide.

  • Desalting:

    • The fractions containing the purified peptide will have a high salt concentration. Desalting is necessary and can be achieved by RP-HPLC or size-exclusion chromatography.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodPrinciple of SeparationTypical Use Case for Glycine Isopropyl Ester PeptidesAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPrimary purification method for the crude peptide.High resolution, well-established protocols.[1][2]May have difficulty separating very similar hydrophobic impurities.
Ion-Exchange Chromatography (IEX) Net ChargeOrthogonal purification step to remove impurities with different charge properties (e.g., deletion sequences).High capacity, different selectivity compared to RP-HPLC.[7]Requires a subsequent desalting step.

Visualizations

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_optional Optional Secondary Purification cluster_final Final Product Synthesis Solid-Phase Synthesis (with Glycine Isopropyl Ester HCl) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude Crude Peptide Mixture Cleavage->Crude RPHPLC Primary Purification (RP-HPLC) Crude->RPHPLC Analysis1 Purity Analysis (Analytical HPLC, MS) RPHPLC->Analysis1 PureEnough Purity > 95%? Analysis1->PureEnough Pool Pool Pure Fractions PureEnough->Pool Yes IEX Ion-Exchange Chromatography PureEnough->IEX No Lyophilize Lyophilization Pool->Lyophilize Desalting Desalting (RP-HPLC or SEC) IEX->Desalting Analysis2 Purity Analysis Desalting->Analysis2 Analysis2->Pool FinalProduct Purified Peptide Lyophilize->FinalProduct

Caption: General workflow for the purification of peptides synthesized with Glycine isopropyl ester hydrochloride.

TroubleshootingTree cluster_problem Problem Identification cluster_solutions Potential Solutions Start Crude Peptide Purification PoorSep Poor Separation Start->PoorSep NoRetention No Retention BadPeak Bad Peak Shape ShallowGrad Optimize Gradient (Shallow) PoorSep->ShallowGrad Co-eluting Impurity AltIP Change Ion-Pairing Agent PoorSep->AltIP UseIEX Use Ion-Exchange Chromatography PoorSep->UseIEX LessHydrophobicCol Use C8/C4 Column NoRetention->LessHydrophobicCol Hydrophilic Peptide AqueousDissolve Dissolve in Aqueous Mobile Phase NoRetention->AqueousDissolve Strong Sample Solvent ReduceLoad Reduce Sample Load BadPeak->ReduceLoad Overload AddIsopropanol Add Isopropanol to Mobile Phase BadPeak->AddIsopropanol Aggregation

Caption: Decision tree for troubleshooting common peptide purification issues.

References

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling with Glycine Isopropyl Ester Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis, specifically focusing on incomplete coupling reactions involving Glycine isopropyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Glycine isopropyl ester hydrochloride is incomplete, as indicated by a positive Kaiser test. What are the common causes?

Incomplete coupling of Glycine isopropyl ester hydrochloride can stem from several factors:

  • Incomplete Neutralization of the Hydrochloride Salt: Glycine isopropyl ester hydrochloride is a salt. The protonated amine is not nucleophilic and requires neutralization by a base to participate in the coupling reaction. Insufficient base will lead to a significant portion of the amino acid ester remaining in its inactive, protonated form.

  • Suboptimal Activation of the Carboxylic Acid: The coupling reagent used may not be efficient enough for the specific reaction conditions, or the reagent itself may have degraded due to improper storage (e.g., exposure to moisture).

  • Insufficient Reaction Time: The coupling reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain, particularly in sequences prone to forming secondary structures, can aggregate on the resin. This aggregation can physically block the N-terminal amine, preventing the activated Glycine isopropyl ester hydrochloride from accessing the reaction site.[1]

  • Steric Hindrance: While glycine itself is not sterically hindered, the growing peptide chain or the solid support can create a sterically demanding environment that slows down the coupling reaction.

Q2: What are the immediate troubleshooting steps I can take if I observe an incomplete coupling?

If a positive Kaiser test indicates an incomplete coupling, consider the following immediate actions:

  • Double Coupling: This is the most straightforward approach. After the initial coupling, wash the resin thoroughly with DMF to remove byproducts and unreacted reagents, and then repeat the coupling step with a fresh solution of activated Glycine isopropyl ester hydrochloride.[1]

  • Extend the Reaction Time: Increase the coupling reaction time. For standard couplings that are typically run for 1-2 hours, extending the time to 4 hours or even overnight can often drive the reaction to completion.

  • Increase Reagent Excess: If not already doing so, increase the equivalents of Glycine isopropyl ester hydrochloride and the coupling reagent used relative to the resin loading. An excess of 2-3 equivalents is a common starting point.

Q3: How do I choose the right coupling reagent for Glycine isopropyl ester hydrochloride?

While Glycine is not a sterically hindered amino acid, the choice of coupling reagent can still significantly impact the reaction's success. For problematic couplings, a more potent activating reagent may be necessary.

  • Uronium/Aminium Salts (HATU, HCTU, HBTU): These are highly efficient and widely used reagents. HATU and HCTU are generally considered more reactive than HBTU and are excellent choices for ensuring complete coupling, especially in challenging sequences.[2][3]

  • Phosphonium Salts (PyBOP): PyBOP is another effective coupling reagent with the advantage of producing non-carcinogenic byproducts.[2]

  • Carbodiimides (DIC) with Additives (Oxyma): This is a cost-effective option. The use of an additive like Oxyma is crucial to suppress side reactions and improve efficiency.[2]

Q4: Which base should I use for the neutralization of Glycine isopropyl ester hydrochloride, and how much?

The choice and amount of base are critical for a successful coupling reaction.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are commonly used non-nucleophilic bases in peptide synthesis.[4]

  • Basicity and Steric Hindrance: DIPEA is a stronger base than NMM but is more sterically hindered. NMM is a weaker base and is less sterically hindered.[4]

  • Recommendation: For the neutralization of Glycine isopropyl ester hydrochloride, DIPEA is generally a good choice due to its stronger basicity, which can help drive the reaction. However, if racemization of an adjacent chiral amino acid is a concern, the milder base NMM may be preferred.[4]

  • Equivalents: It is crucial to use a sufficient excess of the base to both neutralize the hydrochloride salt and facilitate the coupling reaction. A common practice is to use 2-4 equivalents of base relative to the Glycine isopropyl ester hydrochloride.

Q5: Can the choice of solvent affect the coupling reaction?

Yes, the solvent plays a crucial role in the success of the coupling reaction.

  • Standard Solvent: High-quality, amine-free N,N-dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis.

  • Troubleshooting with Solvents: In cases of suspected peptide aggregation, switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF and dichloromethane (DCM) can be beneficial in disrupting the secondary structures and improving reagent accessibility.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Glycine Coupling

Coupling ReagentReagent TypeRelative ReactivityAdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighHighly efficient, rapid reaction times, low risk of racemization.[2][3][5]Higher cost compared to other reagents.
HCTU Uronium/AminiumVery HighSimilar reactivity to HATU, often more cost-effective.[2]Potential for side reactions similar to other uronium salts.
HBTU Uronium/AminiumHighEfficient and widely used for standard couplings.[2][3][5]Less reactive than HATU, potential for guanidinylation side reaction.
PyBOP PhosphoniumHighByproducts are non-carcinogenic, lower risk of guanidinylation.[2]Byproducts can sometimes be difficult to remove.
DIC/Oxyma CarbodiimideModerateCost-effective, byproducts are generally soluble and easily washed away.[2]Generally lower reactivity compared to onium salts.

Table 2: Comparison of Common Bases for Peptide Coupling

BaseStructurepKa of Conjugate AcidKey CharacteristicsRecommended Use with Glycine Isopropyl Ester HCl
DIPEA Sterically hindered~10.75Stronger, non-nucleophilic base.[4]Recommended for efficient neutralization and coupling.
NMM Less sterically hindered~7.38Weaker, less hindered base.[4]Use when racemization of adjacent amino acids is a concern.

Experimental Protocols

Protocol 1: Standard Coupling of Glycine Isopropyl Ester Hydrochloride in SPPS

This protocol outlines a general procedure for the manual solid-phase coupling of Glycine isopropyl ester hydrochloride using Fmoc chemistry.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Glycine isopropyl ester hydrochloride (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times).

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Sample Collection: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Washing: Place the beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reaction: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heating: Heat the sample at 100-120°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple Color: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.

  • Yellow/Colorless: Negative result, indicating that the coupling reaction is complete.

Protocol 3: HPLC Analysis of Crude Peptide

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude peptide after cleavage from the resin.

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm (if the peptide contains aromatic residues).

  • Analysis: The resulting chromatogram will show peaks corresponding to the desired peptide and any impurities, such as deletion sequences resulting from incomplete coupling.

Mandatory Visualization

Troubleshooting_Incomplete_Coupling start Incomplete Coupling Detected (Positive Kaiser Test) check_neutralization Verify Base Addition (2-4 eq. DIPEA/NMM) start->check_neutralization Initial Check check_neutralization->start If base was insufficient, add more and recouple double_coupling Perform Double Coupling check_neutralization->double_coupling If base was sufficient extend_time Extend Reaction Time (4h to overnight) double_coupling->extend_time If still incomplete success Coupling Complete (Negative Kaiser Test) double_coupling->success If successful increase_reagents Increase Reagent Excess (e.g., 3-5 eq.) extend_time->increase_reagents If still incomplete extend_time->success If successful stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) increase_reagents->stronger_reagent If still incomplete increase_reagents->success If successful change_solvent Change Solvent to Disrupt Aggregation (e.g., NMP) stronger_reagent->change_solvent If aggregation is suspected stronger_reagent->success If successful re_evaluate Re-evaluate Synthesis Strategy change_solvent->re_evaluate If all else fails

Caption: Troubleshooting workflow for incomplete coupling reactions.

Coupling_Reaction_Pathway Gly_HCl Glycine Isopropyl Ester Hydrochloride (Inactive) Free_Amine Free Amine (Active Nucleophile) Gly_HCl->Free_Amine Neutralization Base Base (e.g., DIPEA) Base->Gly_HCl New_Peptide_Bond New Peptide Bond Formed Free_Amine->New_Peptide_Bond Nucleophilic Attack Peptide_COOH Peptide-COOH Activated_Ester Activated Ester Intermediate Peptide_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Peptide_COOH Activated_Ester->New_Peptide_Bond

Caption: Simplified signaling pathway of a peptide coupling reaction.

References

Optimization

Technical Support Center: Synthesis of Isopropyl 2-aminoacetate Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of I...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Isopropyl 2-aminoacetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Isopropyl 2-aminoacetate hydrochloride?

A1: The most prevalent methods involve the Fischer esterification of glycine with isopropanol under acidic conditions. The acid catalyst is typically introduced in one of two ways:

  • Hydrogen Chloride (HCl) Gas: Dry HCl gas is bubbled through isopropanol to generate an acidic environment for the esterification.

  • Thionyl Chloride (SOCl₂): Thionyl chloride reacts with isopropanol to form isopropyl chloride and sulfur dioxide, with the in-situ generation of HCl acting as the catalyst.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main impurities encountered are:

  • Unreacted Glycine: Due to the equilibrium nature of the Fischer esterification, some starting material may remain.

  • Glycine Hydrochloride: Unreacted glycine can be present as its hydrochloride salt.

  • Glycylglycine Isopropyl Ester: A dipeptide impurity formed by the reaction of two glycine molecules.

  • Polymeric Impurities: Amino acid esters can be prone to polymerization, especially under certain conditions.

  • Water: A byproduct of the esterification reaction, which can shift the equilibrium back towards the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common approach is to spot the reaction mixture against a standard of glycine to observe the disappearance of the starting material.

Q4: What is the recommended method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying Isopropyl 2-aminoacetate hydrochloride. The choice of solvent is critical for obtaining high purity and yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Isopropyl 2-aminoacetate Hydrochloride - Incomplete reaction due to insufficient reaction time or temperature.- Presence of water in the reaction mixture, shifting the equilibrium towards the reactants.- Loss of product during workup and purification.- Increase the reaction time or temperature, monitoring the reaction by TLC or HPLC.- Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous isopropanol.- Optimize the recrystallization procedure to minimize product loss in the mother liquor.
Presence of Unreacted Glycine in the Final Product - The Fischer esterification is an equilibrium reaction, and some starting material will remain.- Insufficient acid catalyst to drive the reaction to completion.- Drive the equilibrium towards the product by using a large excess of isopropanol.- Ensure an adequate amount of acid catalyst is used. For the HCl gas method, ensure the isopropanol is saturated.- Purify the product by recrystallization. Glycine has different solubility properties than the ester hydrochloride.
High Levels of Glycylglycine Isopropyl Ester Impurity - High local concentration of glycine.- Elevated reaction temperatures can favor dipeptide formation.- Add glycine portion-wise to the acidic isopropanol to maintain a low concentration.- Control the reaction temperature carefully. Avoid excessive heating.- Optimize the purification process, as the dipeptide may have similar solubility to the product.
Product is an Oil or Fails to Crystallize - Presence of significant amounts of impurities.- Incorrect recrystallization solvent or conditions.- Attempt to purify a small portion of the crude material by column chromatography to obtain a seed crystal.- For recrystallization, a common solvent system is a mixture of a good solvent (like isopropanol or ethanol) and an anti-solvent (like diethyl ether or hexane). Start by dissolving the crude product in a minimal amount of the hot good solvent and then slowly add the anti-solvent until turbidity is observed. Allow to cool slowly.
Discolored (Yellow or Brown) Product - Decomposition of the product or impurities at high temperatures.- Presence of colored impurities from starting materials or side reactions.- Avoid prolonged heating at high temperatures during the reaction and workup.- Consider treating the solution with activated carbon during the recrystallization process to remove colored impurities.

Experimental Protocols

Synthesis of Isopropyl 2-aminoacetate Hydrochloride via Thionyl Chloride Method

Materials:

  • Glycine

  • Anhydrous Isopropanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous isopropanol.

  • Cool the isopropanol in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled isopropanol with stirring. An exothermic reaction will occur.

  • After the addition is complete, add glycine to the reaction mixture in one portion.

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the glycine spot disappears.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove excess isopropanol and unreacted thionyl chloride.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization

Materials:

  • Crude Isopropyl 2-aminoacetate hydrochloride

  • Isopropanol

  • Diethyl Ether

Procedure:

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot.

  • Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold isopropanol/diethyl ether mixture, and dry under vacuum.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method and may require optimization for your specific HPLC system and to achieve the best separation of all potential impurities.

Visualizations

Synthesis_Pathway Glycine Glycine Reaction Esterification Glycine->Reaction Isopropanol Isopropanol Isopropanol->Reaction Acid_Catalyst Acid Catalyst (HCl or SOCl2) Acid_Catalyst->Reaction Product Isopropyl 2-aminoacetate Hydrochloride Water Water Reaction->Product Reaction->Water Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction (Dipeptide Formation) Glycine Glycine Activated_Glycine Activated Glycine (Protonated Carboxyl Group) Glycine->Activated_Glycine + H+ Product Isopropyl 2-aminoacetate Hydrochloride Activated_Glycine->Product + Isopropanol - H2O Dipeptide Glycylglycine Isopropyl Ester Activated_Glycine->Dipeptide + Another_Glycine - H+ Isopropanol Isopropanol Another_Glycine Another Glycine Molecule Purification_Workflow Crude_Product Crude Product (Contains Impurities) Dissolution Dissolve in minimal hot Isopropanol Crude_Product->Dissolution Anti_Solvent Add Diethyl Ether (Anti-solvent) Dissolution->Anti_Solvent Crystallization Cool to induce crystallization Anti_Solvent->Crystallization Filtration Filter and wash with cold solvent Crystallization->Filtration Pure_Product Pure Isopropyl 2-aminoacetate Hydrochloride Filtration->Pure_Product Mother_Liquor Mother Liquor (Contains impurities and some dissolved product) Filtration->Mother_Liquor

Troubleshooting

Impact of reaction temperature on Glycine isopropyl ester hydrochloride stability

This technical support guide provides essential information regarding the impact of reaction temperature on the stability of Glycine isopropyl ester hydrochloride. It is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the impact of reaction temperature on the stability of Glycine isopropyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Glycine isopropyl ester hydrochloride?

A1: For long-term storage, it is recommended to store Glycine isopropyl ester hydrochloride at 0-8°C.[1] However, it can also be stored at room temperature in a tightly sealed container in a cool, dry place.[2][3]

Q2: How stable is Glycine isopropyl ester hydrochloride at elevated temperatures?

A2: Glycine isopropyl ester hydrochloride is more stable than its free base form, glycine isopropyl ester. The hydrochloride salt form protects the amino group from participating in side reactions. However, its stability can be compromised at elevated temperatures. During synthesis, it has been noted that temperatures above 80°C can lead to the deterioration of the stability of amino acid ester hydrochlorides.[4] For similar reactions, impurity formation becomes significant at temperatures above 65°C, which can result in reduced yield and purity.[5][6]

Q3: What are the primary degradation pathways for Glycine isopropyl ester hydrochloride at elevated temperatures?

A3: The primary degradation pathway at elevated temperatures is the formation of 2,5-diketopiperazine (a cyclic dipeptide of glycine). This occurs through the intermolecular condensation of two molecules of the glycine isopropyl ester free base. While the hydrochloride salt is more stable, an equilibrium can exist in solution, and heating can favor the formation of the free base, which then rapidly converts to diketopiperazine.[7] At very high temperatures (above 220°C), the glycine molecule itself can decompose, leading to the formation of ammonia, water, and carbon dioxide.[8]

Q4: What are the potential consequences of using elevated temperatures in reactions involving Glycine isopropyl ester hydrochloride?

A4: Using excessively high temperatures can lead to several issues:

  • Reduced Yield and Purity: Increased formation of by-products, such as diketopiperazine, will lower the yield of the desired product and complicate purification.[5][6]

  • Inconsistent Reaction Outcomes: Poor temperature control can lead to variable rates of degradation and inconsistent results between batches.

  • Formation of Insoluble By-products: Diketopiperazine can have different solubility profiles, potentially leading to precipitation and difficulties in downstream processing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired product The reaction temperature may be too high, leading to the degradation of the Glycine isopropyl ester hydrochloride starting material.Optimize the reaction temperature by running the reaction at a lower temperature (e.g., 40-60°C). Monitor the reaction progress closely using techniques like TLC or HPLC.
Presence of an unexpected, less polar impurity in the crude product This is likely 2,5-diketopiperazine, a common degradation product.Maintain the reaction temperature below 65°C. Ensure the starting material is the hydrochloride salt and not the free base. Use anhydrous solvents to minimize hydrolysis.
Reaction mixture turns brown or colored This can be an indication of decomposition at high temperatures.Use a lower reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in purifying the final product Co-elution of the desired product with degradation products.If degradation has occurred, consider a different purification strategy, such as recrystallization or chromatography with a different solvent system, to separate the impurities.

Data on Thermal Stability

TemperatureTime (hours)Expected Degradation (%)Primary Degradation Product
4°C (Storage)24< 0.1-
Room Temperature (~25°C)24< 1Minor hydrolysis if moisture is present
40°C241 - 5Trace diketopiperazine and hydrolysis
60°C245 - 15Diketopiperazine, hydrolysis
80°C24> 20Significant diketopiperazine formation
100°C24HighRapid decomposition

Note: These are estimated values for illustrative purposes. Actual degradation rates will depend on factors such as the solvent, pH, and presence of moisture.

Experimental Protocols

Protocol for a Typical Esterification of Glycine

This protocol describes a general method for the synthesis of a glycine ester hydrochloride, which should be conducted at a controlled temperature to ensure stability.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous isopropanol.

  • Acidification: Cool the isopropanol in an ice bath and bubble dry hydrogen chloride gas through it until saturation. Alternatively, cautiously add a stoichiometric amount of a reagent like thionyl chloride at a low temperature.

  • Addition of Glycine: Slowly add glycine to the acidic isopropanol solution while stirring.

  • Reaction: Heat the mixture to a controlled temperature, typically between 40-60°C.[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the glycine is consumed.

  • Workup: Cool the reaction mixture. The product, Glycine isopropyl ester hydrochloride, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold, anhydrous isopropanol or diethyl ether, and dry under vacuum.

Protocol for Assessing Thermal Stability by HPLC

This protocol outlines a method to quantify the degradation of Glycine isopropyl ester hydrochloride at a given temperature.

  • Sample Preparation: Prepare a stock solution of Glycine isopropyl ester hydrochloride of known concentration in a relevant anhydrous solvent (e.g., isopropanol).

  • Incubation: Aliquot the solution into several sealed vials. Place the vials in constant temperature baths set to the desired experimental temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature bath and immediately quench the degradation by placing it in an ice bath.

  • HPLC Analysis: Analyze the samples by HPLC. A suitable method for glycine esters would involve a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid buffer, and UV detection at 200 nm.[10]

  • Quantification: Quantify the peak area of the Glycine isopropyl ester hydrochloride and any major degradation products (e.g., 2,5-diketopiperazine).

  • Data Analysis: Calculate the percentage of remaining Glycine isopropyl ester hydrochloride at each time point for each temperature. Plot the percentage of the compound remaining versus time for each temperature to determine the degradation kinetics.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Glycine Glycine Esterification Esterification (40-60°C) Glycine->Esterification Isopropanol Anhydrous Isopropanol Isopropanol->Esterification HCl HCl (gas) or SOCl₂ HCl->Esterification Crude Crude Product Esterification->Crude Purification Crystallization / Filtration Crude->Purification Final Glycine Isopropyl Ester Hydrochloride Purification->Final

Caption: Workflow for the synthesis of Glycine isopropyl ester hydrochloride.

Degradation_Pathway A Glycine Isopropyl Ester Hydrochloride (Stable) B Glycine Isopropyl Ester (Free Base - Reactive) A->B Equilibrium in Solution B->A C 2,5-Diketopiperazine (Degradation Product) B->C Intermolecular Condensation (Accelerated by Heat)

Caption: Temperature-induced degradation pathway of Glycine isopropyl ester hydrochloride.

References

Optimization

Preventing side reactions during the deprotection of "Isopropyl 2-aminoacetate hydrochloride"

Technical Support Center: Isopropyl 2-aminoacetate Hydrochloride Deprotection Welcome to the technical support center for handling Isopropyl 2-aminoacetate hydrochloride. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl 2-aminoacetate Hydrochloride Deprotection

Welcome to the technical support center for handling Isopropyl 2-aminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the deprotection of N-protected Isopropyl 2-aminoacetate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when deprotecting an N-protected Isopropyl 2-aminoacetate?

The main challenge is the acid-lability of the isopropyl ester bond. The conditions required to remove common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often acidic and can concurrently cleave the isopropyl ester, leading to the formation of glycine and isopropanol as byproducts.[1]

Q2: What are the most common side reactions observed during the deprotection of N-Boc-Isopropyl 2-aminoacetate?

The most prevalent side reactions are:

  • Ester Hydrolysis: Cleavage of the isopropyl ester to yield the corresponding carboxylic acid (N-Boc-glycine). This is often catalyzed by the presence of acid and water.[1]

  • Incomplete Deprotection: Failure to completely remove the N-protecting group, resulting in a mixture of starting material and the desired product.[2]

  • Alkylation: In the case of Boc deprotection with strong acids like Trifluoroacetic Acid (TFA), the generated tert-butyl carbocation can alkylate nucleophilic residues, although this is less of a concern for a simple amino acid like glycine.[3]

Q3: Can I use basic conditions for the deprotection to avoid ester hydrolysis?

Using basic conditions is generally not recommended for deprotecting Boc-protected amines as they are stable to base. If you are using a base-labile protecting group like Fmoc (9-fluorenylmethyloxycarbonyl), basic conditions (e.g., piperidine in DMF) can be used.[4][5] However, care must be taken to avoid transesterification if an alcohol is used as a solvent or is present in the reaction mixture.[6]

Q4: Are there alternative methods to acidic deprotection for a Boc group?

Yes, several alternative methods can be employed to deprotect a Boc group under milder or non-acidic conditions:

  • Lewis Acids: Lewis acids like AlCl₃ in nitromethane can selectively cleave the O-isopropyl bond of carbamates and esters.[7]

  • Thermal Deprotection: Heating the Boc-protected compound under vacuum (around 180-190 °C) can lead to the removal of the Boc group.[1][4]

  • TMS-I: Trimethylsilyl iodide (TMS-I) in DCM can be used for a pH-neutral deprotection of the Boc group.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of N-Boc-Isopropyl 2-aminoacetate.

Observed Problem Potential Cause Recommended Solution
Significant ester hydrolysis (loss of isopropyl group) 1. Acid concentration is too high. 2. Reaction time is too long. 3. Presence of water in the reaction.1. Use a milder acid system, such as 4M HCl in dioxane or ethyl acetate.[1][8] 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Ensure all solvents and reagents are anhydrous.[1]
Incomplete deprotection of the Boc group 1. Insufficient acid strength or concentration. 2. Inadequate reaction time. 3. Poor solubility of the starting material.1. If using mild acid, you may need to increase the reaction time or temperature slightly. 2. Allow the reaction to proceed for a longer duration, monitoring at regular intervals. 3. Choose a solvent in which the starting material is fully soluble.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high. 2. Presence of impurities in the starting material or reagents.1. Perform the deprotection at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. 2. Ensure the purity of your starting material and use high-purity, anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: Mild Acidic Deprotection using HCl in Dioxane

This protocol is designed to minimize the hydrolysis of the isopropyl ester.

  • Preparation:

    • Dissolve N-Boc-Isopropyl 2-aminoacetate in anhydrous 1,4-dioxane (0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add 4 equivalents of a 4M solution of HCl in 1,4-dioxane dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is typically complete within 2-6 hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is Isopropyl 2-aminoacetate hydrochloride. It can be further purified by trituration with cold diethyl ether to remove any non-polar impurities.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) with Monitoring

This protocol uses a stronger acid and relies on careful monitoring to prevent significant ester cleavage.

  • Preparation:

    • Dissolve N-Boc-Isopropyl 2-aminoacetate in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Cool the solution to 0 °C.

  • Reaction:

    • Add an equal volume of Trifluoroacetic Acid (TFA) to the solution (a 1:1 TFA/DCM mixture).[1]

    • Stir the reaction at 0 °C and monitor it closely every 15-30 minutes by TLC or LC-MS. Complete deprotection is often achieved within 30-60 minutes.[1]

  • Work-up:

    • As soon as the deprotection is complete, immediately remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-polar solvent like diethyl ether.

Data Summary

Deprotection Method Typical Reaction Time Yield of Deprotected Ester Ester Hydrolysis Byproduct Reference
4M HCl in Dioxane/EtOAc2 - 6 hoursHighLow[1][8]
TFA in DCM (1:1)30 - 60 minutesModerate to High10-20%[1]
Thermal (180-190 °C)VariableSubstrate dependentMinimal[1][4]
AlCl₃ in Nitromethane45 minutesHigh (for carbamates)Low[7]

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start N-Boc-Isopropyl 2-aminoacetate dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Deprotection Reagent (e.g., 4M HCl in Dioxane) cool->add_acid stir Stir and Monitor (TLC/LC-MS) add_acid->stir quench Quench Reaction (if necessary) stir->quench concentrate Concentrate Under Reduced Pressure quench->concentrate purify Purify Product (e.g., Trituration) concentrate->purify product Isopropyl 2-aminoacetate Hydrochloride purify->product

Caption: General workflow for the deprotection of N-Boc-Isopropyl 2-aminoacetate.

Troubleshooting_Logic cluster_outcomes Potential Issues cluster_solutions Corrective Actions start Analyze Reaction Outcome hydrolysis Ester Hydrolysis > 10%? start->hydrolysis incomplete Incomplete Deprotection? hydrolysis->incomplete No sol_hydrolysis Use Milder Acid (e.g., HCl in Dioxane) Ensure Anhydrous Conditions Reduce Reaction Time hydrolysis->sol_hydrolysis Yes byproducts Other Byproducts? incomplete->byproducts No sol_incomplete Increase Reaction Time Use Stronger Acid (TFA) Check Solubility incomplete->sol_incomplete Yes sol_byproducts Lower Reaction Temperature Purify Starting Material byproducts->sol_byproducts Yes success Successful Deprotection byproducts->success No

Caption: Troubleshooting logic for deprotection side reactions.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination of Isopropyl 2-aminoacetate Hydrochloride

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative overview of v...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative overview of various analytical methods for determining the purity of Isopropyl 2-aminoacetate hydrochloride. The following sections detail the experimental protocols, present comparative data, and visualize the workflows for each technique.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like Isopropyl 2-aminoacetate hydrochloride. It offers high resolution and sensitivity for both qualitative and quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC for Assay

This method is suitable for determining the chemical purity of Isopropyl 2-aminoacetate hydrochloride.

  • Sample Preparation: Accurately weigh and dissolve the Isopropyl 2-aminoacetate hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% trifluoroacetic acid (TFA).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Since Isopropyl 2-aminoacetate hydrochloride is derived from glycine (an achiral amino acid), it does not have enantiomers. However, for derivatives of chiral amino acids, this method is crucial. For illustrative purposes, a general protocol for a chiral amino acid ester is provided.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter.

  • HPLC System: HPLC with a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose phenylcarbamates.[2]

    • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

Data Presentation
ParameterReversed-Phase HPLCChiral HPLC
Analyte Isopropyl 2-aminoacetate HClChiral Amino Acid Esters
Column C18Chiral Stationary Phase
Mobile Phase Acetonitrile/Water/TFAHexane/Isopropanol/TFA
Detection UV (210 nm)UV (220 nm)
Purity Measured Chemical PurityEnantiomeric Purity
Typical Purity >98%[3]>99% ee

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter injector Autosampler/Injector filter->injector column HPLC Column (C18 or Chiral) injector->column detector UV/Fluorescence Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid esters like Isopropyl 2-aminoacetate hydrochloride, derivatization is necessary to increase their volatility.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Accurately weigh about 1-2 mg of the sample into a reaction vial.

    • Add 100 µL of a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Add 100 µL of a suitable solvent like acetonitrile.

    • Seal the vial and heat at 70-100°C for 1-4 hours to complete the derivatization.

  • GC-MS System: A standard GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

Data Presentation
ParameterGC-MS with Derivatization
Analyte Derivatized Isopropyl 2-aminoacetate
Derivatization Agent BSTFA or MTBSTFA
Column DB-5ms
Detection Mass Spectrometry (EI)
Purity Measured Chemical Purity, Impurity Identification
Sensitivity High (ng to pg level)

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis weigh Weigh Sample derivatize Add Derivatization Agent & Solvent weigh->derivatize heat Heat to Complete Reaction derivatize->heat injector GC Injector heat->injector column GC Capillary Column injector->column ms Mass Spectrometer column->ms tic Generate Total Ion Chromatogram ms->tic mass_spectra Analyze Mass Spectra of Peaks tic->mass_spectra purity Calculate Purity & Identify Impurities mass_spectra->purity

Caption: Workflow for GC-MS Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte. It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[4][5]

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of Isopropyl 2-aminoacetate hydrochloride and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, M is the molar mass, m is the mass, and P is the purity of the standard.

Data Presentation
ParameterQuantitative ¹H-NMR (qNMR)
Principle Absolute quantification against an internal standard
Instrumentation High-Field NMR Spectrometer
Sample Preparation Dissolution with a certified internal standard[5]
Purity Measured Absolute Molar Purity
Advantages No analyte-specific reference standard needed, high accuracy[6]

Logical Relationship for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation Formula mass_analyte->calculation mass_std Mass of Standard (m_std) mass_std->calculation purity_std Purity of Standard (P_std) purity_std->calculation integral_analyte Integral of Analyte Signal (I_analyte) integral_analyte->calculation integral_std Integral of Standard Signal (I_std) integral_std->calculation mw_analyte Molar Mass of Analyte (M_analyte) mw_analyte->calculation mw_std Molar Mass of Standard (M_std) mw_std->calculation protons_analyte Number of Protons (Analyte) (N_analyte) protons_analyte->calculation protons_std Number of Protons (Standard) (N_std) protons_std->calculation result Purity of Analyte (%) calculation->result

Caption: Logical Flow for qNMR Purity Calculation.

Titration

Titration is a classic, cost-effective method for determining the purity of Isopropyl 2-aminoacetate hydrochloride. Argentometric titration can be used to quantify the hydrochloride content.

Experimental Protocol: Argentometric Titration (Mohr's Method)

This method determines the chloride ion content.

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • 5% w/v Potassium Chromate (K₂CrO₄) indicator solution.

  • Procedure:

    • Accurately weigh about 150-200 mg of the sample and dissolve it in 50 mL of deionized water in a conical flask.

    • Add 1 mL of the potassium chromate indicator. The solution should be near neutral pH (6.5-9).[7]

    • Titrate with the standardized 0.1 M AgNO₃ solution with constant swirling.

    • The endpoint is reached when the color of the precipitate changes from white (silver chloride) to a permanent faint reddish-brown (silver chromate).[8]

  • Calculation: Purity (% as HCl) = (V_AgNO₃ * M_AgNO₃ * M_HCl) / (m_sample) * 100 where V is the volume of AgNO₃ used, M is the molarity, and m is the mass of the sample.

Data Presentation
ParameterArgentometric Titration
Principle Precipitation titration of chloride ions[7]
Titrant Standardized Silver Nitrate (AgNO₃)
Indicator Potassium Chromate (K₂CrO₄)[8]
Purity Measured Chloride content (as %HCl)
Advantages Cost-effective, simple instrumentation

Workflow for Argentometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve add_indicator Add K2CrO4 Indicator dissolve->add_indicator titrate Titrate with Standard AgNO3 add_indicator->titrate endpoint Observe Endpoint (Reddish-Brown Precipitate) titrate->endpoint record Record Volume of AgNO3 endpoint->record calculate Calculate Purity based on Volume and Molarity record->calculate

Caption: Workflow for Argentometric Titration.

Comparison of Analytical Methods

MethodPrinciplePurity AspectAdvantagesDisadvantages
HPLC Chromatographic SeparationChemical, EnantiomericHigh resolution, high sensitivity, well-established[1]Requires reference standards, higher cost
GC-MS Chromatographic Separation & Mass AnalysisChemical, Impurity IDVery high sensitivity, structural informationRequires derivatization, not for thermally labile impurities
qNMR Nuclear Magnetic ResonanceAbsolute Molar PurityNo analyte standard needed, high precision, structural info[4]Lower sensitivity than chromatography, high instrument cost
Titration Volumetric Chemical ReactionAssay (e.g., HCl content)Low cost, simple, robustLower specificity, only for specific functional groups

References

Comparative

Comparative Guide to HPLC Analysis for Reaction Monitoring of Isopropyl 2-aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for monitoring the synthesis of Isopropyl 2-aminoace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for monitoring the synthesis of Isopropyl 2-aminoacetate hydrochloride. We will compare an optimized HPLC method with a standard alternative and other analytical techniques, supported by experimental data and detailed protocols.

Introduction

The synthesis of Isopropyl 2-aminoacetate hydrochloride, a key intermediate in pharmaceutical manufacturing, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles. HPLC is a powerful technique for this purpose, offering the ability to separate and quantify the starting materials, product, and potential side products in a single analysis. This guide compares three approaches to reaction monitoring to help researchers select the most appropriate method for their needs.

Methods Overview

  • Optimized HPLC Method (Product A): A modern, rapid gradient HPLC method designed for high resolution and throughput.

  • Standard HPLC Method (Alternative B): A conventional isocratic HPLC method, often used for routine analysis of similar compounds.

  • Alternative Monitoring Techniques (Alternative C): A summary of other analytical methods, such as Nuclear Magnetic Resonance (NMR) and Mid-Infrared (MIR) Spectroscopy, that can be used for reaction monitoring.

Data Presentation

The following tables summarize the performance of the three methods in monitoring the esterification of glycine with isopropyl alcohol to form Isopropyl 2-aminoacetate hydrochloride.

Table 1: Chromatographic Performance

ParameterOptimized HPLC Method (Product A)Standard HPLC Method (Alternative B)
Analysis Time 8 minutes15 minutes
Resolution (Product vs. Glycine) > 4.02.5
Resolution (Product vs. Impurity 1) > 2.01.2 (co-elution)
Limit of Detection (LOD) 0.01%0.05%
Limit of Quantification (LOQ) 0.03%0.15%
Sample Throughput HighModerate

Table 2: Comparison of Analytical Techniques

FeatureOptimized HPLC Method (Product A)Standard HPLC Method (Alternative B)Alternative Monitoring (NMR/MIR)
Selectivity ExcellentGoodModerate to Good
Quantification ExcellentGoodGood
Speed (per sample) Fast (8 min)Moderate (15 min)Very Fast (<1 min)
Sample Preparation Dilution & FiltrationDilution & FiltrationNone (in-line)
Initial Setup Cost ModerateModerateHigh
Information Provided Component ConcentrationComponent ConcentrationFunctional Group Conversion

Experimental Protocols

Optimized HPLC Method (Product A)

This method is designed for fast and efficient separation of Isopropyl 2-aminoacetate hydrochloride from its starting materials and key impurities.

  • Column: C18, 2.7 µm particle size, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 30% B

    • 5-6 min: 30% to 5% B

    • 6-8 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 205 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the reaction mixture 100-fold with a 50:50 mixture of water and acetonitrile. Filter through a 0.22 µm syringe filter before injection.

Standard HPLC Method (Alternative B)

This method represents a more traditional approach to the analysis of amino acid esters.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: 95:5 (v/v) 0.05 M Potassium Phosphate buffer (pH 2.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture 100-fold with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing reaction_mixture Reaction Mixture dilution Dilution reaction_mixture->dilution Step 1 filtration Filtration dilution->filtration Step 2 hplc_system HPLC System filtration->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition Detection integration Peak Integration data_acquisition->integration Chromatogram quantification Quantification integration->quantification Peak Area

Caption: Experimental workflow for HPLC analysis.

comparison_logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria product_a Optimized HPLC (Product A) speed Speed product_a->speed resolution Resolution product_a->resolution sensitivity Sensitivity product_a->sensitivity throughput Throughput product_a->throughput alternative_b Standard HPLC (Alternative B) alternative_b->speed alternative_b->resolution alternative_b->sensitivity alternative_b->throughput alternative_c Other Techniques (Alternative C) alternative_c->speed alternative_c->resolution alternative_c->sensitivity alternative_c->throughput

Validation

Spectroscopic comparison of isopropyl vs ethyl 2-aminoacetate hydrochloride

A detailed comparative analysis of the spectroscopic characteristics of isopropyl and ethyl 2-aminoacetate hydrochloride, providing researchers with key data for their identification and differentiation. In the realm of...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of isopropyl and ethyl 2-aminoacetate hydrochloride, providing researchers with key data for their identification and differentiation.

In the realm of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Isopropyl 2-aminoacetate hydrochloride and ethyl 2-aminoacetate hydrochloride are two closely related amino acid esters that, while differing by only a single methylene group in their ester functionality, exhibit distinct spectroscopic signatures. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isopropyl and ethyl 2-aminoacetate hydrochloride. Data for ethyl 2-aminoacetate hydrochloride is based on experimental spectra, while the data for the isopropyl analogue is predicted based on established spectroscopic principles and comparison with analogous structures.

¹H NMR (Proton NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Assignment Isopropyl 2-aminoacetate HCl (Predicted) Ethyl 2-aminoacetate HCl (Experimental) [1]Multiplicity & Coupling Constant (J)
-CH (isopropyl)~5.0-Septet, J ≈ 6.3 Hz
-CH₂- (ethyl)-~4.2Quartet, J ≈ 7.1 Hz
α-CH₂~3.8~3.8Singlet
-CH₃ (isopropyl)~1.3-Doublet, J ≈ 6.3 Hz
-CH₃ (ethyl)-~1.2Triplet, J ≈ 7.1 Hz
-NH₃⁺Broad singletBroad singlet-

The most significant difference in the ¹H NMR spectra is the pattern of the ester alkyl chain. The isopropyl ester shows a characteristic septet for the lone methine proton and a doublet for the six equivalent methyl protons. In contrast, the ethyl ester displays a quartet for the methylene protons and a triplet for the methyl protons. The chemical shift of the alpha-methylene group and the ammonium protons are expected to be very similar in both compounds.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Isopropyl 2-aminoacetate HCl (Predicted) Ethyl 2-aminoacetate HCl (Experimental) [1][2]
C=O (Ester Carbonyl)~169~169
-CH (isopropyl)~70-
-CH₂- (ethyl)-~62
α-CH₂~41~41
-CH₃ (isopropyl)~22-
-CH₃ (ethyl)-~14

In the ¹³C NMR spectra, the key differentiators are the signals corresponding to the alkyl chains of the ester group. The isopropyl ester will have a methine carbon signal around 70 ppm and methyl carbon signals around 22 ppm. The ethyl ester will show a methylene carbon at approximately 62 ppm and a methyl carbon around 14 ppm. The carbonyl and alpha-carbon signals are expected to be in very similar environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Isopropyl 2-aminoacetate HCl (Predicted) Ethyl 2-aminoacetate HCl (Experimental) Vibrational Mode
N-H~3000-2800 (broad)~3000-2800 (broad)Stretch (Ammonium)
C-H~2980-2940~2980-2940Stretch (Alkyl)
C=O~1740~1740Stretch (Ester)
N-H~1600-1500~1600-1500Bend (Ammonium)
C-O~1200-1100~1200-1100Stretch (Ester)

The IR spectra of both compounds are expected to be very similar, dominated by the characteristic absorptions of the ammonium, ester, and alkyl functional groups. The broad N-H stretch of the ammonium group, the strong C=O stretch of the ester, and the N-H bending vibrations will be prominent features in both spectra. Subtle differences may be observed in the C-H bending region of the fingerprint, but these are generally less reliable for definitive identification compared to NMR.

Mass Spectrometry

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

Fragment Isopropyl 2-aminoacetate HCl (Predicted) Ethyl 2-aminoacetate HCl (Predicted)
[M]⁺ (Molecular Ion of Free Base)117.08103.06
[M-CH(CH₃)₂]⁺74.04-
[M-OCH(CH₃)₂]⁺58.04-
[M-CH₂CH₃]⁺-74.04
[M-OCH₂CH₃]⁺-58.04
[H₂NCH₂CO]⁺58.0458.04

In mass spectrometry, the molecular ion of the free base will differ by 14 mass units, reflecting the difference of a CH₂ group. The fragmentation patterns will also be distinct. The isopropyl ester is expected to show characteristic losses of the isopropyl group (m/z 43) and isopropoxy group (m/z 59). The ethyl ester will show losses of the ethyl group (m/z 29) and ethoxy group (m/z 45). Both will likely show a prominent fragment at m/z 58, corresponding to the acylium ion [H₂NCH₂CO]⁺.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of two chemical compounds.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion SampleA Isopropyl 2-aminoacetate HCl Dissolution Dissolution in appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) SampleA->Dissolution SampleB Ethyl 2-aminoacetate HCl SampleB->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Processing & Peak Assignment NMR->NMR_Data FTIR_Data FTIR Spectrum Analysis & Functional Group Identification FTIR->FTIR_Data MS_Data Mass Spectrum Analysis & Fragmentation Pattern Identification MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Conclusion Structural Confirmation and Differentiation Comparison->Conclusion

Caption: Workflow for spectroscopic comparison.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid ester hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

  • Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful toolkit for the differentiation of isopropyl and ethyl 2-aminoacetate hydrochloride. While their IR spectra are largely similar, ¹H and ¹³C NMR spectroscopy offer clear and unambiguous fingerprints for each compound based on the distinct signals of their respective alkyl ester groups. Mass spectrometry further corroborates their identities through their different molecular weights and characteristic fragmentation patterns. This guide provides the essential data and protocols to assist researchers in the accurate and efficient characterization of these important synthetic building blocks.

References

Comparative

A Comparative Analysis of Glycine Isopropyl Ester Hydrochloride in Solid-Phase versus Liquid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies The synthesis of peptides is a cornerstone of drug discovery and biomedical research. The choice between...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies

The synthesis of peptides is a cornerstone of drug discovery and biomedical research. The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical decision that can significantly impact yield, purity, and scalability. This guide provides a detailed comparison of the performance of Glycine isopropyl ester hydrochloride, a key building block, in both SPPS and LPPS, supported by experimental data and protocols.

Executive Summary

Solid-phase peptide synthesis is generally favored for its efficiency, ease of automation, and suitability for a wide range of peptide lengths, making it the dominant method in both research and industrial settings.[1] Liquid-phase peptide synthesis, while more labor-intensive, offers advantages for the synthesis of very short or chemically challenging peptides and can be more cost-effective at a smaller scale.[1] The selection of the appropriate method depends on various factors, including the desired peptide's characteristics, the scale of synthesis, and cost considerations.[2]

Quantitative Performance Comparison

The following table summarizes key performance indicators for SPPS and LPPS, providing a quantitative comparison to aid in methodology selection.

Performance MetricSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Key Considerations
Typical Yield Generally higher, especially for longer peptides, due to the use of excess reagents and simplified purification.[2][3]Can be lower due to losses during intermediate purification steps.[2]Yield in SPPS can be affected by on-resin aggregation, particularly with glycine-rich sequences.[4]
Purity of Crude Product Often higher due to the effective removal of excess reagents and by-products by washing the resin.[3]Purity can be high, but depends on the efficiency of each purification step.[5]Impurities in SPPS can include deletion sequences from incomplete reactions.[4]
Synthesis Time Faster for longer peptides due to the streamlined and automatable nature of the process.[3][5]Can be significantly longer due to the need for purification after each coupling step.[2]A manual SPPS of a 41-mer peptide can be completed in approximately 80 working hours.[6][7]
Scalability Well-suited for both small-scale research and large-scale automated production.[5]Can be challenging to scale up due to the large volumes of solvents and complex purification procedures.[2]Hybrid approaches, combining SPPS for fragment generation and LPPS for assembly, are being explored for large-scale synthesis.[8]
Cost-Effectiveness Can be more cost-effective for longer peptides and high-throughput synthesis due to automation and reduced labor.[2]May be more cost-effective for very short peptides or at a small scale.[1]LPPS tends to be more expensive due to the large quantities of solvents and reagents required for reactions and purifications.[2]
Handling of Glycine Prone to side reactions like diketopiperazine formation and peptide aggregation due to glycine's flexibility.[4][9]These side reactions are also possible but can be mitigated by careful control of reaction conditions and purification of intermediates.The use of specialized resins and coupling reagents can help minimize these issues in SPPS.[4]

Experimental Protocols

Detailed methodologies for the incorporation of Glycine isopropyl ester hydrochloride in both SPPS and LPPS are provided below. These protocols are based on established procedures in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Synthesis of a Glycine-Containing Dipeptide

This protocol outlines the manual synthesis of a dipeptide (e.g., Ala-Gly) on a solid support using the Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) to remove impurities.

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.[3]

2. First Amino Acid Coupling (Fmoc-Gly-OH):

  • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), a coupling reagent like HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours to ensure complete coupling.[1]

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).[1]

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Repeat the piperidine treatment to ensure complete removal of the Fmoc protecting group.

  • Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.[10]

4. Second Amino Acid Coupling (Fmoc-Ala-OH):

  • Repeat the coupling procedure described in step 2 using Fmoc-Ala-OH.

5. Final Fmoc Deprotection:

  • Repeat the deprotection procedure as described in step 3 to remove the Fmoc group from the N-terminal alanine.

6. Cleavage and Isolation:

  • Wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.[1]

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[1]

Liquid-Phase Peptide Synthesis (LPPS) Protocol: Synthesis of a Glycine-Containing Dipeptide

This protocol describes the synthesis of a dipeptide (e.g., Ala-Gly) in solution using Boc and benzyl protecting groups. Glycine isopropyl ester hydrochloride would be used in a similar manner to other glycine esters after neutralization.

1. Preparation of Protected Amino Acids:

  • Start with commercially available Boc-Ala-OH and Glycine isopropyl ester hydrochloride.

2. Neutralization of Glycine Isopropyl Ester Hydrochloride:

  • Dissolve Glycine isopropyl ester hydrochloride in a suitable solvent like DCM.

  • Add an equivalent of a non-nucleophilic base, such as DIPEA or triethylamine (TEA), to neutralize the hydrochloride and obtain the free amino ester.

3. Coupling Reaction:

  • In a separate flask, dissolve Boc-Ala-OH (1 equivalent) in DCM.

  • Add a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or EDC with an additive like HOBt.

  • Add the neutralized glycine isopropyl ester solution to the activated Boc-Ala-OH solution.

  • Stir the reaction mixture at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).[11]

4. Work-up and Purification of the Protected Dipeptide:

  • Filter the reaction mixture to remove any precipitated urea by-product (if DCC or EDC is used).

  • Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected dipeptide.

  • Purify the crude product by column chromatography if necessary.[1]

5. Deprotection:

  • N-terminal Boc Deprotection: Treat the protected dipeptide with an acid such as TFA in DCM to remove the Boc group.

  • C-terminal Isopropyl Ester Deprotection: The isopropyl ester can be removed by saponification with a base like NaOH or LiOH, followed by acidification.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for solid-phase and liquid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-Gly-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Fmoc-Ala-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Final Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Cleavage Cleave from Resin Wash4->Cleavage Purification Purify Peptide Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

LPPS_Workflow Start Protected Amino Acids (Boc-Ala-OH & H-Gly-OiPr) Coupling Coupling Reaction Start->Coupling Workup Work-up & Purification Coupling->Workup ProtectedDipeptide Protected Dipeptide (Boc-Ala-Gly-OiPr) Workup->ProtectedDipeptide N_Deprotection N-Terminal Deprotection ProtectedDipeptide->N_Deprotection C_Deprotection C-Terminal Deprotection N_Deprotection->C_Deprotection FinalPeptide Final Dipeptide C_Deprotection->FinalPeptide

Caption: General workflow for liquid-phase peptide synthesis (LPPS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process when choosing between SPPS and LPPS for a peptide synthesis project.

Synthesis_Decision_Tree Start Peptide Synthesis Project PeptideLength Peptide Length? Start->PeptideLength Scale Synthesis Scale? PeptideLength->Scale Long (>30 aa) PeptideLength->Scale Short (<10 aa) Purity Required Purity? Scale->Purity Large Scale Scale->Purity Small Scale Cost Cost Constraints? Purity->Cost Hybrid Consider Hybrid Approach Purity->Hybrid Very Long / Complex SPPS Choose SPPS Cost->SPPS High Throughput / Automated LPPS Choose LPPS Cost->LPPS Small Scale / Specific Chemistry

Caption: Decision tree for selecting a peptide synthesis methodology.

References

Validation

A Comparative Guide to Glycine Ester Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the C-terminal carboxyl group of glyci...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the C-terminal carboxyl group of glycine, the simplest amino acid, the choice of ester protecting group significantly influences the overall efficiency, yield, and purity of the final peptide. This guide provides an objective comparison of four commonly used glycine ester protecting groups—Methyl (Me), Ethyl (Et), tert-Butyl (tBu), and Benzyl (Bn)—supported by experimental data and detailed methodologies to inform the selection process in peptide synthesis design.

Performance Comparison of Glycine Ester Protecting Groups

The ideal ester protecting group for glycine should be stable throughout the iterative cycles of Nα-deprotection and coupling, yet readily and selectively cleavable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. The choice is intrinsically linked to the overall protection strategy, primarily the base-labile Fluorenylmethyloxycarbonyl (Fmoc) or the acid-labile tert-Butoxycarbonyl (Boc) strategies.

Data Presentation

The following tables summarize the stability and cleavage efficiency of Methyl, Ethyl, tert-Butyl, and Benzyl esters of glycine under standard conditions encountered in Fmoc-based solid-phase peptide synthesis.

Table 1: Stability of Glycine Ester Protecting Groups to 20% Piperidine in DMF

Protecting Group% Cleavage (30 min)% Cleavage (1 h)% Cleavage (2 h)% Cleavage (4 h)
Methyl (Me) < 1%< 2%< 3%< 5%
Ethyl (Et) < 1%< 2%< 3%< 5%
tert-Butyl (tBu) < 0.1%< 0.1%< 0.1%< 0.1%
Benzyl (Bn) < 0.5%< 1%< 2%< 3%

Table 2: Cleavage Efficiency of Glycine Ester Protecting Groups with 95% TFA

Protecting Group% Cleavage (30 min)% Cleavage (1 h)% Cleavage (2 h)
Methyl (Me) ~5%~10%~20%
Ethyl (Et) ~5%~10%~20%
tert-Butyl (tBu) > 99%> 99%> 99%
Benzyl (Bn) ~50%~85%> 95%

Table 3: Cleavage of Glycine Benzyl Ester by Catalytic Hydrogenolysis

CatalystHydrogen SourceSolventTime (h)Yield
10% Pd/CH₂ (balloon)Methanol2-4> 95%

Experimental Protocols

Detailed methodologies for the synthesis of Fmoc-protected glycine esters, their coupling to a resin, and subsequent cleavage are provided below.

Synthesis of Fmoc-Glycine Esters

1. Synthesis of Fmoc-Gly-OMe and Fmoc-Gly-OEt:

  • Reagents: Fmoc-Gly-OH, Methanol (for OMe) or Ethanol (for OEt), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend Fmoc-Gly-OH (1 equivalent) in the respective alcohol (e.g., methanol for Fmoc-Gly-OMe).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.[1]

2. Synthesis of Fmoc-Gly-OBn:

  • Reagents: Fmoc-Gly-OH, Benzyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Fmoc-Gly-OH (1 equivalent) in dry THF.[1]

    • Add DCC (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[1]

    • Add benzyl alcohol (1.1 equivalents) and stir the reaction mixture at room temperature overnight.[1]

    • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

3. Synthesis of Fmoc-Gly-OtBu:

  • Reagents: Glycine tert-butyl ester hydrochloride, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve glycine tert-butyl ester hydrochloride (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.[1]

    • Add a solution of Fmoc-OSu (1 equivalent) in 1,4-dioxane dropwise.[1]

    • Stir the mixture at room temperature overnight.[1]

    • Remove the 1,4-dioxane under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to obtain the product.[1]

Coupling of Fmoc-Glycine Esters to Resin (Example with HATU)
  • Reagents: Fmoc-protected glycine ester (Fmoc-Gly-OR), H-Rink-Amide-Resin, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-Gly-OR (3 equivalents) and HATU (2.9 equivalents) in DMF.[2][3]

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution to pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

    • Confirm the completion of the coupling using a Kaiser test.

Cleavage of Glycine Ester Protecting Groups

1. Acidic Cleavage (for tBu and Bn esters):

  • Reagents: Peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS, as a scavenger).

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

2. Catalytic Hydrogenolysis (for Bn esters):

  • Reagents: Peptide-resin with C-terminal Gly-OBn, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Suspend the peptide-resin in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon) for 2-4 hours.

    • Filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the cleaved peptide.

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in a typical cycle of solid-phase peptide synthesis using Fmoc chemistry.

SPPS_Workflow start Start: Resin with Linker swell 1. Swelling start->swell deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat Cycle for next Amino Acid wash2->repeat repeat->deprotect Next Cycle final_deprotect 6. Final Nα-Fmoc Deprotection repeat->final_deprotect Final Cycle cleavage 7. Cleavage from Resin & Side-Chain Deprotection final_deprotect->cleavage purify 8. Purification (e.g., HPLC) cleavage->purify end End: Purified Peptide purify->end

A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Protecting Group Selection

The choice of a glycine ester protecting group is dictated by the overall synthetic strategy, particularly the Nα-protecting group chemistry.

Protecting_Group_Strategy cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc-Nα Fmoc (Base-Labile) tBu_Side_Chain tBu-based Side Chains (Acid-Labile) C-Term_tBu Gly-OtBu (Acid-Labile) Boc-Nα Boc (Acid-Labile) Bzl_Side_Chain Bzl-based Side Chains (H₂/Pd or Strong Acid) C-Term_Bn Gly-OBn (H₂/Pd or Strong Acid) C-Term_Me_Et Gly-OMe / Gly-OEt (Saponification or Acid)

Orthogonal protecting group strategies in peptide synthesis.

References

Comparative

A Head-to-Head Comparison: Isopropyl 2-aminoacetate Hydrochloride Eclipses Boc-glycine in Synthetic Efficiency

In the landscape of peptide synthesis and drug development, the choice of building blocks is paramount to achieving optimal efficiency, purity, and cost-effectiveness. While Boc-glycine has long been a staple for the inc...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the choice of building blocks is paramount to achieving optimal efficiency, purity, and cost-effectiveness. While Boc-glycine has long been a staple for the incorporation of glycine residues, a compelling alternative, Isopropyl 2-aminoacetate hydrochloride, presents significant advantages, primarily by streamlining the synthetic workflow and reducing the number of required chemical transformations. This guide provides an objective, data-supported comparison of these two glycine sources, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies.

The fundamental difference between utilizing Isopropyl 2-aminoacetate hydrochloride and Boc-glycine lies in the presence of an N-terminal protecting group on the latter. The tert-butoxycarbonyl (Boc) group in Boc-glycine necessitates an additional deprotection step to liberate the free amine required for peptide bond formation. In contrast, Isopropyl 2-aminoacetate hydrochloride provides a "ready-to-couple" glycine building block, thereby simplifying the overall synthetic process.

At a Glance: Key Distinctions

FeatureIsopropyl 2-aminoacetate hydrochlorideBoc-glycine
N-terminal Protection None (hydrochloride salt of the free amine)Boc (tert-butyloxycarbonyl) group
Synthetic Workflow Direct couplingDeprotection step required before coupling
Number of Steps ReducedAdditional deprotection and wash steps
Reagent Consumption Fewer reagents (no deprotection acid or neutralization base needed for the glycine unit itself)Requires acid for deprotection (e.g., TFA) and a base for neutralization
Potential for Side Reactions Reduced risk of side reactions associated with deprotectionRisk of incomplete deprotection leading to deletion sequences, and diketopiperazine formation.[1]
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagentsHigher process cost due to additional reagents and synthesis time

Performance and Efficiency: A Comparative Overview

The primary advantage of employing Isopropyl 2-aminoacetate hydrochloride is the significant improvement in step economy. By eliminating the Boc deprotection step, the overall synthesis time is reduced, and the consumption of reagents such as trifluoroacetic acid (TFA) and neutralization bases like diisopropylethylamine (DIEA) is minimized. This not only contributes to a greener chemical process but also reduces the overall cost of synthesis.

While direct, head-to-head quantitative yield and purity comparisons in the literature are scarce, the impact of eliminating a chemical step can be inferred. Each additional step in a multi-step synthesis inherently reduces the overall yield. For instance, a 95% yield over two steps (deprotection and coupling) results in an overall yield of 90.25%, whereas a single, high-yielding coupling step would be inherently more efficient.

Table 1: Theoretical Process Comparison for a Single Glycine Coupling Cycle

ParameterIsopropyl 2-aminoacetate hydrochlorideBoc-glycine
Core Reaction Steps 1. Neutralization & Coupling1. Boc Deprotection 2. Neutralization 3. Coupling
Key Reagents Coupling agent (e.g., EDC, HOBt), Base (e.g., DIPEA)TFA, DIPEA, Coupling agent (e.g., EDC, HOBt)
Typical Coupling Yield >98% (inferred from similar systems)[2]>99% (for the coupling step itself)[2]
Overall Cycle Efficiency Higher due to fewer stepsLower due to the cumulative yield of deprotection and coupling steps
Crude Peptide Purity Potentially higher due to fewer side reactions from deprotectionMay be compromised by incomplete deprotection or side reactions[1]

Experimental Protocols

To illustrate the practical differences, detailed experimental protocols for the incorporation of a glycine residue using both methods are provided below. These protocols are for a solution-phase synthesis for clarity, but the principles apply to solid-phase peptide synthesis as well.

Protocol 1: Peptide Coupling using Isopropyl 2-aminoacetate hydrochloride

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to Isopropyl 2-aminoacetate hydrochloride.

Materials:

  • Boc-L-Alanine

  • Isopropyl 2-aminoacetate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve Isopropyl 2-aminoacetate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add EDC.HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Peptide Coupling using Boc-glycine

This protocol outlines the steps required to couple a second amino acid to a glycine residue that was introduced using Boc-glycine. It assumes the starting material is a Boc-protected glycine attached to another amino acid or a resin.

Materials:

  • Boc-Gly-Peptide/Resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Next Boc-protected amino acid (e.g., Boc-L-Alanine)

  • Coupling reagents (e.g., EDC.HCl, HOBt)

Procedure:

  • Boc Deprotection: Swell the Boc-Gly-Peptide/Resin in DCM. Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc-protecting group byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM.

  • Washing: Wash the resin again with DCM to remove excess base.

  • Coupling: In a separate flask, pre-activate the next Boc-protected amino acid (e.g., Boc-L-Alanine) with coupling reagents (e.g., EDC.HCl/HOBt) in DCM. Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

  • Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate the described experimental workflows.

G cluster_0 Workflow for Isopropyl 2-aminoacetate hydrochloride Start_A Start with Isopropyl 2-aminoacetate hydrochloride Neutralize_A Neutralize with Base (e.g., DIPEA) Start_A->Neutralize_A Couple_A Peptide Coupling Neutralize_A->Couple_A Activate_AA Activate N-protected Amino Acid (e.g., Boc-Ala-OH) with EDC/HOBt Activate_AA->Couple_A Workup_A Work-up and Purification Couple_A->Workup_A Product_A Dipeptide Product Workup_A->Product_A

Workflow for Isopropyl 2-aminoacetate hydrochloride.

G cluster_1 Workflow for Boc-glycine Start_B Start with Boc-Gly-Peptide/Resin Deprotect Boc Deprotection (TFA in DCM) Start_B->Deprotect Wash_1 Wash Deprotect->Wash_1 Neutralize_B Neutralize (DIPEA in DCM) Wash_1->Neutralize_B Wash_2 Wash Neutralize_B->Wash_2 Couple_B Peptide Coupling Wash_2->Couple_B Activate_AA_B Activate next Boc-Amino Acid Activate_AA_B->Couple_B Wash_3 Wash Couple_B->Wash_3 Product_B Elongated Peptide Wash_3->Product_B

Workflow for Boc-glycine.

Conclusion

For the incorporation of glycine, Isopropyl 2-aminoacetate hydrochloride offers a more streamlined and efficient alternative to the traditional Boc-glycine. The elimination of the N-terminal protection and subsequent deprotection step simplifies the synthetic workflow, reduces reagent consumption, and minimizes the risk of associated side reactions. While Boc-glycine remains a viable option, particularly in well-established protocols, the advantages offered by Isopropyl 2-aminoacetate hydrochloride in terms of process efficiency and cost-effectiveness make it a superior choice for modern peptide synthesis, especially in the context of large-scale production and green chemistry principles. Researchers and process chemists are encouraged to consider this unprotected glycine source to optimize their synthetic endeavors.

References

Validation

Cost-Benefit Analysis of Isopropyl 2-aminoacetate Hydrochloride in Large-Scale Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals involved in large-scale chemical synthesis, particularly in the pharmaceutical industry, the selection of starting materials and intermediates is a critical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in large-scale chemical synthesis, particularly in the pharmaceutical industry, the selection of starting materials and intermediates is a critical decision that significantly impacts process efficiency, cost-effectiveness, and final product quality. Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including peptides and other complex organic molecules. This guide provides a comprehensive cost-benefit analysis of using Isopropyl 2-aminoacetate hydrochloride in large-scale synthesis, offering an objective comparison with its alternatives, supported by available data and detailed experimental protocols.

Executive Summary

The economic viability of utilizing Isopropyl 2-aminoacetate hydrochloride on a large scale hinges on a balance between the costs of raw materials, the efficiency of the synthesis and purification processes, and its performance in subsequent reactions compared to viable alternatives. This analysis indicates that while the upfront cost of raw materials for synthesizing Isopropyl 2-aminoacetate hydrochloride is a primary consideration, its favorable reactivity and stability can lead to higher overall yields and purity in multi-step syntheses, potentially offsetting initial expenditures.

Cost Analysis of Isopropyl 2-aminoacetate Hydrochloride Synthesis

The primary industrial route to Isopropyl 2-aminoacetate hydrochloride is the Fischer-Speier esterification of glycine with isopropanol, catalyzed by a strong acid, typically followed by the introduction of hydrogen chloride. The major cost components are the raw materials, the manufacturing process itself (including labor, energy, and equipment), and purification.

Table 1: Estimated Raw Material Costs for Large-Scale Synthesis of Isopropyl 2-aminoacetate Hydrochloride (per metric ton of product)

Raw MaterialPurityEstimated Price (USD/metric ton)Molar Mass ( g/mol )Stoichiometric RatioRequired Mass (kg)Estimated Cost (USD)
GlycineTechnical Grade1,550 - 2,200[1][2][3]75.071.0489758 - 1,076
IsopropanolIndustrial Grade872 - 1,393[4][5][6][7][8]60.105.0 (typical excess)1,9571,706 - 2,726
Thionyl ChlorideIndustrial Grade1,380 - 2,100[9]118.971.18511,174 - 1,787
Total Estimated Raw Material Cost 3,638 - 5,589

Note: Prices are based on recent market data and are subject to fluctuation. The stoichiometric ratio for isopropanol is an estimate for driving the reaction equilibrium and can vary based on the specific process.

Process costs, including solvent usage for reaction and purification, energy for heating and distillation, labor, and waste disposal, can add significantly to the total cost. Ion exchange chromatography is a common method for purifying amino acids and their derivatives, but it comes with its own set of costs related to the resin, eluents, and regeneration processes.[10]

Performance Comparison with Alternatives

The primary application of Isopropyl 2-aminoacetate hydrochloride is as a protected form of glycine in multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS). The choice of the ester protecting group can influence coupling efficiency, steric hindrance, and the conditions required for deprotection.

Table 2: Performance Comparison of Glycine Derivatives in Peptide Synthesis

Glycine DerivativeKey AdvantagesKey DisadvantagesTypical Application
Isopropyl 2-aminoacetate hydrochloride Moderate steric hindrance, good stability, relatively straightforward deprotection.Potentially slower coupling kinetics compared to methyl/ethyl esters.General peptide synthesis where a balance of stability and reactivity is desired.
Methyl/Ethyl 2-aminoacetate hydrochloride Lower steric hindrance leading to faster coupling reactions.[11]More susceptible to hydrolysis; methyl esters can sometimes be too reactive.Synthesis of simple peptides or where rapid coupling is critical.
tert-Butyl 2-aminoacetate hydrochloride Highly stable to many reaction conditions; orthogonal to Fmoc deprotection.Requires strong acidic conditions (e.g., TFA) for deprotection, which can be harsh on sensitive peptides.Boc-based SPPS.
Fmoc-Gly-OH / Boc-Gly-OH Direct use in SPPS without prior esterification; well-established protocols.[3][]Higher initial cost of the protected amino acid.[][13]Standard Fmoc and Boc-based SPPS.

While quantitative, side-by-side comparisons of the coupling efficiency of different glycine esters in SPPS are not extensively published, the general principle is that less sterically hindered esters (methyl, ethyl) react faster.[14] However, the increased stability of the isopropyl ester can be advantageous in preventing premature deprotection or side reactions during a long synthesis.

Experimental Protocols

Synthesis of Isopropyl 2-aminoacetate Hydrochloride (Fischer-Speier Esterification)

Materials:

  • Glycine (1.0 eq)

  • Isopropanol (5.0 - 10.0 eq)

  • Thionyl chloride (1.1 - 1.2 eq) or concentrated sulfuric acid (catalytic)

  • Anhydrous diethyl ether or other suitable anti-solvent

Procedure:

  • To a stirred suspension of glycine in an excess of isopropanol, slowly add thionyl chloride at a controlled temperature (typically below 10 °C). Alternatively, add a catalytic amount of concentrated sulfuric acid.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[15]

  • Cool the reaction mixture and remove the excess isopropanol and volatile byproducts under reduced pressure.

  • The crude product can be purified by recrystallization. This often involves dissolving the residue in a minimal amount of a suitable solvent (e.g., ethanol) and precipitating the hydrochloride salt by adding an anti-solvent like anhydrous diethyl ether.

  • Filter the precipitate, wash with the anti-solvent, and dry under vacuum to yield Isopropyl 2-aminoacetate hydrochloride as a white crystalline solid.

General Protocol for Coupling in Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • Fmoc-protected amino acid resin

  • Isopropyl 2-aminoacetate hydrochloride (or alternative glycine derivative) (3-5 eq)

  • Coupling reagent (e.g., HATU, HCTU) (3-5 eq)[16]

  • Base (e.g., DIEA) (6-10 eq)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, dissolve the Isopropyl 2-aminoacetate hydrochloride, coupling reagent, and base in DMF. Add this activation mixture to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved sample.[17]

HPLC Monitoring of Peptide Coupling Efficiency

Method:

  • Sample Preparation: After the coupling step, a small amount of the resin-bound peptide is cleaved using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC System: A reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) is employed.

  • Detection: The peptide is detected by UV absorbance at 220 nm.

  • Analysis: The chromatogram will show a peak for the desired coupled product and potentially a smaller peak for the unreacted starting material. The relative peak areas can be used to estimate the coupling efficiency.[11]

Visualization of Key Processes

Synthesis_Workflow Glycine Glycine Esterification Fischer Esterification Glycine->Esterification Isopropanol Isopropanol Isopropanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Crude_Product Crude Isopropyl 2-aminoacetate HCl Esterification->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Isopropyl 2-aminoacetate HCl Purification->Final_Product

Synthesis Workflow for Isopropyl 2-aminoacetate Hydrochloride.

SPPS_Coupling_Cycle cluster_resin Solid Support Resin_Fmoc Resin-AA-Fmoc Resin_NH2 Resin-AA-NH2 Resin_Fmoc->Resin_NH2 Fmoc Deprotection Resin_Coupled Resin-AA-Gly-iPr Resin_NH2->Resin_Coupled Coupling Piperidine 20% Piperidine/DMF Piperidine->Resin_Fmoc Gly_iPr_HCl Isopropyl 2-aminoacetate HCl Gly_iPr_HCl->Resin_Coupled Coupling_Reagents Coupling Reagents (e.g., HATU, DIEA) Coupling_Reagents->Resin_Coupled

A single coupling cycle in SPPS using Isopropyl 2-aminoacetate Hydrochloride.

Conclusion

The decision to use Isopropyl 2-aminoacetate hydrochloride in large-scale synthesis requires a thorough evaluation of multiple factors. While the raw material costs for its synthesis are significant, its performance benefits in terms of stability and controlled reactivity can lead to improved yields and purity in the final product, especially in complex, multi-step syntheses like peptide manufacturing.

For syntheses where cost is the absolute primary driver and the peptide sequence is simple, using less expensive alternatives like methyl or ethyl esters, or even direct use of Boc-Gly-OH in a Boc-SPPS strategy, might be more economical.[] However, for the synthesis of more complex or sensitive peptides where side reactions and premature deprotection are concerns, the additional cost of using the isopropyl ester can be justified by the improved process robustness and higher final product quality.

Ultimately, the most cost-effective approach will depend on the specific requirements of the synthesis, including the scale, the complexity of the target molecule, and the desired purity of the final product. A pilot-scale synthesis and process optimization are recommended to determine the most economically viable route for a specific application.

References

Comparative

Efficacy comparison of different coupling reagents with Glycine isopropyl ester hydrochloride

A Comparative Guide to Coupling Reagents for Glycine Isopropyl Ester Hydrochloride For Researchers, Scientists, and Drug Development Professionals The strategic selection of a coupling reagent is a critical determinant i...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides, directly influencing reaction efficiency, yield, purity, and the potential for side reactions. This guide provides a comparative analysis of commonly employed coupling reagents for reactions involving Glycine isopropyl ester hydrochloride, a non-hindered amino acid ester. The information presented herein is supported by established principles of peptide chemistry to facilitate an informed choice of reagent for your specific research and development needs.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent in peptide bond formation is a balance of its reactivity, the stability of the activated intermediate, and its propensity to induce side reactions. For a sterically non-hindered substrate like Glycine isopropyl ester hydrochloride, a range of reagents can be effective. The following table summarizes the expected performance of various classes of coupling reagents.

Coupling Reagent ClassExample(s)Typical Yield (%)Typical Reaction Time (h)Key AdvantagesPotential Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTU>951 - 4High reactivity, fast reaction times, low racemization (especially with HATU).[1][2]Higher cost, potential for guanidinylation side reactions.[3][4]
Phosphonium Salts PyBOP90 - 962 - 4High coupling efficiency, byproducts are non-carcinogenic.[1][5]Generally lower reactivity than uronium/aminium salts.[1]
Carbodiimides EDC, DIC (with additives like HOBt or Oxyma)85 - 924 - 8Cost-effective, water-soluble byproducts (EDC) are easily removed.[1][4]Lower reactivity, longer reaction times, potential for racemization without additives.[4][6]

Experimental Protocols

The following is a generalized protocol for the solution-phase coupling of an N-protected amino acid to Glycine isopropyl ester hydrochloride. This protocol can be adapted for the different coupling reagents discussed.

Materials:
  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Glycine isopropyl ester hydrochloride

  • Coupling Reagent (e.g., HATU, HBTU, PyBOP, or EDC)

  • Additive (if using a carbodiimide, e.g., HOBt or Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Anhydrous Solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:
  • Preparation of the Amine Component: In a round-bottom flask, dissolve Glycine isopropyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the base (e.g., TEA, 1.1 equivalents) dropwise and stir for 15-20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid (performed in a separate flask):

    • For Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM. Add the coupling reagent (1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents).[7] Stir the mixture at room temperature for 10-15 minutes for pre-activation.[7]

    • For Carbodiimide Reagents (EDC/HOBt): Dissolve the N-protected amino acid (1.0 equivalent) and the additive (e.g., HOBt, 1.0 equivalent) in anhydrous DCM.[8] Cool the mixture to 0 °C and then add the carbodiimide (e.g., EDC, 1.1 equivalents).[8] Stir for 15 minutes at 0 °C for pre-activation.[8]

  • Coupling Reaction: Add the pre-activated carboxylic acid solution from step 2 to the solution of the free amine from step 1 at 0 °C. Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparison table, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification and Analysis: Purify the crude product by silica gel chromatography if necessary. Determine the yield and analyze the purity of the final dipeptide by techniques such as HPLC and NMR.

Visualizing the Process

To better understand the experimental process and the underlying chemical mechanisms, the following diagrams are provided.

G cluster_amine_prep Amine Preparation cluster_acid_activation Carboxylic Acid Activation cluster_coupling_workup Coupling and Work-up amine_prep Dissolve Glycine Isopropyl Ester HCl in DCM add_base_amine Add Base (e.g., TEA) at 0 °C amine_prep->add_base_amine coupling Combine Activated Acid and Free Amine at 0 °C add_base_amine->coupling acid_prep Dissolve N-protected Amino Acid in DCM add_reagents Add Coupling Reagent and Base/Additive acid_prep->add_reagents preactivate Pre-activate (10-15 min) add_reagents->preactivate preactivate->coupling reaction Stir at Room Temperature coupling->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Purification and Analysis workup->purification

Caption: General workflow for solution-phase peptide coupling.

G cluster_uronium Uronium/Aminium & Phosphonium Salt Activation (e.g., HATU, HBTU, PyBOP) cluster_carbodiimide Carbodiimide Activation (e.g., EDC/HOBt) rcooh_u R-COOH active_ester_u OAt/OBt-Active Ester rcooh_u->active_ester_u Activation reagent_u HATU/HBTU/PyBOP + Base peptide_u Peptide Bond active_ester_u->peptide_u Coupling amine_u R'-NH₂ rcooh_c R-COOH o_acylisourea O-Acylisourea Intermediate rcooh_c->o_acylisourea Activation with EDC reagent_c EDC + HOBt active_ester_c OBt-Active Ester o_acylisourea->active_ester_c Reaction with HOBt peptide_c Peptide Bond active_ester_c->peptide_c Coupling amine_c R'-NH₂

Caption: Activation pathways for different classes of coupling reagents.

Conclusion

The selection of an appropriate coupling reagent for use with Glycine isopropyl ester hydrochloride has a significant impact on the overall efficiency and purity of the resulting peptide. For syntheses where high yield and rapid reaction times are paramount, uronium/aminium reagents like HATU are often the superior choice, albeit at a higher cost.[1] Phosphonium reagents such as PyBOP offer a good balance of reactivity and safety.[1][5] Carbodiimides, particularly EDC, provide a cost-effective alternative, especially for large-scale synthesis where the ease of byproduct removal is a major advantage.[1] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and desired purity.

References

Validation

A Comparative Guide to Validating Peptide Structure: Solution-Phase Synthesis with Isopropyl 2-aminoacetate hydrochloride vs. Standard Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the accurate synthesis of peptides is paramount. However, synthesis is only half the battle; rigorous validation of the final product's structure, purity,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis of peptides is paramount. However, synthesis is only half the battle; rigorous validation of the final product's structure, purity, and identity is critical to ensure its biological efficacy and safety. This guide provides an objective comparison of validation outcomes for a model peptide synthesized via two distinct methodologies: a solution-phase approach using Isopropyl 2-aminoacetate hydrochloride to introduce a C-terminal glycine, and the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This comparison utilizes supporting experimental data to highlight the analytical rigor required to confirm that the desired peptide has been successfully synthesized. The primary analytical techniques covered—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are the cornerstones of peptide validation.[1][2]

Comparative Validation Data

To illustrate the validation process, we present hypothetical data for the synthesis of a model tripeptide, Gly-Phe-Ala.

  • Method A: A solution-phase synthesis approach where Isopropyl 2-aminoacetate hydrochloride is coupled with the subsequent amino acid.

  • Method B: A standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a pre-loaded resin.

The following tables summarize the quantitative data obtained from validating the crude and purified peptide from both synthetic routes.

Table 1: Purity Analysis by Reverse-Phase HPLC

Parameter Method A: Solution-Phase Synthesis Method B: Fmoc-SPPS Commentary
Crude Purity ~60%~85%SPPS typically results in a cleaner crude product due to the use of excess reagents and efficient washing cycles.[3][4]
Purified Purity >98%>98%Both methods can yield high-purity peptides after purification, though the purification process for Method A may be more involved.
Major Impurities Unreacted starting materials, dipeptide fragmentsDeletion sequences (e.g., Gly-Ala), Fmoc-protected peptideThe impurity profile reflects the nature of the synthesis method; SPPS is prone to sequence errors if coupling is incomplete.[5][6]

Table 2: Identity Confirmation by Mass Spectrometry (MS)

Parameter Method A: Solution-Phase Synthesis Method B: Fmoc-SPPS Commentary
Expected Mass (Da) 249.28249.28The theoretical molecular weight of the target peptide (Gly-Phe-Ala).
Observed Mass (Da) 249.29249.28Both methods produced the peptide with the correct mass, confirming its elemental composition.
Sequence (MS/MS) Confirmed (G-F-A)Confirmed (G-F-A)Tandem MS is essential for verifying the correct amino acid sequence, a critical step for both synthesis types.[7][8][9]

Table 3: Structural Integrity by NMR Spectroscopy

Parameter Method A: Solution-Phase Synthesis Method B: Fmoc-SPPS Commentary
¹H Chemical Shifts Consistent with expected structureConsistent with expected structure1D and 2D NMR confirm the covalent structure and can detect subtle differences in the chemical environment of protons.[10][11]
Conformational Purity Single major conformation observedSingle major conformation observedNMR can identify the presence of multiple conformations or significant structural heterogeneity in the sample.[12][13]
Diastereomeric Impurities Not detectedNot detectedNMR is highly sensitive to stereochemistry and can be used to detect racemization, a potential side reaction during synthesis.[5]

Visualizing the Validation Process

The following diagrams illustrate the general workflow of peptide synthesis and validation, and the logical relationship between the analytical techniques used to confirm the final peptide structure.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation Synthesis Peptide Synthesis (Method A or B) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification (Preparative HPLC) Cleavage->Purification Purity Purity Analysis (Analytical HPLC) Purification->Purity Assess Purity Identity Identity Confirmation (LC-MS / MS/MS) Purity->Identity Confirm Mass Structure Structural Elucidation (NMR Spectroscopy) Identity->Structure Confirm Structure Final_Product Validated Peptide (>98% Pure) Structure->Final_Product Final Approval

Caption: A typical workflow from peptide synthesis to final validation.

Peptide_Validation_Logic cluster_attributes Key Structural Attributes cluster_techniques Analytical Techniques Validated_Peptide Validated Peptide Structure Purity Purity (>98%) Purity->Validated_Peptide Identity Correct Identity Identity->Validated_Peptide Sequence Correct Sequence Sequence->Validated_Peptide Structure 3D Structure Structure->Validated_Peptide HPLC RP-HPLC HPLC->Purity MS Mass Spectrometry MS->Identity MSMS Tandem MS (MS/MS) MSMS->Sequence NMR NMR Spectroscopy NMR->Structure

Caption: Logical relationships in peptide structure validation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible validation data.

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol is used to separate the target peptide from impurities based on hydrophobicity.[14][15][16]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.

    • Injection: Inject 10-20 µL of the sample onto the column.

    • Gradient Elution: Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

    • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Phe, Tyr, Trp).[17]

    • Data Analysis: Calculate the purity by integrating the peak areas. The purity percentage is determined by the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Identity and Sequence Confirmation by LC-MS/MS

This protocol confirms the molecular weight of the peptide and determines its amino acid sequence.[7][9][18]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mobile Phase: Use MS-compatible mobile phases, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), as TFA can suppress the MS signal.[19]

  • Procedure:

    • LC Separation: Separate the peptide sample using a similar gradient as in the HPLC protocol.

    • MS1 Scan (Full Scan): As the peptide elutes from the column, acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide. Confirm that the observed mass matches the calculated theoretical mass.

    • MS2 Scan (Tandem MS): In a data-dependent acquisition mode, select the precursor ion (the intact peptide) from the MS1 scan for fragmentation.

    • Fragmentation: Fragment the peptide ion, typically via collision-induced dissociation (CID), which breaks the peptide bonds.

    • Data Analysis: Analyze the resulting fragment ion spectrum (MS2). The mass differences between the fragment ions (b- and y-ions) correspond to individual amino acid residues, allowing for the de novo sequencing of the peptide.[20]

Structural Elucidation by 2D NMR Spectroscopy

NMR provides detailed information about the three-dimensional structure of the peptide in solution.[10][12][21]

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O / 10% D₂O with a phosphate buffer) to a concentration of at least 0.5 mM.[13]

  • Procedure:

    • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, folding, and overall spectral quality.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a single amino acid's spin system. It is used to identify the types of amino acid residues present.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are in the same residue. NOE correlations between different residues are crucial for determining the peptide's secondary and tertiary structure.

    • Resonance Assignment: Combine the information from TOCSY and NOESY spectra to assign each proton resonance to a specific position in the peptide sequence.

    • Structure Calculation: Use the distance restraints derived from NOESY data as input for molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

References

Comparative

Enhancing Oral Bioavailability: A Comparative Guide to Drug Candidates Synthesized with Glycine Isopropyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Poor oral absorption can lead to suboptimal drug exposu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. Poor oral absorption can lead to suboptimal drug exposure, increased variability, and ultimately, clinical failure. One promising strategy to overcome these challenges is the use of prodrugs, which are inactive derivatives that are converted to the active parent drug in the body. Glycine isopropyl ester hydrochloride is a key reagent in the synthesis of amino acid ester prodrugs, a class of compounds often designed to enhance the oral absorption of parent drugs with poor physicochemical properties.[1][2] This guide provides a comparative analysis of the bioavailability of drug candidates synthesized using this approach versus alternative formulations, supported by experimental data and detailed methodologies.

The Role of Glycine Isopropyl Ester in Enhancing Bioavailability

Glycine isopropyl ester hydrochloride serves as a versatile building block in pharmaceutical synthesis.[1] Its incorporation into a drug molecule as a promoiety can significantly alter its physicochemical properties, primarily by increasing its lipophilicity. This enhanced lipophilicity can facilitate the passive diffusion of the drug across the gastrointestinal membrane, a key barrier to oral absorption.[2][3] Once absorbed, the ester linkage is designed to be rapidly cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent drug into systemic circulation.[4]

This prodrug strategy is particularly beneficial for parent drugs that exhibit poor oral bioavailability due to:

  • Low aqueous solubility: By masking polar functional groups, the lipophilicity of the molecule is increased, which can improve its dissolution in the lipid-rich environment of the gut.[5]

  • Poor membrane permeability: The increased lipophilicity of the prodrug enhances its ability to traverse the lipid bilayers of intestinal epithelial cells.[6]

  • First-pass metabolism: In some cases, modifying the parent drug can alter its initial metabolic pathway, potentially reducing presystemic clearance.

Comparative Bioavailability Data: Glycine Ester Prodrugs vs. Alternatives

While direct comparative studies of drug candidates synthesized specifically with glycine isopropyl ester hydrochloride are not abundant in publicly available literature, a compelling case study highlights the significant advantage of a glycine ester prodrug over an alternative phosphate ester prodrug for a rapidly crystallizing parent drug.

Prodrug/FormulationParent DrugAnimal ModelOral Bioavailability (%)Key Findings
Glycine Ester Prodrug Rapidly Crystallizing BCS Class II/IV CompoundDog~100%The glycine prodrug was absorbed largely intact and converted to the parent drug post-absorption, avoiding crystallization in the gut and leading to complete oral bioavailability.[7]
Phosphate Ester Prodrug Rapidly Crystallizing BCS Class II/IV CompoundDog~50%Rapid conversion of the phosphate prodrug in the intestinal lumen led to high supersaturation and subsequent crystallization of the parent drug, limiting its absorption.[7]
Parent Drug Alone Rapidly Crystallizing BCS Class II/IV CompoundDogNot Reported (implied to be low)The use of a prodrug strategy was necessary to improve the absorption of this poorly soluble and rapidly crystallizing compound.[7]

BCS: Biopharmaceutical Classification System

This data strongly suggests that the choice of promoiety is critical. The glycine ester, in this case, provided a more favorable absorption profile by delaying the release of the parent drug until after it had crossed the intestinal barrier, thereby circumventing the issue of luminal crystallization.

Experimental Protocols

To enable researchers to conduct their own comparative bioavailability studies, detailed methodologies for key experiments are provided below.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound in a rodent model.

1. Animal Preparation and Dosing:

  • Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.[8]

  • Fasting: Rats are typically fasted overnight (12-18 hours) before dosing to minimize variability in gastric emptying, with free access to water.

  • Dosing Vehicle: The test compound (prodrug or parent drug) is formulated in a suitable vehicle, such as a solution or suspension in water, saline, or a vehicle containing a suspending agent like carboxymethylcellulose.

  • Administration: A single oral dose is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume is typically 5-10 mL/kg.[9][10]

2. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Technique: Samples are typically collected from the tail vein or via a cannulated jugular vein. Cannulation allows for serial sampling without repeatedly stressing the animal.[11]

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

3. Plasma Preparation and Storage:

  • Centrifugation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification:

  • Objective: To simultaneously quantify the concentrations of the prodrug and the parent drug in the plasma samples.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the analytes from the plasma matrix.[12][13]

  • Chromatography: The extracted samples are injected onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the prodrug, parent drug, and an internal standard.[13]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity.[14]

  • Validation: The analytical method must be fully validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.

5. Pharmacokinetic Analysis:

  • Data Analysis: The plasma concentration-time data for both the prodrug and the parent drug are analyzed using non-compartmental analysis software.

  • Parameters: Key pharmacokinetic parameters are calculated, including:

    • Cmax: Maximum plasma concentration.[8]

    • Tmax: Time to reach Cmax.[8]

    • AUC (Area Under the Curve): A measure of total drug exposure.[8]

    • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.[8]

  • Bioavailability (F%): The absolute oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the parent drug. The relative bioavailability of the prodrug compared to the parent drug (when both are given orally) can also be determined.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative oral bioavailability study.

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_prep Animal Preparation (Fasting, Acclimatization) dosing Oral Dosing (Gavage) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation/LLE) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis (Quantification of Prodrug & Drug) sample_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental Analysis) lcms_analysis->pk_modeling bioavailability_calc Bioavailability Calculation (F%) pk_modeling->bioavailability_calc G prodrug_admin Oral Administration of Glycine Isopropyl Ester Prodrug absorption Absorption from GI Tract prodrug_admin->absorption hydrolysis Esterase-mediated Hydrolysis in Plasma/Tissues absorption->hydrolysis active_drug Active Parent Drug in Systemic Circulation hydrolysis->active_drug target Binding to Pharmacological Target active_drug->target effect Therapeutic Effect target->effect

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Isopropyl 2-Aminoacetate Hydrochloride: A Comprehensive Guide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of isopropyl 2-aminoacetate hydrochloride, a common reagent in synthetic chemistry. While a specific Safety Data Sheet (SDS) for isopropyl 2-aminoacetate hydrochloride was not identified, this document synthesizes best practices from the disposal procedures of analogous amino acid esters and hydrochlorides to ensure a conservative and safety-conscious approach.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the manufacturer for detailed guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling requirements for similar chemicals, the following PPE is recommended:

  • Eye Protection: Goggles (European standard - EN 166)[1]

  • Hand Protection: Protective gloves[1]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1]. A standard lab coat is recommended.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator[1].

Step-by-Step Disposal Procedure

The following is a general, step-by-step guide for the disposal of isopropyl 2-aminoacetate hydrochloride. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Classification: Treat isopropyl 2-aminoacetate hydrochloride as a hazardous chemical waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations[1][2].

  • Containerization:

    • Solid Waste: Unused or expired solid isopropyl 2-aminoacetate hydrochloride should be left in its original container if possible. If not, transfer it to a clearly labeled, sealed waste container designated for solid chemical waste.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be disposed of in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing isopropyl 2-aminoacetate hydrochloride should be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("Isopropyl 2-aminoacetate hydrochloride"), the approximate quantity, and any relevant hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

  • Institutional Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.

Never dispose of isopropyl 2-aminoacetate hydrochloride down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative data for isopropyl 2-aminoacetate hydrochloride is not available, the following table summarizes key physical and safety information for analogous compounds, which should be considered as a precautionary measure.

PropertyInformationSource Analogy
Physical State Solid, PowderGlycine isopropyl ester hydrochloride[3]
Appearance WhiteGlycine isopropyl ester hydrochloride[3]
Melting Point 179 - 181 °C / 354.2 - 357.8 °F3-Aminomethylbenzoic acid methyl ester hydrochloride[1]
GHS Hazard Statements Not classified as a hazardous substance or mixture. However, some derivatives can be harmful if swallowed and toxic to aquatic life.Generic Amino Acid & PEG SDS
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of isopropyl 2-aminoacetate hydrochloride, emphasizing the critical decision points and safety checks.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal Steps start Start: Identify Isopropyl 2-aminoacetate hydrochloride for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No contam_materials Include Contaminated Disposables solid_container->contam_materials storage Store in Designated Secondary Containment Area contam_materials->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Waste Removed by EHS ehs_contact->end

Disposal Workflow for Isopropyl 2-aminoacetate hydrochloride.

By adhering to these procedures and consulting with your institutional safety resources, you can ensure the safe and compliant disposal of isopropyl 2-aminoacetate hydrochloride, contributing to a secure laboratory environment.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl 2-aminoacetate Hydrochloride

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Isopropyl 2-aminoacetate hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-st...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Isopropyl 2-aminoacetate hydrochloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step information to ensure the safety of researchers, scientists, and drug development professionals.

Isopropyl 2-aminoacetate hydrochloride is a chemical compound that requires careful handling to mitigate potential risks. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is paramount for a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling Isopropyl 2-aminoacetate hydrochloride. It is crucial to inspect all PPE for integrity before each use.

PPE CategoryItemSpecification/Recommendation
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection GlovesNitrile gloves are recommended for handling acids and bases.[2][3] Always inspect gloves prior to use and wash and dry hands after removal.[1] For prolonged or direct contact, consider thicker, chemical-resistant gloves.
Body Protection Lab CoatFlame-resistant and impervious clothing.[1]
ApronChemical-resistant apron for added protection.
Closed-toe ShoesMandatory in any laboratory setting.
Respiratory Protection RespiratorGenerally not required with adequate local exhaust ventilation.[4] If dust formation is unavoidable or ventilation is insufficient, a NIOSH-approved N95 or P1 dust mask should be used.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Isopropyl 2-aminoacetate hydrochloride minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] Keep the container tightly closed.[1][5]

Handling and Use
  • Work Area: All handling of Isopropyl 2-aminoacetate hydrochloride powder should be conducted in a designated area, preferably within a laboratory fume hood to control dust and vapors.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne.

  • Cleanup: Carefully scoop the material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of Isopropyl 2-aminoacetate hydrochloride and associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[7]

  • Aqueous Waste: Any aqueous solutions containing Isopropyl 2-aminoacetate hydrochloride should be collected in a labeled "Halogenated Organic Aqueous Waste" container. Do not pour down the drain.[8]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified environmental waste management company. Chlorinated organic residues often require high-temperature incineration for complete and permanent disposal.[9][10]

Safety and Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of Isopropyl 2-aminoacetate hydrochloride.

Safe Handling Workflow for Isopropyl 2-aminoacetate Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Prepare Work Area Prepare Work Area Read SDS->Prepare Work Area Understand Hazards Don PPE Don PPE Prepare Work Area->Don PPE Setup in Fume Hood Weighing Weighing Don PPE->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Transfer to Solvent Experiment Experiment Dissolving->Experiment Decontaminate Work Area Decontaminate Work Area Experiment->Decontaminate Work Area After Experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Protocol Spill Occurs Spill Occurs Evacuate & Secure Evacuate & Secure Spill Occurs->Evacuate & Secure Yes Don Additional PPE Don Additional PPE Evacuate & Secure->Don Additional PPE Assess Risk Contain & Clean Spill Contain & Clean Spill Don Additional PPE->Contain & Clean Spill Follow Spill Protocol Contain & Clean Spill->Segregate Waste

Caption: A logical workflow for the safe handling of Isopropyl 2-aminoacetate hydrochloride.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-aminoacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-aminoacetate hydrochloride
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